Product packaging for Psoralen(Cat. No.:CAS No. 66-97-7)

Psoralen

Número de catálogo: B192213
Número CAS: 66-97-7
Peso molecular: 186.16 g/mol
Clave InChI: ZCCUUQDIBDJBTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Psoralen is a naturally occurring linear furanocoumarin and a cornerstone reagent in photobiology and biochemical research . This photoactive compound serves as a critical tool for studying cell proliferation, apoptosis, and DNA damage and repair mechanisms. Its primary and well-characterized mechanism of action involves intercalating into DNA and, upon photoactivation with ultraviolet A (UVA) light (320-400 nm), forming covalent mono-adducts and interstrand cross-links (ICLs) with pyrimidine bases, preferentially at 5'-TpA sites . These cross-links impede DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptosis, a process more pronounced in rapidly dividing cells . This mechanism is fundamental to its use in researching cancer therapies, particularly for cutaneous T-cell lymphoma, in a protocol known as PUVA (this compound + UVA) therapy . Beyond its direct genomic interactions, research has revealed that this compound's biological effects are also mediated through non-DNA pathways. Studies indicate that photoactivated this compound binds to specific high-affinity cellular receptors, which can lead to the phosphorylation and inhibition of the Epidermal Growth Factor (EGF) receptor's tyrosine kinase activity, thereby disrupting growth factor signaling and further modulating cell growth and differentiation . Furthermore, this compound has demonstrated significant research utility outside of photodynamic applications. It exhibits strong anti-osteoporotic properties in model systems by promoting osteoblast proliferation and differentiation through key pathways such as BMP and MAPK signaling . Its antitumor potential is also linked to the induction of ER stress-related cell death and the inhibition of P-glycoprotein, which can help overcome multidrug resistance in cancer cells . Researchers value this compound for its multifaceted applications, ranging from fundamental studies of DNA-protein interactions and cell signaling to investigative models in oncology, bone metabolism, and immunology. This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6O3 B192213 Psoralen CAS No. 66-97-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

furo[3,2-g]chromen-7-one
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InChI

InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H
Source PubChem
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InChI Key

ZCCUUQDIBDJBTK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C=C21
Source PubChem
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Molecular Formula

C11H6O3
Source PubChem
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DSSTOX Substance ID

DTXSID00216205
Record name Psoralen
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Molecular Weight

186.16 g/mol
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Physical Description

Solid
Record name Psoralen
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Boiling Point

362.00 to 363.00 °C. @ 760.00 mm Hg
Record name Psoralen
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Solubility

In water, 65.16 mg/L at 25 °C
Record name Psoralen
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Color/Form

Crystals from ether, Needles (w, ethanol)

CAS No.

66-97-7
Record name Psoralen
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Record name 7H-furo[3,2-g][1]benzopyran-7-one
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Record name Psoralen
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Record name Psoralen
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Melting Point

171 °C
Record name Psoralen
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Record name Psoralen
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

psoralen derivatives synthesis and screening for anticancer activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Screening of Psoralen Derivatives for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This compound and its derivatives, a class of naturally occurring furanocoumarins, have garnered significant attention in medicinal chemistry due to their potent biological activities.[1] These tricyclic, planar compounds are known for their photosensitizing effects, but their potential as anticancer agents, both with and without photoactivation, is an expanding area of research.[2][3] This guide provides a comprehensive overview of the synthesis strategies for novel this compound derivatives, detailed protocols for screening their anticancer efficacy, and an exploration of their mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the construction of the core tricyclic furocoumarin ring system and the modification of a pre-existing this compound skeleton.[1][4]

Core Synthesis Strategies

A common and effective method for constructing the coumarin portion of the this compound scaffold is the Pechmann condensation. This involves the reaction of a phenol (like resorcinol) with a β-ketoester under acidic conditions. Subsequent formation of the furan ring onto the coumarin base can be achieved through various methods to yield the final this compound structure.

Modification of the this compound Scaffold

This approach involves making structural changes to the this compound molecule at various positions to explore structure-activity relationships (SAR).[1][5][6] Modifications often focus on the furan and pyrone rings to enhance biological activity and selectivity.

Experimental Protocol: Synthesis of Benzothis compound Analogues via Pechmann Condensation

This protocol is a generalized representation based on methodologies for synthesizing benzofurocoumarin analogues.[7]

  • Reaction Setup : A mixture of a suitable hydroxy-benzofuran, ethyl acetoacetate, and a catalytic amount of a strong acid (e.g., H₂SO₄) is prepared in a round-bottom flask.

  • Condensation : The mixture is stirred and heated, typically at a temperature range of 100-120°C, for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : The reaction mixture is cooled to room temperature and poured into ice-cold water.

  • Purification : The resulting precipitate (the crude product) is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallization : The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield the pure benzothis compound derivative.

  • Characterization : The final compound's structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for this compound Derivative Development

The development process for novel this compound-based anticancer agents follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures a systematic approach to identifying promising lead compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis synthesis Derivative Synthesis (e.g., Pechmann Condensation) purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT, WST-1) characterization->cytotoxicity Library of Derivatives apoptosis Apoptosis Assay (Annexin V-PI Staining) cytotoxicity->apoptosis sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar apoptosis->sar adduct DNA Adduct Formation (MALDI-TOF MS) adduct->sar lead_id Lead Compound Identification sar->lead_id sar->lead_id

Caption: A typical workflow from synthesis to lead compound identification.

Screening for Anticancer Activity

Evaluating the anticancer potential of newly synthesized this compound derivatives requires a battery of in vitro assays to determine their cytotoxicity, mechanism of cell death, and molecular targets.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their proliferation rate. This protocol is based on standard procedures used for screening this compound compounds.[8][9]

  • Cell Seeding : Cancer cells (e.g., KB, K562, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8][10]

  • Compound Treatment : The synthesized this compound derivatives are dissolved in DMSO and then diluted in the cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.[8] A control group with DMSO alone is included.

  • MTT Addition : After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization : The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The plate is gently shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : The cell inhibition rate is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[8]

Experimental Protocol: Annexin V-PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death often induced by anticancer agents.[8][9]

  • Cell Treatment : Cells are treated with the this compound derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in 1X Binding Buffer.

  • Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry : The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Quantification : The percentage of apoptotic cells is quantified to determine the compound's ability to induce apoptosis.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, as reported in the literature.

This compound DerivativeCancer Cell LineIC₅₀ Value (µM)Reference
This compoundK562 (Leukemia)24.4[8][11]
This compoundKB (Oral Carcinoma)88.1[8][11]
This compoundK562/ADM (Drug-Resistant)62.6[8][11]
Isothis compoundK562 (Leukemia)49.6[8][11]
Isothis compoundKBv200 (Drug-Resistant)49.4[8][11]
4,4',8-trimethylthis compoundHL60 (Leukemia)6.6[12]
4'-ethyl-4,8-dimethylthis compoundHL60 (Leukemia)7.1[12]
4'-propyl-4,8-dimethylthis compoundHL60 (Leukemia)7.5[12]

Mechanism of Anticancer Action

Psoralens exert their antitumor effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation.[2]

DNA Intercalation and Adduct Formation

The planar structure of this compound allows it to intercalate between the base pairs of DNA.[13][14] Upon activation by UVA light, it can form covalent mono- and di-adducts with pyrimidine bases (especially thymine), leading to interstrand cross-links (ICLs).[13][15][16] These ICLs block DNA replication and transcription, ultimately triggering apoptosis.[13] However, many derivatives also show significant anticancer activity without photoactivation.[1][4]

Induction of Apoptosis via Intrinsic Pathway

This compound has been shown to induce apoptosis by modulating key regulatory proteins in the intrinsic (mitochondrial) pathway.[2] This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-3, a key executioner of apoptosis.[2]

G cluster_0 Cellular Stress Response cluster_1 Mitochondrial Pathway cluster_2 Execution Phase This compound This compound Derivative p53 p53 Activation This compound->p53 Bax Bax Upregulation p53->Bax activates Bcl2 Bcl-2 Downregulation p53->Bcl2 inhibits Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Conclusion and Future Outlook

This compound derivatives represent a promising scaffold for the development of novel anticancer therapeutics. Their synthesis is versatile, allowing for extensive structural modifications to optimize potency and selectivity.[5] Standardized screening protocols, such as MTT and apoptosis assays, are crucial for identifying lead compounds from synthetic libraries. The primary mechanism of action involves the induction of apoptosis through the modulation of the p53 and Bcl-2 family proteins.[2] Future research should focus on elucidating the structure-activity relationships to design derivatives with enhanced efficacy and reduced toxicity, potentially targeting specific cancer-related pathways beyond DNA damage.[5][10] The development of derivatives that do not require photoactivation is particularly promising for treating systemic and deep-seated tumors.[15]

References

The intricate Dance of Light and Helix: A Technical Guide to Psoralen-DNA Interstrand Cross-linking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoralens, a class of naturally occurring furocoumarins, represent a potent tool in molecular biology and clinical medicine due to their ability to form covalent interstrand cross-links (ICLs) in DNA upon photoactivation. This technical guide provides an in-depth exploration of the mechanism of psoralen-DNA ICL formation, offering a detailed understanding for researchers, scientists, and professionals in drug development. The process, initiated by non-covalent intercalation of this compound into the DNA duplex, proceeds through the formation of monoadducts upon exposure to long-wave ultraviolet (UVA) light, culminating in the generation of a covalent bridge between opposite DNA strands. This guide will dissect the photochemical reactions, kinetic parameters, sequence specificity, and the profound biological consequences of these lesions, including the cellular repair mechanisms and the induction of programmed cell death.

The Core Mechanism: A Stepwise Interplay of Intercalation and Photochemistry

The formation of a this compound-DNA interstrand cross-link is a multi-step process, each stage governed by specific molecular interactions and photochemical principles.

Step 1: Intercalation - The "Dark" Reaction

The initial and crucial step is the non-covalent insertion of the planar this compound molecule between the base pairs of the DNA double helix, a process often referred to as "dark binding" as it occurs in the absence of light.[1] This intercalation is a prerequisite for the subsequent photochemical reactions.[2] The this compound molecule orients itself within the hydrophobic core of the DNA, stacking with adjacent base pairs.[3] While psoralens can intercalate throughout the genome, they exhibit a preference for certain DNA sequences, particularly 5'-TA and 5'-AT sites.[4][5] The geometry of the intercalated complex is critical, as it aligns the reactive double bonds of the this compound with the 5,6-double bonds of adjacent pyrimidine bases, primarily thymine.[3][4]

Step 2: Monoadduct Formation - The First Photon Event

Upon exposure to UVA light (typically in the range of 320-400 nm), the intercalated this compound absorbs a photon, leading to its excitation to a triplet state.[2][6] This excited this compound then undergoes a [2+2] cycloaddition reaction with a pyrimidine base, most commonly thymine, on one of the DNA strands.[2][7] This reaction forms a covalent cyclobutane ring, resulting in a monoadduct.[1] Two types of monoadducts can be formed, depending on which reactive end of the this compound molecule participates in the reaction:

  • Furan-side monoadduct: Involving the 4',5' double bond of the this compound's furan ring.[2]

  • Pyrone-side monoadduct: Involving the 3,4 double bond of the this compound's pyrone ring.[2]

The formation of monoadducts is the predominant event after short UVA irradiation times.[8]

Step 3: Interstrand Cross-link Formation - The Second Photon Event

The furan-side monoadduct can absorb a second photon of UVA light, which excites it to a state where it can react with a thymine on the opposite DNA strand.[1][4] This second [2+2] cycloaddition reaction forms another cyclobutane ring, creating a covalent bridge that links the two strands of the DNA helix – the interstrand cross-link.[1] The pyrone-side monoadduct, however, is generally considered to be photochemically inert and does not typically proceed to form a cross-link.[4] The entire process, from intercalation to ICL formation, results in significant distortion of the DNA helix.[4]

Quantitative Aspects of this compound-DNA Interactions

The efficiency and kinetics of this compound ICL formation are influenced by several factors, including the specific this compound derivative, UVA dose, and DNA sequence.

ParameterThis compound Derivative(s)Value/ObservationReference(s)
Dissociation Constant (KD) of Intercalation 8-methoxythis compound (8-MOP)Characterized as a prerequisite for photoaddition.[2]
UVA Absorption Range 8-MOP, 4,5′,8-trimethylthis compound (TMP), 5-methoxythis compound (5-MOP)315–400 nm[2]
Monoadduct (MA) to Interstrand Cross-link (ICL) Ratio This compound derivative conjugated to a triplex-forming oligonucleotide (TFO)Ratio decreases and inverts with increasing TFO concentration.[9]
ICL Formation Efficiency 8-MOP, Amotosalen S59Both types of psoralens induced greater levels of ICLs than MAs under the tested conditions.[10]
Yield of 8-MOP induced adducts forming ICLs 8-methoxythis compound (8-MOP)Up to 40%[11]
Reaction Kinetics This compound and thymineThe first bond formation occurs within a microsecond, and the second bond to form the cyclobutane ring takes approximately 50 microseconds.[7]
Sequence Preference for Cross-linking 4,5′,8-trimethylthis compound (TMP), 8-methoxythis compound (8-MOP)5'-TA sequences are preferred over 3'-TA sequences.[5]
Yield of Photo-induced Cross-linking with TFO-Psoralen Conjugate This compound conjugated to an 11-mer homopyrimidine oligonucleotide>80%[12][13]

Experimental Protocols for Studying this compound-DNA Interactions

A variety of experimental techniques are employed to investigate the different stages of this compound-DNA cross-linking.

In Vitro this compound Cross-linking Assay

Objective: To induce and detect this compound-DNA monoadducts and interstrand cross-links in a controlled in vitro setting.

Materials:

  • Purified DNA (e.g., plasmid DNA, calf thymus DNA)

  • This compound derivative (e.g., 8-MOP, TMP) dissolved in a suitable solvent (e.g., ethanol)

  • Reaction buffer (e.g., PBS)

  • UVA light source (365 nm)

  • Eppendorf tubes or microplate

  • Spectrofluorometer

Protocol:

  • Prepare a solution of DNA in the reaction buffer.

  • Add the this compound stock solution to the DNA solution to the desired final concentration (e.g., 10 µM).[14]

  • Incubate the mixture in the dark to allow for this compound intercalation.

  • Expose the samples to a controlled dose of UVA light (365 nm) for varying durations.[14] Include control samples with DNA and this compound but no UVA, and DNA with UVA but no this compound.

  • Analyze the formation of adducts. The formation of monoadducts can be monitored by a shift in fluorescence, while the subsequent decrease in fluorescence can be associated with the formation of diadducts (cross-links).[14]

  • Alternatively, the products can be analyzed by gel electrophoresis, where ICLs will cause the DNA to renature after denaturation, leading to a faster migration compared to single-stranded denatured DNA.[15]

Alkaline Comet Assay for Detecting ICLs in Cells

Objective: To quantify the level of this compound-induced ICLs in cellular DNA.

Materials:

  • Cultured cells

  • This compound derivative (e.g., 8-propargyloxythis compound, 8-POP)

  • UVA light source

  • Lysis solution

  • Alkaline electrophoresis buffer

  • DNA staining dye (e.g., propidium iodide)

  • Fluorescence microscope

Protocol:

  • Treat cultured cells with the this compound derivative (e.g., 50 µM 8-POP for 60 minutes).[11]

  • Expose the cells to a specific dose of UVA light (e.g., 100 J/m²).[11]

  • Embed the cells in low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

  • Subject the slides to alkaline electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail," while cross-linked DNA will be retained in the "comet head."

  • Stain the DNA with a fluorescent dye.

  • Visualize and quantify the comet parameters (e.g., tail moment) using fluorescence microscopy and appropriate software. A decrease in tail moment compared to a positive control for strand breaks (e.g., H₂O₂) indicates the presence of ICLs.[11]

Biological Consequences and Cellular Responses

This compound-induced ICLs are highly cytotoxic lesions as they create a covalent block to essential cellular processes.

Blockade of DNA Replication and Transcription

ICLs physically prevent the separation of the two DNA strands, thereby halting the progression of both DNA and RNA polymerases.[4][10] This blockade of replication and transcription is a primary mechanism of the antiproliferative effects of this compound plus UVA (PUVA) therapy.[8][16]

Induction of Cell Cycle Arrest and Apoptosis

The cellular machinery recognizes ICLs as severe DNA damage, triggering signaling pathways that can lead to cell cycle arrest, allowing time for repair, or, if the damage is too extensive, programmed cell death (apoptosis).[16][17] The induction of p53, a key tumor suppressor protein, is a critical event in this response and is more potently triggered by ICLs than by monoadducts.[8][16]

DNA Repair Pathways

Cells have evolved complex and multifaceted pathways to repair ICLs. In mammalian cells, this involves a combination of nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS) proteins.[4][18] A key step in the repair process is the "unhooking" of the ICL, which involves incisions on one strand of the DNA on either side of the cross-link, often mediated by NER endonucleases such as the XPF-ERCC1 complex.[18][19] This unhooking generates a double-strand break, which is then repaired by homologous recombination.[19]

Visualizing the Mechanisms

To further elucidate the complex processes involved in this compound-DNA interstrand cross-linking, the following diagrams illustrate the key pathways and experimental workflows.

Psoralen_ICL_Formation cluster_steps Mechanism of this compound-DNA Interstrand Cross-linking Intercalation This compound Intercalation (Dark Reaction) UVA1 UVA Photon (λ1) Intercalation->UVA1 Photoactivation Monoadduct Furan-side Monoadduct Formation UVA1->Monoadduct Pyrone_Monoadduct Pyrone-side Monoadduct (Dead-end) UVA1->Pyrone_Monoadduct UVA2 UVA Photon (λ2) Monoadduct->UVA2 Second Photoactivation ICL Interstrand Cross-link (ICL) UVA2->ICL

Caption: The stepwise mechanism of this compound-DNA interstrand cross-link formation.

ICL_Repair_Pathway cluster_repair Cellular Response to this compound ICLs ICL This compound ICL Replication_Fork_Stalling Replication Fork Stalling ICL->Replication_Fork_Stalling Damage_Recognition Damage Recognition Replication_Fork_Stalling->Damage_Recognition NER_Incision NER-mediated Incision (e.g., XPF-ERCC1) Damage_Recognition->NER_Incision p53 p53 Activation Damage_Recognition->p53 Unhoooking ICL 'Unhooking' NER_Incision->Unhoooking DSB_Formation Double-Strand Break (DSB) Formation Unhoooking->DSB_Formation TLS Translesion Synthesis (TLS) Unhoooking->TLS HR_Repair Homologous Recombination (HR) Repair DSB_Formation->HR_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: A simplified overview of the cellular repair pathway for this compound-induced ICLs.

Comet_Assay_Workflow cluster_workflow Alkaline Comet Assay Workflow for ICL Detection Cell_Treatment 1. Cell Treatment (this compound + UVA) Embedding 2. Embedding in Agarose Cell_Treatment->Embedding Lysis 3. Cell Lysis Embedding->Lysis Electrophoresis 4. Alkaline Electrophoresis Lysis->Electrophoresis Staining 5. DNA Staining Electrophoresis->Staining Analysis 6. Fluorescence Microscopy and Analysis Staining->Analysis

Caption: The experimental workflow for detecting this compound-induced ICLs using the alkaline comet assay.

Conclusion

The ability of psoralens to form DNA interstrand cross-links upon photoactivation is a powerful phenomenon with significant implications for both basic research and clinical applications. A thorough understanding of the underlying photochemical mechanism, the factors influencing its efficiency, and the subsequent cellular responses is paramount for harnessing its potential in areas such as cancer therapy, the study of DNA repair, and the development of novel molecular tools. This guide has provided a comprehensive overview of these core aspects, serving as a valuable resource for professionals working at the forefront of molecular science and drug development.

References

Psoralen's Interaction with RNA Secondary and Tertiary Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring heterocyclic compounds that have become indispensable tools in molecular biology for probing nucleic acid structure and interactions. Their ability to intercalate into double-stranded regions of DNA and RNA and, upon photoactivation, form covalent crosslinks has been extensively utilized to elucidate the secondary and tertiary structures of RNA molecules. This technical guide provides a comprehensive overview of the mechanisms of psoralen-RNA interactions, quantitative data on various this compound derivatives, detailed experimental protocols for their application, and visualizations of the key processes involved.

Core Mechanism of this compound-RNA Interaction

Psoralens are planar molecules that readily intercalate into the helical regions of RNA. The interaction is primarily driven by stacking forces between the this compound molecule and the adjacent base pairs. Upon exposure to long-wavelength ultraviolet (UVA) light (typically 365 nm), the intercalated this compound becomes photoactivated, leading to the formation of covalent monoadducts and interstrand crosslinks with pyrimidine bases, preferentially uracil, on opposite strands.[1][2][3][4][5] This process involves a [2+2] photocycloaddition between the 3,4 or 4',5' double bond of the this compound and the 5,6 double bond of a pyrimidine base.[2][4] The formation of a second adduct, resulting in an interstrand crosslink, "freezes" the RNA structure, allowing for the identification of interacting strands. These crosslinks can be reversed by exposure to short-wavelength UV light (around 254 nm), which facilitates the analysis of the crosslinked RNA species.[5][6]

Quantitative Data on this compound Derivatives

The selection of a this compound derivative is critical for the success of RNA structure probing experiments. Various derivatives have been synthesized to improve properties such as solubility, crosslinking efficiency, and the ability to be enriched. The following tables summarize the available quantitative data for commonly used this compound derivatives.

This compound DerivativeKey Properties & AdvantagesQuantitative DataReferences
This compound (unmodified) Parent compound, baseline for comparison.Sensitivity for RNA-RNA interaction detection: ~0.45.[2]
4'-aminomethyl-4,5',8-trimethylthis compound (AMT) Improved water solubility compared to this compound. Widely used in early studies.Solubility: ~1 mg/mL in water. Efficiently crosslinks double-stranded regions in cells with a 7.2-fold increase compared to UV light alone.[3][4]
Amotosalen (S-59) Markedly increased water solubility.Solubility: 230 mg/mL in water. A 10-fold increase in concentration (from 0.5 mg/mL AMT to 5.0 mg/mL amotosalen) results in a 7-fold increase in cross-linked RNA in vivo.[2][4][7]
Biotinylated this compound (e.g., PP3B, AP3B) Enables enrichment of crosslinked RNA fragments using streptavidin affinity purification.Sensitivity for RNA-RNA interaction detection with biotinylated this compound: ~0.75. AP3B is 4 to 5 times more effective at labeling DNA in cells than the commercially available PP3B.[1][2][4][8][9][10]
ParameterValueConditionReferences
Quantum Yield of Photoreversal 0.16240-266 nm irradiation of an isolated diadduct.[2]
0.30>280 nm irradiation of an isolated diadduct.[2]
RNA Integrity After Photoreversal <0.5%30 min irradiation with 254 nm at 4 mW/cm² without a quencher.[4]
30%30 min irradiation with 254 nm at 4 mW/cm² in the presence of acridine orange.[4]

Key Experimental Protocols

This compound Crosslinking of RNA in vivo (General Protocol)

This protocol outlines the general steps for crosslinking RNA within living cells using a this compound derivative.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution (e.g., AMT at 0.5 mg/mL in PBS)

  • UVA (365 nm) crosslinking device

Procedure:

  • Culture cells to the desired confluency in appropriate culture dishes.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add the this compound solution to the cells. For a 10 cm plate, use approximately 2-5 mL of the this compound solution to ensure complete coverage.

  • Incubate the cells with the this compound solution for a specific duration (e.g., 10-30 minutes) at 37°C to allow for this compound intercalation into RNA.

  • Place the culture dish on a cold surface (e.g., an ice-water bath) and irradiate with UVA light (365 nm) for a specified time (e.g., 5-20 minutes). The optimal irradiation time and distance from the light source should be empirically determined.

  • After irradiation, aspirate the this compound solution and wash the cells with PBS.

  • The cells can now be harvested for RNA extraction and downstream analysis.

This compound Analysis of RNA Interactions and Structures (PARIS) Protocol

The PARIS method is a high-throughput technique to map RNA duplexes globally in living cells.[11][12]

Materials:

  • Cells crosslinked with AMT as described above.

  • Lysis buffer

  • RNase III

  • T4 RNA Ligase 1

  • Reagents for 2D gel electrophoresis (native and denaturing)

  • Reagents for reverse transcription and library preparation

Procedure:

  • Cell Lysis and RNA Fragmentation: Lyse the crosslinked cells and extract total RNA. Partially digest the RNA with RNase III to generate fragments of a suitable size for sequencing.

  • 2D Gel Electrophoresis:

    • Separate the RNA fragments on a native polyacrylamide gel in the first dimension.

    • Excise the entire lane and place it horizontally at the top of a denaturing (urea) polyacrylamide gel for the second dimension of electrophoresis. Crosslinked RNA species will migrate slower in the second dimension and appear above the diagonal of non-crosslinked fragments.

  • Elution and Proximity Ligation: Excise the gel region containing the crosslinked RNA, elute the RNA, and perform proximity ligation using T4 RNA Ligase 1. This step ligates the two ends of the crosslinked RNA fragments together, creating a chimeric molecule.

  • Photoreversal and Library Preparation: Reverse the this compound crosslinks by irradiating the ligated RNA with 254 nm UV light. Proceed with reverse transcription, adapter ligation, and PCR amplification to generate a sequencing library.

  • Sequencing and Data Analysis: Sequence the library and analyze the chimeric reads to identify the interacting RNA regions.

Sequencing of this compound Crosslinked, Ligated, and Selected Hybrids (SPLASH) Protocol

SPLASH is another powerful method for the genome-wide capture of RNA-RNA interactions in vivo, utilizing a biotinylated this compound for enrichment.[1][8]

Materials:

  • Cells crosslinked with biotinylated this compound.

  • Lysis buffer and reagents for RNA extraction.

  • Streptavidin-coated magnetic beads.

  • T4 RNA Ligase 1.

  • Reagents for reverse transcription and library preparation.

Procedure:

  • In vivo Crosslinking and RNA Extraction: Treat cells with biotinylated this compound and irradiate with 365 nm UV light. Extract total RNA.

  • RNA Fragmentation and Enrichment: Fragment the RNA to an appropriate size. Enrich for biotinylated (crosslinked) RNA fragments using streptavidin-coated magnetic beads.

  • Proximity Ligation: Perform proximity ligation on the bead-bound RNA fragments using T4 RNA Ligase 1 to create chimeric molecules.

  • Reverse Crosslinking and Elution: Elute the ligated RNA from the beads and reverse the this compound crosslinks by irradiating with 254 nm UV light.

  • Library Preparation and Sequencing: Construct a cDNA library from the eluted chimeric RNA molecules for high-throughput sequencing.

  • Data Analysis: Map the chimeric reads to the genome/transcriptome to identify intramolecular and intermolecular RNA interactions.

Reverse Transcription Analysis of this compound Crosslinks

This method is used to map the precise location of a this compound crosslink within an RNA molecule.[13][14]

Materials:

  • This compound-crosslinked RNA.

  • A DNA primer specific to a region downstream of the suspected crosslink site.

  • Reverse transcriptase and dNTPs.

  • Reagents for denaturing polyacrylamide gel electrophoresis.

Procedure:

  • Anneal the specific DNA primer to the crosslinked RNA template.

  • Perform a reverse transcription reaction. The reverse transcriptase will proceed along the RNA template until it encounters the this compound crosslink, at which point it will terminate.

  • Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated from the same primer and a non-crosslinked template.

  • The site of the crosslink can be identified as the position where the reverse transcriptase terminates, which will be one nucleotide 3' to the crosslinked base.

Visualizations

Mechanism of this compound-RNA Interaction

Psoralen_Interaction cluster_0 Step 1: Intercalation cluster_1 Step 2: Photoactivation & Crosslinking cluster_2 Step 3: Reversal (Optional) This compound This compound Intercalated_Complex This compound-RNA Intercalated Complex This compound->Intercalated_Complex Non-covalent stacking RNA_Duplex RNA Duplex (Secondary/Tertiary Structure) RNA_Duplex->Intercalated_Complex Crosslinked_RNA Covalently Crosslinked RNA Intercalated_Complex->Crosslinked_RNA [2+2] Cycloaddition UVA_Light UVA Light (365 nm) UVA_Light->Intercalated_Complex Reversed_RNA Reversed RNA + this compound Crosslinked_RNA->Reversed_RNA Cycloreversion UVC_Light UVC Light (254 nm) UVC_Light->Crosslinked_RNA

Caption: Mechanism of this compound intercalation, photo-crosslinking, and reversal in RNA.

Experimental Workflow for PARIS

PARIS_Workflow Start Living Cells Crosslinking In vivo this compound Crosslinking (365 nm UVA) Start->Crosslinking RNA_Extraction Total RNA Extraction Crosslinking->RNA_Extraction Fragmentation RNase III Digestion RNA_Extraction->Fragmentation 2D_Gel 2D Gel Electrophoresis (Native -> Denaturing) Fragmentation->2D_Gel Elution Elution of Crosslinked RNA 2D_Gel->Elution Ligation Proximity Ligation Elution->Ligation Reversal Photoreversal (254 nm UV) Ligation->Reversal Library_Prep Reverse Transcription & Library Preparation Reversal->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Bioinformatic Analysis (Identification of Interacting Regions) Sequencing->Analysis

Caption: Workflow of the this compound Analysis of RNA Interactions and Structures (PARIS) method.

Experimental Workflow for SPLASH

SPLASH_Workflow Start Living Cells Crosslinking In vivo Biotinylated this compound Crosslinking (365 nm UVA) Start->Crosslinking RNA_Extraction Total RNA Extraction Crosslinking->RNA_Extraction Fragmentation RNA Fragmentation RNA_Extraction->Fragmentation Enrichment Streptavidin Bead Enrichment Fragmentation->Enrichment Ligation On-bead Proximity Ligation Enrichment->Ligation Elution_Reversal Elution & Photoreversal (254 nm UV) Ligation->Elution_Reversal Library_Prep Reverse Transcription & Library Preparation Elution_Reversal->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Bioinformatic Analysis (Identification of Interacting Regions) Sequencing->Analysis

Caption: Workflow for Sequencing of this compound Crosslinked, Ligated, and Selected Hybrids (SPLASH).

Conclusion

This compound-based crosslinking remains a cornerstone technique for the investigation of RNA secondary and tertiary structures. The development of advanced derivatives and high-throughput sequencing methodologies like PARIS and SPLASH has revolutionized our ability to map RNA interactomes on a global scale. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively employ psoralens in their studies of RNA structure and function. The continued refinement of these methods promises to yield even deeper insights into the complex world of RNA biology.

References

Probing the Architecture of Life: A Technical Guide to Photoreactive Psoralen Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens, a class of naturally occurring furocoumarins, have emerged as powerful tools in molecular biology and drug development. Their unique ability to intercalate into nucleic acid helices and, upon photoactivation with long-wave ultraviolet (UVA) light, form covalent crosslinks with pyrimidine bases has made them invaluable probes for elucidating the structure and function of DNA and RNA.[1][2][3] This technical guide provides an in-depth exploration of novel photoreactive probes based on psoralen derivatives, offering a comprehensive resource for researchers seeking to harness their potential. We will delve into the core mechanisms of this compound photoaddition, present detailed experimental protocols, summarize key quantitative data, and visualize complex biological pathways and workflows.

Core Principles of this compound Photoreactivity

The utility of psoralens as photoreactive probes stems from a two-step mechanism: intercalation and photocycloaddition.

  • Intercalation: The planar, tricyclic structure of this compound derivatives allows them to intercalate into the hydrophobic core of double-stranded DNA and RNA, positioning themselves between adjacent base pairs.[4][5] This non-covalent interaction is a prerequisite for the subsequent photoreaction.

  • Photocycloaddition: Upon irradiation with UVA light (typically around 365 nm), the intercalated this compound becomes electronically excited.[2][6] This excited state enables the this compound to undergo a [2+2] cycloaddition reaction with the 5,6-double bond of a neighboring pyrimidine base (thymine in DNA, uracil in RNA). This reaction can occur at either the furan or the pyrone end of the this compound molecule, leading to the formation of a monoadduct. A second photoactivation event can induce a subsequent cycloaddition with a pyrimidine on the complementary strand, resulting in an interstrand crosslink (ICL).[4][7]

This process is visually represented in the following reaction pathway:

Psoralen_Photoreaction cluster_0 Step 1: Intercalation cluster_1 Step 2: Photoactivation & Monoadduct Formation cluster_2 Step 3: Interstrand Crosslink Formation This compound This compound Intercalated_Complex This compound-Nucleic Acid Intercalated Complex This compound->Intercalated_Complex Dark dsDNA/RNA dsDNA/RNA dsDNA/RNA->Intercalated_Complex Monoadduct Furan-side or Pyrone-side Monoadduct Intercalated_Complex->Monoadduct UVA (365 nm) ICL Interstrand Crosslink (Diadduct) Monoadduct->ICL UVA (365 nm)

This compound photoreaction pathway with nucleic acids.

Novel this compound Derivatives: Expanding the Toolkit

While classic psoralens like 8-methoxythis compound (8-MOP) and 4,5',8-trimethylthis compound (TMP) are widely used, recent research has focused on developing novel derivatives with enhanced properties. These advancements aim to improve solubility, DNA binding affinity, and photoreactivity, as well as to introduce new functionalities for specific applications.

Key Classes of Novel Derivatives:
  • Aminomethyl Derivatives: The addition of an aminomethyl group, as seen in 4'-aminomethyl-4,5',8-trimethylthis compound (AMT), increases water solubility and enhances DNA binding affinity through electrostatic interactions with the phosphate backbone.[8]

  • Biotinylated Psoralens: Conjugating biotin to a this compound derivative, such as in AMT-PEG3-biotin (AP3B), allows for the efficient labeling and subsequent purification of crosslinked nucleic acids and their interacting partners using streptavidin-based affinity capture.[4][8]

  • Click-Chemistry Compatible Psoralens: Derivatives like 8-propargyloxythis compound (8-POP) incorporate a small alkyne handle, enabling the use of "click chemistry" for the attachment of various reporter molecules, such as fluorophores, after the crosslinking reaction.[5][9] This strategy minimizes steric hindrance during the initial photo-crosslinking event.

  • Maleimide and Succinimidyl Ester Derivatives: These derivatives are designed for conjugation to other biomolecules, such as proteins or oligonucleotides, through reactions with thiols or primary amines, respectively. This allows for the targeted delivery of the photoreactive probe to specific cellular locations or nucleic acid sequences.

Quantitative Data on this compound Derivatives

The efficiency of a photoreactive probe is determined by its binding affinity for the target nucleic acid and its quantum yield for the photoreaction. The following tables summarize key quantitative data for several common and novel this compound derivatives.

Table 1: DNA Binding Constants of this compound Derivatives

This compound DerivativeDNA TypeBinding Constant (KD or Ka)MethodReference
8-Methoxythis compound (8-MOP)Calf Thymus DNAKa = 0.325 x 106 M-1Spectrofluorometry[10]
4'-Aminomethyl-4,5',8-trimethylthis compound (AMT)Calf Thymus DNAKa = 0.516 x 106 M-1Spectrofluorometry[10]
4'-AminomethyltrioxsalenSupercoiled DNAKa = 300-2500 M-1 (in 0.5-4 mM Mg2+)Gel Electrophoresis[11]
4'-HydroxymethyltrioxsalenSupercoiled DNAKa = 70 M-1 (in 0.5 mM Mg2+)Gel Electrophoresis[11]
Novel Derivative "6E"Calf Thymus DNAKa = 7.30 x 106 M-1Spectrofluorometry[10]

Table 2: Photoreaction Quantum Yields of this compound Derivatives

This compound DerivativeDNA TypeQuantum Yield (ΦR)MethodReference
8-Methoxythis compound (8-MOP)AT-DNA0.04UV/Vis Spectroscopy[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving photoreactive this compound probes.

Protocol 1: In Vitro this compound-DNA Photocrosslinking

This protocol describes a general procedure for the photocrosslinking of DNA with a this compound derivative in vitro.

Materials:

  • Purified DNA (e.g., plasmid DNA, PCR product)

  • This compound derivative stock solution (e.g., 1 mg/mL in DMSO or ethanol)

  • Reaction Buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • UVA lamp (365 nm)

  • Microcentrifuge tubes or a microplate

  • Ice

Procedure:

  • Prepare the DNA solution to the desired concentration in the reaction buffer.

  • Add the this compound stock solution to the DNA solution to achieve the final desired this compound concentration. A typical starting concentration is 10 µg/mL.[13]

  • Incubate the mixture in the dark for 5-15 minutes at room temperature to allow for this compound intercalation.[13][14]

  • Place the samples on ice to minimize thermal denaturation of the DNA.

  • Irradiate the samples with a 365 nm UVA lamp. The irradiation time and distance from the lamp should be optimized for the specific this compound derivative and experimental setup. A typical starting point is 15 minutes at a distance of 6 cm.[13] For some applications, multiple rounds of irradiation may be necessary.[13]

  • After irradiation, the crosslinked DNA can be purified, for example, by ethanol precipitation.[14]

  • Analyze the crosslinking efficiency using methods such as denaturing agarose gel electrophoresis, where crosslinked DNA will migrate slower than its non-crosslinked counterpart.

Protocol 2: Synthesis of 8-Methoxythis compound (8-MOP)

This protocol outlines a synthetic route to 8-methoxythis compound.

Materials:

  • Pyrogallol

  • Malic acid

  • Concentrated Sulfuric acid

  • 7-Hydroxycoumarin

  • Acetic anhydride

  • Aluminum chloride

  • Acetone

  • Potassium carbonate

  • Allyl bromide

  • N,N-Diethylaniline

  • Osmium tetroxide

  • Potassium periodate

  • Methanol

  • Phosphoric acid

  • Hydrogen peroxide

  • p-toluenesulfonic acid

  • Sodium hydroxide

  • Iodomethane

Procedure: The synthesis of 8-MOP is a multi-step process that begins with the Pechmann condensation of pyrogallol and malic acid in the presence of sulfuric acid to form 7,8-dihydroxycoumarin.[15] This intermediate then undergoes a series of reactions including acetylation, Fries rearrangement, etherification with allyl bromide, Claisen rearrangement, oxidative cleavage, and finally methylation to yield 8-methoxythis compound.[15] A detailed, step-by-step procedure can be found in the cited literature.[15]

Protocol 3: Determination of DNA Binding Affinity by Spectrofluorometry

This protocol describes how to determine the binding constant of a this compound derivative to DNA using fluorescence spectroscopy.[10]

Materials:

  • This compound derivative

  • Calf thymus DNA or a synthetic oligonucleotide

  • Buffer (e.g., PBS)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the this compound derivative and a stock solution of DNA of known concentration.

  • In a quartz cuvette, prepare a solution of the this compound derivative at a fixed concentration.

  • Measure the initial fluorescence intensity of the this compound solution.

  • Titrate the this compound solution with small aliquots of the DNA stock solution.

  • After each addition of DNA, allow the solution to equilibrate and then measure the fluorescence intensity. The fluorescence of the this compound will typically be quenched upon intercalation into DNA.

  • The binding constant (Ka) can be determined by analyzing the fluorescence quenching data using a Scatchard plot or by fitting the data to an appropriate binding model.[10]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involving this compound derivatives.

Psoralen_Crosslinking_Workflow cluster_0 Sample Preparation cluster_1 Photocrosslinking cluster_2 Analysis A 1. Mix DNA/RNA with This compound Derivative B 2. Incubate in Dark (Intercalation) A->B C 3. Irradiate with UVA (365 nm) B->C D 4. Purify Crosslinked Product C->D E 5. Analyze by Gel Electrophoresis D->E F 6. Further Analysis (e.g., HPLC, Sequencing) E->F

General workflow for a this compound photocrosslinking experiment.

Psoralen_Target_Identification cluster_0 In-Cell Crosslinking cluster_1 Affinity Purification cluster_2 Target Identification A 1. Treat Cells with Biotinylated this compound B 2. UVA Irradiation A->B C 3. Cell Lysis B->C D 4. Streptavidin Affinity Purification C->D E 5. Elution of Crosslinked Complexes D->E F 6. Identification of Proteins (Mass Spectrometry) E->F G 7. Identification of Nucleic Acids (Sequencing) E->G

Workflow for identifying protein-nucleic acid interactions using biotinylated this compound probes.

Conclusion

Photoreactive probes based on novel this compound derivatives represent a versatile and powerful platform for investigating the intricate world of nucleic acid structure and interactions. The continuous development of new derivatives with enhanced properties and functionalities is expanding their applications in basic research and drug discovery. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize these remarkable molecular tools. As our ability to synthesize and apply these probes grows, so too will our understanding of the fundamental processes of life.

References

Psoralen as a Molecular Tool for Studying DNA Repair Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Psoralens are a class of naturally occurring photosensitive compounds that have become indispensable tools in the study of DNA repair. When activated by Ultraviolet A (UVA) light, psoralens form covalent adducts with DNA, including highly cytotoxic interstrand crosslinks (ICLs). This ability to induce specific, controllable DNA damage allows researchers to dissect the complex cellular pathways responsible for maintaining genomic integrity. This technical guide provides an in-depth overview of the use of psoralen as a molecular tool, detailing its mechanism of action, key experimental protocols, and the interpretation of quantitative data.

Mechanism of this compound-Induced DNA Damage

Psoralens are planar, tricyclic molecules that readily intercalate into the DNA double helix, showing a preference for 5'-TA sites.[1] Upon exposure to UVA radiation (320-400 nm), a [2+2] cycloaddition reaction occurs between the this compound molecule and the 5,6-double bond of a pyrimidine base, typically thymine.[2][3] This initial reaction forms a monoadduct. If a second pyrimidine is suitably positioned on the opposite strand, a second photoactivation event can create a covalent link between the two DNA strands, resulting in an ICL.[4][5] This process effectively halts cellular processes that require strand separation, such as replication and transcription.[1][6][7]

Psoralen_ICL_Formation cluster_workflow This compound ICL Formation Workflow This compound This compound Intercalation Intercalation (at 5'-TA sites) This compound->Intercalation DNA dsDNA DNA->Intercalation UVA1 UVA Light (First Photon) Intercalation->UVA1 Monoadduct Monoadduct Formation UVA1->Monoadduct UVA2 UVA Light (Second Photon) Monoadduct->UVA2 ICL Interstrand Crosslink (ICL) UVA2->ICL

Caption: Workflow of this compound-induced interstrand crosslink (ICL) formation.

Investigating DNA Repair Pathways with this compound

The highly toxic nature of ICLs necessitates their efficient removal by the cell. Several major DNA repair pathways are involved in processing this compound-induced damage, and this compound is a key tool for studying their function and interplay.

  • Nucleotide Excision Repair (NER): The NER pathway is critical for removing bulky DNA lesions. While it is the primary pathway for repairing this compound monoadducts, it also plays a crucial role in the initial "unhooking" step of ICL repair, where incisions are made on one strand of the DNA flanking the crosslink.[8][9] Cells deficient in NER components, such as those from Xeroderma Pigmentosum (XP) patients, are highly sensitive to this compound plus UVA (PUVA) treatment.[9][10]

  • Fanconi Anemia (FA) Pathway: This is a specialized and complex pathway dedicated to the repair of ICLs, particularly during the S-phase of the cell cycle.[11] The FA core complex recognizes the stalled replication fork at an ICL and monoubiquitinates the FANCD2-FANCI heterodimer. This event is a critical activation step, orchestrating the recruitment of nucleases for the unhooking incisions and coordinating with other pathways like homologous recombination (HR) and translesion synthesis (TLS) to complete the repair.[11] Cells from Fanconi Anemia patients are exquisitely sensitive to crosslinking agents and show defects in removing this compound-induced ICLs.[12][13][14]

  • Homologous Recombination (HR) and Mismatch Repair (MMR): Following the unhooking of the ICL, a double-strand break (DSB) is often generated. The HR pathway is essential for repairing this break in an error-free manner using the sister chromatid as a template.[15] Additionally, components of the Mismatch Repair (MMR) pathway have been shown to participate in the recognition and processing of this compound ICLs, contributing to an error-free repair mechanism.[15][16]

DNA_Repair_Response cluster_pathways Cellular Response to this compound-Induced ICLs ICL This compound ICL StalledFork Stalled Replication Fork ICL->StalledFork FA_Pathway Fanconi Anemia (FA) Pathway Activation StalledFork->FA_Pathway recognized by Unhoooking ICL Unhooking (NER proteins, e.g., XPF-ERCC1) FA_Pathway->Unhoooking recruits DSB Double-Strand Break Formation Unhoooking->DSB TLS Translesion Synthesis (TLS) Unhoooking->TLS creates template for HR Homologous Recombination (HR) DSB->HR repaired by Repair_Complete Repair Completed HR->Repair_Complete TLS->Repair_Complete

Caption: Key pathways in the repair of this compound-induced interstrand crosslinks.

Experimental Protocols

Quantification of ICLs using a Modified Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modified version is used to measure ICLs, which reduce the migration of DNA fragments during electrophoresis.[17]

Protocol:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of 8-methoxythis compound (8-MOP) for 60 minutes in the dark.[18] Wash cells thoroughly with PBS.

  • UVA Irradiation: Irradiate cells with a specific dose of UVA light (e.g., 100 J/m²) using a calibrated source like a Stratalinker.[18] For repair kinetics, incubate cells for various time points (e.g., 0, 6, 12, 24 hours) post-irradiation.

  • Induction of Strand Breaks: To measure ICLs, it's necessary to first introduce a fixed number of random single-strand breaks. This is often done by exposing cells to a defined dose of ionizing radiation (e.g., 9 Gy) or a chemical agent like H₂O₂ (e.g., 200 µM for 15 min at 37°C).[18][19] The ICLs will retard the migration of these fragments.

  • Comet Assay Procedure:

    • Embed approximately 10,000 cells in low-melting-point agarose on a microscope slide.

    • Lyse cells in a high-salt, detergent-containing solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C to form nucleoids.

    • Perform alkaline electrophoresis (e.g., at ~25 V, 300 mA for 20-30 min) in a buffer of ~pH 13.

  • Visualization and Analysis: Stain DNA with a fluorescent dye (e.g., SYBR Gold). Capture images using a fluorescence microscope. Quantify the comet tail moment (product of tail length and fraction of DNA in the tail) using specialized software. A decrease in the tail moment relative to the irradiated control (no this compound) indicates the presence of ICLs.

Comet_Assay_Workflow cluster_comet This compound-Comet Assay Workflow start 1. Cell Culture psoralen_inc 2. Incubate with this compound start->psoralen_inc uva_exp 3. Expose to UVA psoralen_inc->uva_exp repair_inc 4. Allow for Repair (Time Course) uva_exp->repair_inc ssb_induction 5. Induce Random Strand Breaks (e.g., γ-rays) repair_inc->ssb_induction lysis 6. Embed, Lyse Cells ssb_induction->lysis electrophoresis 7. Alkaline Electrophoresis lysis->electrophoresis staining 8. DNA Staining & Imaging electrophoresis->staining analysis 9. Quantify Comet Tail Moment staining->analysis

Caption: Experimental workflow for the this compound-sensitized comet assay.

Cell Viability Assay (WST-1 or MTT)

Cell viability assays are essential for determining the cytotoxicity of PUVA treatment and comparing the sensitivity of different cell lines (e.g., wild-type vs. repair-deficient).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • PUVA Treatment: Replace the medium with a medium containing the desired concentration of this compound (e.g., 0.1-100 µM).[20] Incubate for 1 hour. Wash with PBS and add fresh PBS or medium. Expose the plate to a specific dose of UVA radiation (e.g., 1-3 J/cm²).[20]

  • Incubation: Replace the PBS with a complete growth medium and incubate for a period sufficient for cell death to manifest (typically 48-72 hours).

  • Viability Measurement:

    • Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Express the absorbance of treated wells as a percentage of the untreated control wells to determine the percent cell viability. Plotting viability against this compound/UVA dose allows for the calculation of EC₅₀ values.[20]

Quantitative Data Presentation

The following tables summarize representative data from this compound-based DNA repair studies, comparing wild-type (WT) cells with DNA repair-deficient cell lines.

Table 1: Cytotoxicity of 8-MOP plus UVA in Different Human Cell Lines

Cell LineGenotype / Deficient PathwayEC₅₀ (µM 8-MOP at 1.5 J/cm² UVA)
GM05566 Wild-Type~130 µM
GM05509C (XP-A) NER-deficient~30 µM[16]
HSC-536 (FA-A) Fanconi Anemia-deficient<10 µM

Data are illustrative and compiled from typical results in the literature. EC₅₀ values can vary significantly based on the specific cell line and experimental conditions.

Table 2: this compound ICL Repair Kinetics

Cell LineTime Post-PUVA (hours)% Remaining ICLs (Relative to 0h)
Wild-Type Fibroblasts 0100%
2.5~50%[21]
12~25%
24<10%[14]
FA-A Fibroblasts 0100%
12~70%
24~60-65%[14]

Repair kinetics are determined by quantifying ICLs at different time points after initial damage induction, often using methods like the comet assay or electron microscopy.[14][21]

Conclusion

This compound, when combined with UVA light, provides a robust and controllable method for inducing DNA interstrand crosslinks, one of the most challenging lesions for a cell to repair.[6] This property makes it an invaluable molecular tool for researchers investigating the intricate network of DNA repair pathways, including NER, the Fanconi Anemia pathway, and homologous recombination. The experimental protocols and quantitative data frameworks presented here offer a guide for utilizing this compound to probe cellular repair capacity, identify defects in specific pathways, and screen for potential therapeutic agents that modulate DNA repair processes. The profound sensitivity of repair-deficient cells, particularly those from Fanconi Anemia patients, to this compound underscores its clinical relevance and its continued importance in fundamental and translational research.

References

investigating the mechanism of action of psoralen in PUVA therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Psoralen in PUVA Therapy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound plus ultraviolet A (PUVA) therapy is a well-established and effective treatment for a variety of hyperproliferative and inflammatory skin disorders, including psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] The therapy leverages the photochemical properties of psoralens, a class of naturally occurring furocoumarins, which act as photosensitizers.[3][4] When activated by UVA radiation, psoralens mediate a cascade of molecular and cellular events, the cornerstone of which is the covalent modification of cellular DNA. This guide provides a detailed examination of the molecular mechanisms, cellular sequelae, and key experimental methodologies used to investigate the action of this compound in PUVA therapy.

The Core Mechanism: this compound-DNA Photobinding

The primary therapeutic action of PUVA therapy is attributed to the formation of covalent adducts between this compound and DNA, which inhibits DNA synthesis and cell proliferation.[1][5] This process can be broken down into three sequential steps: intercalation, monoadduct formation, and interstrand cross-link (ICL) formation.

Intercalation (The "Dark" Stage)

Prior to photoactivation, this compound molecules, which are planar and tricyclic, reversibly insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[6][7][8] This non-covalent interaction is a prerequisite for the subsequent photochemical reactions and preferentially occurs at 5'-TpA sequences.[2][9] The affinity for intercalation can be quantified by the dissociation constant (KD), with lower values indicating stronger binding.

Photochemical Reactions (The "Light" Stage)

Upon exposure to UVA radiation (320-400 nm), the intercalated this compound molecule absorbs photons, transitioning to an excited triplet state.[6][10] This electronically excited this compound becomes highly reactive and can undergo a [2+2] photocycloaddition reaction with the 5,6-double bond of adjacent pyrimidine bases, primarily thymine.[6][11]

This photoreaction occurs in two steps:

  • Monoadduct Formation: The absorption of a single photon can lead to the formation of a covalent bond between one side of the this compound molecule (either the 3,4-pyrone side or the 4',5'-furan side) and a pyrimidine base on one strand of the DNA. This results in a this compound monoadduct.[7][12]

  • Interstrand Cross-Link (ICL) Formation: If a furan-side monoadduct has formed and is positioned correctly, it can absorb a second photon. This allows the other reactive end of the this compound molecule to react with a pyrimidine on the opposite DNA strand, creating a highly cytotoxic interstrand cross-link (ICL).[7][11][12] ICLs physically block the separation of the DNA strands, thereby halting DNA replication and transcription.[13][14]

Psoralen_DNA_Interaction cluster_0 Step 1: Intercalation (Dark Stage) cluster_1 Step 2: Photoactivation (Light Stage) This compound This compound Intercalation Intercalated this compound-DNA Complex This compound->Intercalation Enters Cell & Intercalates DNA DNA Double Helix DNA->Intercalation Monoadduct Monoadduct Formation (Single Strand Adduct) Intercalation->Monoadduct [2+2] Cycloaddition UVA1 UVA Photon (First Hit) UVA1->Monoadduct UVA2 UVA Photon (Second Hit) ICL Interstrand Cross-link (ICL) (Blocks Replication/Transcription) UVA2->ICL Monoadduct->ICL [2+2] Cycloaddition

Cellular and Molecular Consequences

The formation of this compound-DNA adducts, particularly ICLs, triggers a range of cellular responses that contribute to the therapeutic effect of PUVA.

Inhibition of Proliferation and Cell Cycle Arrest

By physically obstructing the machinery of DNA replication and transcription, this compound-ICLs are potent inhibitors of cell proliferation.[7][15] This antiproliferative effect is central to the treatment of hyperproliferative disorders like psoriasis.[1] The resulting DNA damage activates cellular stress responses, leading to cell cycle arrest, which provides the cell with time to attempt DNA repair.[5][16]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[17] This is a key mechanism for eliminating pathogenic cells, such as the hyperproliferative keratinocytes in psoriasis and malignant T-cells in cutaneous T-cell lymphoma.[3][16] The apoptotic response to PUVA-induced ICLs is often mediated by the ataxia-telangiectasia and Rad3-related (ATR) kinase signaling pathway, leading to the phosphorylation and stabilization of the p53 tumor suppressor protein.[7][14]

Cellular_Response_Pathway PUVA This compound + UVA DNA_Damage DNA Monoadducts & Interstrand Cross-links (ICLs) PUVA->DNA_Damage Replication_Block Replication & Transcription Block DNA_Damage->Replication_Block ATR_Activation ATR Kinase Activation Replication_Block->ATR_Activation p53 p53 Phosphorylation & Stabilization ATR_Activation->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Elimination of Pathogenic Cells) p53->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Immunomodulatory Effects

Beyond its direct cytotoxic effects, PUVA therapy exerts significant immunomodulatory actions.[18] Treatment can induce apoptosis in infiltrating T-lymphocytes in the skin, which is crucial for treating inflammatory conditions.[5][16] Furthermore, PUVA can affect dendritic cell (DC) function; while inducing DC apoptosis, it can also skew naive T-cells toward a Th2 response, characterized by increased secretion of anti-inflammatory cytokines like IL-4 and IL-10 and decreased secretion of pro-inflammatory cytokines like IFN-γ and IL-12.[19][20] This shift in cytokine profiles helps to resolve the inflammation associated with diseases like psoriasis.[21]

Other Molecular Targets

While DNA is the primary target, research indicates that psoralens can also photoreact with other cellular components like RNA and proteins.[5][22] Additionally, some studies suggest that PUVA can act at the cell membrane level, potentially through a specific this compound receptor, leading to the phosphorylation and inhibition of the epidermal growth factor (EGF) receptor.[23][24] This could contribute to the antiproliferative effects by disrupting normal growth factor signaling.

Quantitative Data

The efficiency of PUVA therapy is dependent on several quantifiable parameters, including the binding affinity of the this compound to DNA and the yield of photoadducts generated upon UVA irradiation.

Table 1: this compound-DNA Intercalation Affinity

This compound Derivative DNA Type Dissociation Constant (KD) Reference
8-Methoxythis compound (8-MOP) AT-DNA 1.1 x 10-3 M [6]

| 4,5′,8-trimethylthis compound (TMP) | AT-DNA | ~10-4 M |[6] |

Table 2: Yield of this compound-Induced DNA Adducts in Human Cells Data for cells treated with 100 ng/mL 8-MOP and varying doses of UVA light.

UVA Dose (J/cm2) ICLs (lesions/103 nucleotides) Total Monoadducts (lesions/106 nucleotides) Reference
0.5 ~0.03 (estimated) 20.2 [25]

| 10.0 | ~0.12 (estimated) | 66.6 |[25] |

Data for cells treated with amotosalen (S59) and varying doses of UVA light.

UVA Dose (J/cm2) ICLs (lesions/103 nucleotides) Total Monoadducts (lesions/106 nucleotides) Reference
0.5 3.9 319 [13][25]

| 10.0 | 12.8 | 194 |[13][25] |

Key Experimental Protocols

Investigating the mechanism of this compound action requires a suite of specialized experimental techniques to quantify DNA adducts and assess cellular responses.

Protocol: Quantification of this compound-DNA Adducts by LC-MS/MS

This method allows for the highly sensitive and specific quantification of both ICLs and various monoadducts.[13][25]

Methodology Outline:

  • Cell Culture and Treatment: Human cells (e.g., fibroblasts) are cultured and treated with a specific concentration of this compound (e.g., 8-MOP) for a set incubation period.

  • UVA Irradiation: The cells are irradiated with a defined dose of UVA light (e.g., using a 365 nm lamp).

  • Genomic DNA Isolation: Genomic DNA is extracted from the treated cells using a standard DNA isolation kit.

  • Enzymatic Digestion: The purified DNA is digested to the nucleoside or small oligonucleotide level. A key step involves using an enzyme like nuclease P1, which can liberate the ICL as a stable tetranucleotide.[25]

  • LC-MS/MS Analysis: The digested sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The various adducts (ICLs and monoadducts) are separated by the liquid chromatography column.

    • The mass spectrometer identifies and quantifies each adduct based on its unique mass-to-charge ratio and fragmentation pattern.

  • Data Analysis: The amount of each adduct is quantified by comparing its signal to that of a known internal standard and referencing a standard curve.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result A 1. Cell Culture & PUVA Treatment B 2. Genomic DNA Isolation A->B C 3. Enzymatic Digestion (e.g., with Nuclease P1) B->C D 4. LC-MS/MS Analysis C->D E Separation (LC) D->E F Detection & Quantification (MS/MS) E->F G 5. Adduct Quantification (ICLs & Monoadducts) F->G

Protocol: Assessment of Apoptosis by Flow Cytometry

Flow cytometry is a powerful technique to quantify the percentage of apoptotic cells following PUVA treatment.[16]

Methodology Outline:

  • Cell Treatment: T-lymphocytes or other target cells are treated with varying doses of PUVA.

  • Cell Harvesting: After a suitable incubation period (e.g., 24-72 hours), cells are harvested.

  • Staining: Cells are stained with a combination of fluorescent markers. A common combination is Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

    • The instrument passes individual cells through a laser beam and detects the fluorescence emitted from each cell.

    • Software is used to gate the cell populations:

      • Viable cells: Annexin V negative / PI negative.

      • Early apoptotic cells: Annexin V positive / PI negative.

      • Late apoptotic/necrotic cells: Annexin V positive / PI positive.

  • Data Interpretation: The percentage of cells in each quadrant is calculated to determine the level of apoptosis induced by the PUVA treatment.

Conclusion

The mechanism of action of this compound in PUVA therapy is a multi-faceted process initiated by the UVA-induced formation of covalent adducts with DNA. The resulting DNA interstrand cross-links are potent cytotoxic lesions that inhibit cell proliferation and trigger apoptosis, effectively eliminating pathogenic cells. Concurrently, PUVA exerts significant immunomodulatory effects, shifting the cutaneous cytokine environment from a pro-inflammatory to an anti-inflammatory state. A thorough understanding of these intricate molecular and cellular pathways, supported by robust quantitative and experimental methodologies, is critical for optimizing current therapeutic strategies and developing novel photochemotherapeutic agents.

References

Synthesis of Novel Psoralen Derivatives for Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralens, a class of naturally occurring furocoumarins, have long been utilized in photochemotherapy for skin disorders. Their mechanism of action, traditionally centered on DNA intercalation and cross-linking upon UVA irradiation, has shown significant potential in oncology. Recent advancements have focused on the synthesis of novel psoralen derivatives with enhanced anticancer efficacy and novel mechanisms of action, extending beyond phototoxicity. This technical guide provides an in-depth overview of the synthesis of these novel derivatives, detailed experimental protocols for their evaluation, and an analysis of their impact on key cancer-related signaling pathways.

Introduction

Psoralens are planar tricyclic compounds renowned for their photosensitizing capabilities.[1] When activated by ultraviolet A (UVA) radiation, they form covalent adducts with the pyrimidine bases of DNA, leading to interstrand cross-links that can inhibit DNA replication and induce apoptosis.[2][3] This property has been the cornerstone of PUVA (this compound + UVA) therapy for diseases like psoriasis and vitiligo.[2]

Beyond their classic photoreactivity, emerging research has unveiled that novel this compound derivatives can exert potent anticancer effects through various mechanisms, including the inhibition of key oncogenic signaling pathways, even in the absence of photoactivation.[4][5] These findings have spurred the development of new this compound-based compounds with improved therapeutic profiles for cancer research. This guide will delve into the synthesis of these next-generation this compound derivatives and the methodologies to assess their potential as anticancer agents.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives generally involves the modification of the core this compound scaffold to enhance biological activity, improve solubility, or introduce new functionalities. Key strategies include the synthesis of tetracyclic benzothis compound analogues and the conjugation of this compound with polymers like polyethylene glycol (PEG).[6][7]

General Synthesis of Tetracyclic Benzothis compound Analogues

The synthesis of tetracyclic benzothis compound analogues often begins with a Pechmann condensation to form the coumarin core, followed by the construction of the furan and additional benzene rings.[8]

Experimental Protocol:

  • Step 1: Synthesis of the Coumarin Core. A substituted phenol is reacted with a β-ketoester in the presence of an acid catalyst (e.g., sulfuric acid) to yield the coumarin scaffold.

  • Step 2: Introduction of a Hydroxyl Group. The coumarin derivative is hydroxylated, typically at a position ortho to a carbonyl group, to facilitate the subsequent furan ring formation.

  • Step 3: Furan Ring Formation. The hydroxylated coumarin is reacted with a suitable reagent, such as an α-halo ketone, followed by cyclization to form the furan ring, completing the this compound core.

  • Step 4: Benzene Ring Annulation. The this compound core is then subjected to reactions such as the Diels-Alder reaction or Friedel-Crafts acylation followed by cyclization to construct the fourth (benzo) ring, yielding the tetracyclic benzothis compound analogue.[1]

  • Purification. The final product is purified using column chromatography or recrystallization.

Synthesis of this compound-PEG Conjugates

To improve the pharmacokinetic properties and tumor-targeting capabilities of psoralens, they can be conjugated to polyethylene glycol (PEG).[7]

Experimental Protocol:

  • Step 1: Functionalization of this compound. A this compound derivative with a suitable functional group for conjugation (e.g., a hydroxyl or carboxyl group) is synthesized. For example, 4-hydroxymethyl-4',8-dimethylthis compound can be prepared for this purpose.[7]

  • Step 2: Activation of PEG. A PEG polymer of desired molecular weight is activated at one terminus. For instance, the terminal hydroxyl group of PEG can be converted to a more reactive group like a tosylate or an N-hydroxysuccinimide (NHS) ester.

  • Step 3: Conjugation Reaction. The functionalized this compound is reacted with the activated PEG. The choice of reaction chemistry depends on the functional groups. For example, an ester linkage can be formed between a carboxylated this compound and a hydroxyl-terminated PEG, or a carbamate linkage between a hydroxylated this compound and an isocyanate-activated PEG.[7]

  • Step 4: Purification. The resulting this compound-PEG conjugate is purified by methods such as dialysis or size-exclusion chromatography to remove unreacted this compound and PEG.

Biological Evaluation of this compound Derivatives

The anticancer potential of newly synthesized this compound derivatives is assessed through a series of in vitro assays that measure cytotoxicity, apoptosis induction, and effects on cell signaling pathways.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Cells are treated with the this compound derivatives at their IC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Quantitative Data Summary

The antiproliferative activity of novel this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative data from the literature.

Table 1: In Vitro Cytotoxicity of Benzothis compound Analogues

CompoundCell LineIC50 (µM)Reference
Linear Benzothis compound Derivative 1MDA-MB-231 (Breast)0.082[8]
Linear Benzothis compound Derivative 1TCC-SUP (Bladder)0.243[8]
Angular Benzothis compound Derivative 2MDA-MB-231 (Breast)> 1[8]
Angular Benzothis compound Derivative 2TCC-SUP (Bladder)> 1[8]

Table 2: Dark and Light-Activated Cytotoxicity of this compound Derivatives in Breast Cancer Cells

CompoundCell LineConditionIC50 (µM)Reference
4-bromobenzyl amide derivative (3c)T47-D (HER2-)Dark10.14[9][10]
Furanylamide derivative (3g)SK-BR-3 (HER2+)UVA (2.0 J/cm²)2.71[9]
MethoxsalenSK-BR-3 (HER2+)UVA (2.0 J/cm²)> 50[9]

Signaling Pathway Analysis

Recent studies have demonstrated that the anticancer effects of some this compound derivatives are mediated through the inhibition of specific signaling pathways, most notably the HER2 pathway.[2][9]

Inhibition of the HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is a key driver of tumorigenesis. Photoactivated psoralens have been shown to bind to the catalytic kinase domain of ErbB2, inhibiting its signaling cascade.[2] This inhibition can occur independently of DNA cross-linking.[2] The downstream effects of HER2 inhibition include the suppression of the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and growth.[5]

// Nodes this compound [label="Novel this compound\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; UVA [label="UVA Irradiation", fillcolor="#F1F3F4", fontcolor="#202124"]; HER2 [label="HER2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_pathway [label="Ras/Raf/MEK/ERK\n(MAPK Pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> HER2 [label="Inhibition", color="#EA4335"]; UVA -> this compound [style=dashed, arrowhead=none, color="#5F6368"]; HER2 -> PI3K [color="#5F6368"]; HER2 -> MAPK_pathway [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> Proliferation [label="Promotes", color="#34A853"]; MAPK_pathway -> Proliferation [label="Promotes", color="#34A853"]; Akt -> Apoptosis [label="Inhibits", arrowhead="tee", color="#EA4335"]; } this compound derivatives can inhibit the HER2 signaling pathway.

Experimental Workflow Visualization

The overall process for synthesizing and evaluating novel this compound derivatives can be visualized as a streamlined workflow.

// Nodes Synthesis [label="Synthesis of Novel\nthis compound Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro_Screening [label="In Vitro Screening", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Viability [label="Cell Viability Assay\n(MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism_Study [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway_Analysis [label="Signaling Pathway Analysis\n(Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis & SAR", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> InVitro_Screening; InVitro_Screening -> Cell_Viability; InVitro_Screening -> Apoptosis_Assay; InVitro_Screening -> Mechanism_Study; Mechanism_Study -> Pathway_Analysis; Cell_Viability -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Pathway_Analysis -> Data_Analysis; } Workflow for synthesis and evaluation of this compound derivatives.

Conclusion

The synthesis of novel this compound derivatives represents a promising frontier in cancer research. By moving beyond the traditional reliance on photoactivation and DNA damage, new compounds are being developed that target specific oncogenic pathways, such as the HER2 signaling cascade. The methodologies outlined in this guide provide a framework for the synthesis and comprehensive biological evaluation of these next-generation anticancer agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this compound derivatives in the fight against cancer.

References

Foundational Studies of Angelicin Versus Psoralen Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth comparative analysis of the foundational mechanisms of angelicin and psoralen, two structurally isomeric furocoumarins with significant, yet distinct, photobiological activities. While both compounds are renowned for their photosensitizing properties, their molecular interactions, particularly with DNA, and subsequent cellular responses differ fundamentally. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of the key signaling pathways they modulate.

Introduction

Psoralens and angelicins are naturally occurring furocoumarins that have been extensively studied for their therapeutic potential, most notably in photochemotherapy (PUVA) for skin disorders like psoriasis and vitiligo.[1][2][3][4] this compound, a linear furocoumarin, and angelicin, an angular furocoumarin, serve as classic examples of how structural isomerism can dictate profound differences in biological activity.[2][5] Upon photoactivation by UVA light, both compounds intercalate into DNA; however, their subsequent photochemical reactions diverge, leading to distinct downstream cellular consequences.[1][2][3] This guide will elucidate these differences at the molecular and cellular levels.

Molecular Mechanisms of Action

The primary distinction between the mechanisms of this compound and angelicin lies in their interaction with DNA upon UVA irradiation.

This compound: DNA Intercalation and Interstrand Cross-linking

This compound's linear structure allows it to intercalate between the base pairs of DNA. Following absorption of UVA photons, it can form covalent bonds with pyrimidine bases, primarily thymine.[1][3] This can result in two types of photoadducts:

  • Monoadducts: Formation of a single covalent bond between the this compound molecule and a pyrimidine base on one strand of the DNA.

  • Interstrand Cross-links (ICLs): Subsequent to the formation of a monoadduct, a second photoreaction can occur, forming a covalent bond with a pyrimidine on the opposite DNA strand.[2][6] This creates a highly cytotoxic lesion that blocks DNA replication and transcription.[3][6]

The formation of ICLs is a hallmark of this compound's activity and is central to its potent antiproliferative effects.[6]

Angelicin: DNA Intercalation and Monoadduct Formation

Due to its angular geometry, angelicin also intercalates into DNA but can only form monoadducts with pyrimidine bases.[2][7] Its steric structure prevents the formation of interstrand cross-links.[2] These monoadducts are generally less cytotoxic than ICLs and are more readily repaired by cellular DNA repair mechanisms.[2][8] Consequently, angelicin exhibits lower phototoxicity compared to this compound.[2]

Comparative Quantitative Data

The following tables summarize key quantitative data comparing the biological activities of angelicin and this compound.

ParameterAngelicinThis compoundReference
DNA Adduct Type MonoadductsMonoadducts and Interstrand Cross-links[2][7]
Phototoxicity LowerHigher[2]
Antagonistic Activity against ERα (IC50) Lower IC50 (more potent antagonist)Higher IC50[5]
Inhibition of Tubulin Polymerization HigherLower[2][5]
Cytotoxicity to Normal Cells Less cytotoxicMore cytotoxic[5]

Key Signaling Pathways

Both angelicin and this compound, through their interactions with DNA and other cellular components, modulate a variety of signaling pathways.

Angelicin-Modulated Pathways

Angelicin has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2][5] It can also influence inflammatory and developmental pathways.

  • Apoptosis:

    • Intrinsic Pathway: Angelicin can increase the expression of pro-apoptotic proteins (e.g., Bax) and decrease anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspase-9 and caspase-3.[5][9][10]

    • Extrinsic Pathway: In combination with TRAIL, angelicin can down-regulate c-FLIP, leading to increased activation of caspase-3.[5][10]

  • Inflammatory Pathways: Angelicin can inhibit the NF-κB and MAPK signaling pathways, contributing to its anti-inflammatory effects.[9]

  • Other Pathways: Angelicin has been implicated in the activation of TGF-β/BMP and Wnt/β-catenin signaling, promoting osteogenesis.[5][11]

This compound-Modulated Pathways

This compound's induction of DNA damage, particularly ICLs, triggers robust cellular responses, including cell cycle arrest and apoptosis.

  • DNA Damage Response and Apoptosis: this compound-induced ICLs are potent inducers of apoptosis.[1][6] This is often mediated by the p53 tumor suppressor protein, which is activated in response to DNA damage.[1]

  • Tyrosine Kinase Signaling: Photoactivated this compound can inhibit tyrosine kinase signaling, which may contribute to its therapeutic effects.[1]

  • Cell Membrane Interactions: Evidence suggests that psoralens can also act at the cell membrane level, potentially through a specific receptor, leading to alterations in growth factor receptor function, such as the EGF receptor.[12][13]

Experimental Protocols

This section details methodologies for key experiments used to investigate and compare the mechanisms of angelicin and this compound.

DNA Intercalation and Photobinding Assay

Objective: To determine the ability of angelicin and this compound to intercalate into DNA and form photoadducts upon UVA irradiation.

Methodology:

  • Preparation of DNA: A solution of calf thymus DNA (or a specific DNA sequence) is prepared in a suitable buffer (e.g., Tris-EDTA).

  • Incubation: Angelicin or this compound is added to the DNA solution at various concentrations and incubated in the dark to allow for intercalation.

  • UVA Irradiation: The samples are exposed to a controlled dose of UVA light (typically 365 nm) to induce photoadduct formation. Control samples are kept in the dark.

  • Analysis:

    • UV-Vis Spectroscopy: Changes in the absorption spectra of the furocoumarins upon binding to DNA can be monitored.

    • Fluorescence Spectroscopy: The fluorescence of the furocoumarins is often quenched upon intercalation, and changes in fluorescence can be used to determine binding constants.[14]

    • Gel Electrophoresis: The formation of interstrand cross-links by this compound can be detected by the retarded migration of cross-linked DNA on a denaturing polyacrylamide or agarose gel.

    • HPLC-MS: To identify and quantify specific monoadducts and diadducts after enzymatic digestion of the DNA.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and apoptotic effects of photoactivated angelicin and this compound on cultured cells.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of angelicin or this compound for a defined period.

  • UVA Irradiation: The treated cells are exposed to a specific dose of UVA light. Dark controls are included.

  • Incubation: Cells are incubated for a further period (e.g., 24, 48, 72 hours).

  • Analysis:

    • MTT or WST-1 Assay: To determine cell viability by measuring mitochondrial metabolic activity.

    • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.

    • Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3/7) using colorimetric or fluorometric substrates.

    • Western Blotting: To analyze the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, cleaved caspases).

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of angelicin and this compound on key proteins within specific signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Cells are treated as described in section 5.2. Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated forms of MAPKs, NF-κB subunits, apoptotic proteins) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizations of Mechanisms and Workflows

Signaling Pathways

Angelicin_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Angelicin Angelicin Pro-Apoptotic Proteins Pro-Apoptotic Proteins Angelicin->Pro-Apoptotic Proteins Upregulates Anti-Apoptotic Proteins Anti-Apoptotic Proteins Angelicin->Anti-Apoptotic Proteins Downregulates Caspase-9 Caspase-9 Pro-Apoptotic Proteins->Caspase-9 Activates Anti-Apoptotic Proteins->Caspase-9 Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis c-FLIP c-FLIP c-FLIP->Caspase-3 Inhibits TRAIL TRAIL

Caption: Angelicin-induced apoptotic signaling pathways.

Psoralen_DNA_Damage_Response This compound + UVA This compound + UVA DNA_ICL DNA Interstrand Cross-link DDR DNA Damage Response DNA_ICL->DDR p53 p53 DDR->p53 Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow

Comparative_Workflow Angelicin_Prep Prepare Angelicin Stock Solution Treatment Treat Cells with Angelicin or this compound Angelicin_Prep->Treatment Psoralen_Prep Prepare this compound Stock Solution Psoralen_Prep->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Irradiation UVA Irradiation Treatment->Irradiation Dark_Control Dark Control Treatment->Dark_Control Analysis Analysis Irradiation->Analysis Dark_Control->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability Apoptosis Apoptosis (Flow Cytometry) Analysis->Apoptosis Signaling Signaling Pathways (Western Blot) Analysis->Signaling Start Start Start->Psoralen_Prep Start->Cell_Culture

Caption: General experimental workflow for comparing angelicin and this compound.

Conclusion

The foundational studies of angelicin and this compound reveal a compelling narrative of structure-activity relationships. This compound's linear geometry enables the formation of highly cytotoxic DNA interstrand cross-links, making it a potent agent in photochemotherapy but also raising concerns about its phototoxicity and mutagenic potential. In contrast, angelicin's angular structure limits its DNA interaction to the formation of less toxic monoadducts, resulting in a more favorable safety profile. Furthermore, angelicin's engagement with a broader range of signaling pathways beyond DNA damage, including those involved in inflammation and apoptosis, suggests a wider therapeutic potential that warrants further investigation. This guide provides a foundational resource for researchers aiming to further explore and harness the distinct biological activities of these two important furocoumarins.

References

A Comparative Analysis of the Photoreactivity of 8-Methoxypsoralen and 5-Methoxypsoralen

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the photoreactivity of two clinically significant psoralen derivatives: 8-methoxythis compound (8-MOP) and 5-methoxythis compound (5-MOP). Psoralens, in combination with ultraviolet A (UVA) radiation (PUVA therapy), are utilized in the treatment of various skin disorders, including psoriasis, vitiligo, and mycosis fungoides. Their therapeutic efficacy is rooted in their ability to form photoadducts with cellular DNA, leading to the inhibition of cell proliferation and induction of apoptosis. This document delves into the core photochemical and photobiological properties of 8-MOP and 5-MOP, presenting a detailed analysis of their DNA binding affinities, quantum yields for photoadduct formation, and capacity for singlet oxygen generation. Furthermore, this guide outlines detailed experimental protocols for the assessment of these key parameters and provides visual representations of the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction: The Photobiology of Psoralens

Psoralens are a class of naturally occurring furocoumarins that, upon activation by UVA light, exhibit potent photobiological activity. The therapeutic application of psoralens, known as PUVA (this compound + UVA) therapy, is a well-established treatment modality for a range of hyperproliferative and inflammatory skin diseases. The primary mechanism of action involves the intercalation of this compound molecules into the DNA double helix, followed by photo-induced covalent bonding to pyrimidine bases, particularly thymine. This process can result in the formation of monoadducts and, upon absorption of a second photon, interstrand cross-links (ICLs), which are highly cytotoxic lesions that can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Two of the most widely studied and clinically utilized psoralens are 8-methoxythis compound (Xanthotoxin) and 5-methoxythis compound (Bergapten). While both compounds share a common furocoumarin backbone, the difference in the position of the methoxy group significantly influences their photochemical and photobiological properties, resulting in distinct clinical profiles. This guide aims to provide a detailed, comparative analysis of the photoreactivity of 8-MOP and 5-MOP to inform further research and drug development efforts.

Comparative Photochemical and Photobiological Data

The photoreactivity of 8-MOP and 5-MOP can be quantitatively assessed through several key parameters, including their DNA binding affinity, the quantum yields of DNA photoadduct formation, and the efficiency of singlet oxygen generation. A summary of these quantitative data is presented in the tables below for ease of comparison.

DNA Binding Affinity

The initial step in the photoreaction of psoralens with DNA is the non-covalent intercalation between base pairs. The strength of this interaction is a critical determinant of the subsequent photochemical reactions.

Parameter8-Methoxythis compound (8-MOP)5-Methoxythis compound (5-MOP)Reference
Dissociation Constant (Kd) 1.1 x 10-3 M1.8 x 10-4 M[1]
1.3 x 10-3 M[1]
Binding Constant (K) 0.325 x 106 M-1Not Available[2]

Note: A lower dissociation constant (Kd) indicates a higher binding affinity.

Quantum Yields of DNA Photoadduct Formation

The quantum yield (Φ) of a photochemical reaction represents the efficiency with which absorbed photons are converted into a specific product. In the context of psoralens, the quantum yields for the formation of DNA monoadducts and interstrand cross-links are crucial indicators of their photoreactivity.

Parameter8-Methoxythis compound (8-MOP)5-Methoxythis compound (5-MOP)Reference
Reaction Quantum Yield (ΦR) 0.0046 - 0.0130.017[1]
Diadduct Formation Quantum Yield 0.028Not Available[3]
Singlet Oxygen Quantum Yields

In addition to direct photoreactions with DNA (Type I reaction), psoralens can also act as photosensitizers in Type II reactions, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen (1O2). Singlet oxygen can contribute to cellular damage and the overall therapeutic effect.

Parameter8-Methoxythis compound (8-MOP)5-Methoxythis compound (5-MOP)Reference
Singlet Oxygen Quantum Yield (ΦΔ) in CCl4 0.002Not Available[4]
Singlet Oxygen Quantum Yield (ΦΔ) in Aqueous Solution 0.0350.013[5]

It has been observed that increasing DNA concentration leads to a decrease in the yield of singlet oxygen for psoralens, suggesting that DNA intercalation and photoadduct formation are the predominant mechanisms of action in a cellular context[5].

Signaling Pathways and Molecular Mechanisms

The photochemically induced DNA damage by 8-MOP and 5-MOP triggers a cascade of cellular responses, ultimately leading to therapeutic outcomes. The primary mechanism involves the formation of DNA adducts, which obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis.

PUVA_Mechanism This compound This compound (8-MOP or 5-MOP) Intercalation Intercalation into DNA This compound->Intercalation UVA UVA Radiation (320-400 nm) Photoactivation Photoactivation UVA->Photoactivation Intercalation->Photoactivation Monoadducts Formation of Monoadducts (with Pyrimidine Bases) Photoactivation->Monoadducts Type I Reaction ROS Singlet Oxygen (¹O₂) Generation (Type II Reaction) Photoactivation->ROS Energy Transfer to O₂ Crosslinks Formation of Interstrand Cross-links (ICLs) Monoadducts->Crosslinks Absorption of 2nd Photon DNA_Damage DNA Damage Monoadducts->DNA_Damage Crosslinks->DNA_Damage Cell_Damage Cellular Damage (Membranes, Proteins) ROS->Cell_Damage Replication_Block Inhibition of DNA Replication & Transcription DNA_Damage->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Damage->Apoptosis

Figure 1: General mechanism of PUVA therapy.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of 8-MOP and 5-MOP photoreactivity.

Determination of this compound-DNA Binding Constant by Spectrofluorometry

This protocol describes a method to determine the binding constant of psoralens to DNA based on the quenching of this compound fluorescence upon intercalation.

Spectrofluorometry_Workflow Start Start Prepare_this compound Prepare this compound Solution (~0.1 mM in Tris-EDTA buffer) Start->Prepare_this compound Measure_Initial_Fluorescence Measure Initial Fluorescence (Excitation ~345 nm, Emission ~490-520 nm) Prepare_this compound->Measure_Initial_Fluorescence Add_DNA Add Aliquots of DNA (e.g., calf thymus DNA) Measure_Initial_Fluorescence->Add_DNA Measure_Fluorescence Measure Fluorescence after each addition Add_DNA->Measure_Fluorescence Measure_Fluorescence->Add_DNA Repeat for several aliquots Plot_Data Plot Scatchard Plot ([P]bound/[DNA] vs. [P]bound) Measure_Fluorescence->Plot_Data Calculate_K Calculate Binding Constant (K) from the slope Plot_Data->Calculate_K End End Calculate_K->End

Figure 2: Workflow for determining DNA binding constant.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • 8-MOP or 5-MOP

  • Tris-EDTA buffer (pH ~7.4)

  • Calf thymus DNA or a synthetic polynucleotide (e.g., poly(dA-dT))

Procedure:

  • Prepare a stock solution of the this compound (e.g., 1 mM in ethanol) and a working solution of approximately 0.1 mM in Tris-EDTA buffer.

  • Prepare a stock solution of DNA of known concentration in the same buffer.

  • Place the this compound solution in a quartz cuvette and record its fluorescence emission spectrum using an excitation wavelength of approximately 345 nm. The emission maximum will be around 490-520 nm, depending on the this compound.

  • Add a small, known volume of the DNA stock solution to the cuvette, mix gently, and record the fluorescence spectrum again.

  • Repeat step 4 with increasing aliquots of the DNA solution. The fluorescence intensity of the this compound will decrease (quench) as it intercalates into the DNA.

  • Correct the fluorescence intensity values for dilution.

  • Construct a Scatchard plot, plotting the ratio of the concentration of bound this compound to the concentration of free this compound versus the concentration of bound this compound.

  • The binding constant (K) can be determined from the slope of the resulting linear plot.

Quantification of this compound-DNA Monoadducts and Cross-links by HPLC-MS/MS

This protocol outlines a highly sensitive method for the simultaneous quantification of different this compound-DNA adducts.

Materials:

  • Human cells (e.g., keratinocytes)

  • 8-MOP or 5-MOP

  • UVA light source with a calibrated output

  • DNA extraction kit

  • Nuclease P1

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • Appropriate solvents and buffers for HPLC

Procedure:

  • Cell Culture and Treatment: Culture human cells to the desired confluency. Treat the cells with a known concentration of 8-MOP or 5-MOP for a specified time.

  • UVA Irradiation: Expose the this compound-treated cells to a specific dose of UVA light.

  • DNA Extraction: Harvest the cells and extract the genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • Enzymatic Digestion: Digest the purified DNA to individual nucleosides or small oligonucleotides using nuclease P1.

  • HPLC-MS/MS Analysis: Separate the digested DNA components using reverse-phase HPLC. The eluent is then introduced into the mass spectrometer for the detection and quantification of the specific this compound-DNA adducts based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of the different monoadducts and cross-links[6][7].

Measurement of Singlet Oxygen Production by Time-Resolved Luminescence

This protocol describes the direct detection of singlet oxygen through its characteristic phosphorescence at 1270 nm.

Materials:

  • Pulsed laser system (e.g., Nd:YAG laser with a frequency tripler to generate 355 nm)

  • Sample holder/cuvette

  • Optical filters to block the excitation light and transmit the 1270 nm emission

  • Near-infrared (NIR) sensitive detector (e.g., InGaAs photodiode or photomultiplier tube)

  • Data acquisition system (e.g., oscilloscope)

  • This compound solution in an appropriate solvent (e.g., deuterated water or a non-polar solvent like CCl4 to increase the singlet oxygen lifetime)

Procedure:

  • Sample Preparation: Prepare a solution of 8-MOP or 5-MOP in the chosen solvent.

  • Experimental Setup: Align the laser beam to pass through the sample cuvette. Position the NIR detector perpendicular to the excitation beam to collect the emitted phosphorescence. Use appropriate optical filters in front of the detector to isolate the 1270 nm signal.

  • Data Acquisition: Excite the sample with a laser pulse and record the time-resolved decay of the 1270 nm phosphorescence signal using the data acquisition system.

  • Data Analysis: Fit the decay curve to an exponential function to determine the lifetime of singlet oxygen.

  • Quantum Yield Determination: Determine the singlet oxygen quantum yield by comparing the intensity of the signal from the this compound solution to that of a standard photosensitizer with a known singlet oxygen quantum yield (e.g., phenalenone) under identical experimental conditions[8].

Discussion and Conclusion

The data and methodologies presented in this guide highlight the distinct photoreactive profiles of 8-methoxythis compound and 5-methoxythis compound. 5-MOP exhibits a significantly higher DNA binding affinity compared to 8-MOP, as indicated by its lower dissociation constant. This suggests that 5-MOP may intercalate into DNA more readily.

In terms of photochemical efficiency, the available data suggests that the overall reaction quantum yield for 5-MOP is within a similar range to that of 8-MOP. However, the quantum yield for the conversion of monoadducts to diadducts (cross-links) for 8-MOP is notably higher than its initial adduct formation quantum yield, underscoring its efficiency in forming highly cytotoxic interstrand cross-links.

Regarding singlet oxygen generation, 8-MOP appears to be a more efficient photosensitizer than 5-MOP in aqueous solution. However, the biological relevance of this pathway is likely secondary to the direct DNA photoadduct formation, especially given that DNA binding tends to quench singlet oxygen production.

Clinically, the lower phototoxicity and reduced incidence of side effects such as nausea associated with 5-MOP are significant advantages.[2] While a higher total UVA dose may be required to achieve similar therapeutic endpoints as 8-MOP, the improved tolerability makes 5-MOP a valuable alternative in PUVA therapy.

References

Methodological & Application

Methodology for Labeling Nucleic Acids with Biotinylated Psoralen: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the labeling of nucleic acids (DNA and RNA) using biotinylated psoralen. This non-radioactive labeling technique offers a safe and efficient alternative for generating probes for various molecular biology applications, including in situ hybridization, Northern and Southern blotting, and nucleic acid-protein interaction studies.[][2]

This compound compounds are tricyclic planar molecules that intercalate into the double-stranded regions of DNA and RNA.[3][4][5] Upon exposure to long-wave ultraviolet (UV) light (350-365 nm), a covalent bond is formed between the this compound and pyrimidine bases, primarily thymine and uracil.[3][4][5][6][7] By using a this compound molecule conjugated to biotin, nucleic acids can be effectively tagged for subsequent detection with avidin or streptavidin-based systems.[8][9]

Principle of this compound-Biotin Labeling

The labeling process is a two-step reaction:

  • Intercalation: The this compound-biotin conjugate is mixed with the nucleic acid sample. The planar this compound moiety intercalates into the helical structure of double-stranded DNA or regions of secondary structure in single-stranded DNA and RNA.[3][6]

  • Photocrosslinking: The sample is then irradiated with long-wave UV light. This activates the this compound, causing it to form a covalent cyclobutane-adduct with a 5,6-double bond of a pyrimidine base, resulting in a permanently biotin-labeled nucleic acid.[3][6][7]

Advantages of this compound-Biotin Labeling

  • High Labeling Efficiency: The photoreaction is highly efficient, leading to a high degree of biotin incorporation.[3]

  • Versatility: The method can be used to label various types of nucleic acids, including double-stranded DNA, single-stranded DNA, RNA, PCR products, and oligonucleotides.[3]

  • Stability: The resulting biotinylated probes are stable for at least a year when stored at -80°C.[6]

  • Safety: It provides a non-radioactive alternative to labeling with isotopes like ³²P.[10]

  • Sensitivity: this compound-biotin labeled probes can achieve sensitivity comparable to or even exceeding that of radioactive probes and enzymatically biotinylated probes in applications like Northern blotting.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with this compound-biotin nucleic acid labeling.

ParameterValue/RangeNotesSource
UV Wavelength 350-365 nmLong-wave UV is essential for the photoreaction. Shortwave UV (e.g., 254 nm) can damage nucleic acids.[3][6]
Irradiation Time 10-45 minutesOptimal time can vary depending on the UV source intensity and sample concentration.[3][6]
Nucleic Acid Concentration 20-100 µg/mLA typical concentration range for efficient labeling.[3][4]
This compound-Biotin Concentration ~200 µM (final)A common starting concentration, which may require optimization.[3]
Probe Stability At least 1 year at -80°CLabeled probes are highly stable when stored correctly.[6]
Detection Sensitivity Down to 1 pg of target nucleic acidIn dot blot assays, as little as 1 pg of biotinylated DNA can be detected.[6]
Relative Sensitivity 2-4 times more sensitive than enzymatic biotinylationIn Northern blot analysis, this compound-biotin probes have shown higher sensitivity.[10]

Experimental Protocols

Materials
  • Purified DNA or RNA sample (20-100 µg/mL in TE buffer or nuclease-free water)

  • This compound-biotin reagent (e.g., EZ-Link this compound-PEG3-Biotin)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.4)

  • Long-wave UV lamp (365 nm)

  • Microcentrifuge tubes or 96-well plates (untreated)[6]

  • Ice

  • Butanol (for removal of unreacted this compound-biotin)

  • Ethanol and 0.5 M NaCl (for nucleic acid precipitation)[4][11]

Protocol 1: Labeling of Nucleic Acids with this compound-Biotin

This protocol is a general guideline and may require optimization for specific applications.[3]

  • Prepare Nucleic Acid Sample:

    • Adjust the concentration of your DNA or RNA sample to 20-100 µg/mL in TE buffer.[3][4]

    • For double-stranded DNA, to increase labeling efficiency, you can denature it by boiling for 5 minutes followed by rapid cooling on a dry ice/ethanol bath to keep the strands separated.[3][4][11]

  • Prepare this compound-Biotin Stock Solution:

    • In subdued light, dissolve the this compound-biotin reagent in DMF or DMSO to a stock concentration of approximately 20 mM.[3] For example, dissolve ~1.38 mg in 100 µL of solvent.[3]

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube or a well of a 96-well plate on ice, add the this compound-biotin stock solution to the nucleic acid sample to a final concentration of ~200 µM.[3] For example, add 1 µL of a 20 mM stock solution to a 100 µL nucleic acid sample.[4][11]

    • Mix the solution gently by pipetting.

  • UV Irradiation:

    • Place the open reaction tube or plate on ice directly under a long-wave UV lamp (365 nm).[6]

    • Irradiate for 15-45 minutes.[6] The optimal time may need to be determined empirically.

  • Removal of Unreacted this compound-Biotin:

    • Butanol Extraction: Add an equal volume of water-saturated butanol to the reaction mixture. Vortex thoroughly and centrifuge for 2 minutes. Discard the upper butanol layer. Repeat this extraction 2-3 times.[6]

    • Ethanol Precipitation (Alternative): Add 0.1 volumes of 0.5 M NaCl and 2 volumes of ice-cold 100% ethanol to the reaction mixture.[4][11] Incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the nucleic acid. Wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer.[4][11]

  • Storage:

    • Store the biotinylated nucleic acid probe at -20°C for short-term use or at -80°C for long-term storage.[6]

Protocol 2: Determination of Biotin Incorporation (HABA Method)

The extent of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][12] This method relies on the displacement of HABA from an avidin-HABA complex by the biotin in the sample, leading to a decrease in absorbance at 500 nm.[3][12]

  • Prepare a solution of avidin and HABA according to the manufacturer's instructions (e.g., Pierce Biotin Quantitation Kit).

  • Measure the absorbance of the HABA-avidin solution at 500 nm.

  • Add a known amount of the biotinylated nucleic acid sample to the HABA-avidin solution and mix.

  • Measure the absorbance at 500 nm again.

  • The decrease in absorbance is proportional to the amount of biotin in the sample. A standard curve can be generated using known concentrations of free biotin to quantify the biotin incorporation.

Visualizations

Mechanism of this compound Photoreaction with Nucleic Acids

Psoralen_Mechanism cluster_0 Step 1: Intercalation cluster_1 Step 2: Photocrosslinking This compound-Biotin This compound-Biotin Intercalated_Complex Intercalated This compound-Biotin This compound-Biotin->Intercalated_Complex Non-covalent binding dsDNA Double-Stranded Nucleic Acid dsDNA->Intercalated_Complex Covalent_Adduct Covalent this compound-Biotin Nucleic Acid Adduct Intercalated_Complex->Covalent_Adduct Photoreaction UV_Light UV Light (365 nm) UV_Light->Covalent_Adduct

Caption: Mechanism of this compound-biotin labeling of nucleic acids.

Experimental Workflow for Nucleic Acid Labeling

Experimental_Workflow start Start: Purified Nucleic Acid prepare_reagents Prepare this compound-Biotin Stock Solution start->prepare_reagents mix Mix Nucleic Acid with This compound-Biotin start->mix prepare_reagents->mix irradiate UV Irradiation (365 nm, 15-45 min) mix->irradiate remove_unreacted Remove Unreacted This compound-Biotin irradiate->remove_unreacted quantify Quantify Biotin Incorporation (Optional) remove_unreacted->quantify storage Store Labeled Probe (-20°C or -80°C) remove_unreacted->storage quantify->storage end Ready for Application storage->end

Caption: Workflow for labeling nucleic acids with biotinylated this compound.

References

Synthesis and Application of Biotinylated Psoralen Probes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Biotinylated psoralen probes are invaluable tools for the non-radioactive labeling of nucleic acids. These photoactivatable reagents enable the covalent attachment of biotin to DNA and RNA, facilitating a wide range of applications in molecular biology, diagnostics, and drug development. The core principle of this technology lies in the unique properties of psoralens, which are planar, tricyclic furocoumarins. Psoralens intercalate into the helical structure of DNA and RNA, and upon exposure to long-wave ultraviolet (UVA) light (approximately 350-365 nm), they form covalent cycloaddition products with pyrimidine bases, primarily thymine.[1][2] This photochemical reaction results in a stable, biotin-labeled nucleic acid probe.

The biotin moiety serves as a high-affinity tag for detection and purification. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is exploited in various downstream applications.[3] Biotinylated probes can be used to detect specific nucleic acid sequences in Southern and Northern blotting, in situ hybridization, and microarray analyses. Furthermore, they are employed to study nucleic acid-protein interactions, isolate specific DNA or RNA sequences from complex mixtures, and investigate DNA repair mechanisms.[1][3]

Several structural variations of biotinylated this compound probes exist, often incorporating linker arms, such as polyethylene glycol (PEG), between the this compound and biotin molecules. These linkers enhance the water solubility of the probe and increase the accessibility of the biotin tag for binding to streptavidin, thereby improving detection sensitivity.[1] This document provides detailed protocols for the synthesis of two types of biotinylated this compound probes and a comprehensive guide to their application in nucleic acid labeling.

Synthesis Protocols for Biotinylated this compound Probes

Two robust methods for the synthesis of biotinylated this compound probes are presented below:

  • Synthesis via Amine-Reactive Biotin (NHS-Ester Chemistry): This method involves the synthesis of an amino-functionalized this compound derivative, which is then reacted with an N-hydroxysuccinimide (NHS) ester of biotin.

  • Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): This approach requires the synthesis of an alkyne-functionalized this compound and its subsequent conjugation to an azide-functionalized biotin derivative through a highly efficient "click" reaction.

Protocol 1: Synthesis of Biotinylated this compound via NHS-Ester Chemistry

This protocol is adapted from the synthesis of 4'-aminomethyl-4,5',8-trimethylthis compound (AMT) and its subsequent biotinylation.

Part A: Synthesis of 4'-Aminomethyl-4,5',8-trimethylthis compound Hydrochloride (AMT-HCl)

This multi-step synthesis starts from the commercially available 4,5',8-trimethylthis compound (Trioxsalen).

Step 1: Synthesis of 4'-Chloromethyl-4,5',8-trimethylthis compound

Reagent/ParameterValue
Starting Material4,5',8-trimethylthis compound (Trioxsalen)
ReagentsGlacial Acetic Acid, Chloromethyl Methyl Ether
Reaction Time48 hours
TemperatureRoom Temperature
PurificationRecrystallization from acetonitrile

Protocol:

  • Dissolve 4,5',8-trimethylthis compound in glacial acetic acid with gentle heating and then cool to room temperature.

  • Add chloromethyl methyl ether to the solution. Allow the reaction to proceed for 24 hours at room temperature.

  • Add a second portion of chloromethyl methyl ether and let the reaction continue for another 24 hours.

  • Cool the reaction vessel in an ice bath. A white precipitate will form.

  • Collect the precipitate by filtration and recrystallize from acetonitrile to yield pure 4'-chloromethyl-4,5',8-trimethylthis compound.

Step 2: Synthesis of 4'-N-Phthalimidomethyl-4,5',8-trimethylthis compound

Reagent/ParameterValue
Starting Material4'-Chloromethyl-4,5',8-trimethylthis compound
ReagentsPotassium Phthalimide, Dimethylformamide (DMF)
Reaction Time2 hours
Temperature90°C
PurificationRecrystallization from chloroform-hexane

Protocol:

  • Dissolve 4'-chloromethyl-4,5',8-trimethylthis compound and potassium phthalimide in DMF.

  • Heat the mixture at 90°C for 2 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a chloroform-hexane mixture to obtain pure 4'-N-phthalimidomethyl-4,5',8-trimethylthis compound.

Step 3: Synthesis of 4'-Aminomethyl-4,5',8-trimethylthis compound Hydrochloride

Reagent/ParameterValue
Starting Material4'-N-Phthalimidomethyl-4,5',8-trimethylthis compound
ReagentsHydrazine Hydrate, 95% Ethanol, 1.2N Hydrochloric Acid
Reaction Time6 hours
TemperatureReflux
PurificationPrecipitation

Protocol:

  • Reflux a mixture of 4'-N-phthalimidomethyl-4,5',8-trimethylthis compound and hydrazine hydrate in 95% ethanol for 4 hours.[3]

  • Add a second portion of hydrazine hydrate and continue refluxing for an additional 2 hours.[3]

  • Evaporate the ethanol and resuspend the residue in 0.1N sodium hydroxide.

  • Extract the free amine with chloroform.

  • To prepare the hydrochloride salt, dissolve the amine in 1.2N hydrochloric acid and extract with chloroform to remove impurities.[4]

  • Evaporate the aqueous solution under reduced pressure to yield the crude hydrochloride.

  • Dissolve the crude product in absolute ethanol and precipitate by adding an equal volume of diethyl ether to obtain pure 4'-aminomethyl-4,5',8-trimethylthis compound hydrochloride.[4]

Part B: Coupling of AMT with NHS-Biotin

Reagent/ParameterValue
Starting Materials4'-Aminomethyl-4,5',8-trimethylthis compound, NHS-PEGn-Biotin
SolventDimethylformamide (DMF)
BaseTriethylamine (TEA)
Reaction Time2-4 hours
TemperatureRoom Temperature
PurificationReversed-Phase HPLC

Protocol:

  • Dissolve 4'-aminomethyl-4,5',8-trimethylthis compound hydrochloride in DMF and add triethylamine to neutralize the hydrochloride and deprotonate the primary amine.

  • In a separate vial, dissolve a slight molar excess of NHS-PEGn-Biotin (where 'n' can be 3, 4, etc.) in DMF.

  • Add the NHS-biotin solution to the this compound solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the biotinylated this compound probe by reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis_NHS Trioxsalen 4,5',8-Trimethylthis compound Chloromethyl 4'-Chloromethyl-4,5',8- trimethylthis compound Trioxsalen->Chloromethyl  Chloromethylation   Phthalimido 4'-N-Phthalimidomethyl-4,5',8- trimethylthis compound Chloromethyl->Phthalimido  Phthalimide Addition   AMT 4'-Aminomethyl-4,5',8- trimethylthis compound (AMT) Phthalimido->AMT  Deprotection   Biotin_this compound Biotinylated this compound Probe AMT->Biotin_this compound  Coupling   NHS_Biotin NHS-PEG-Biotin NHS_Biotin->Biotin_this compound

Caption: Synthesis workflow for biotinylated this compound via NHS-ester chemistry.

Protocol 2: Synthesis of Biotinylated this compound via Click Chemistry

This protocol describes the synthesis of an alkyne-functionalized this compound and its subsequent reaction with an azide-functionalized biotin.

Part A: Synthesis of Alkyne-Functionalized this compound

Step 1: Synthesis of 4'-Chloromethyl-4,5',8-trimethylthis compound Follow Step 1 from Protocol 1, Part A.

Step 2: Synthesis of 4'-(Propargylaminomethyl)-4,5',8-trimethylthis compound

Reagent/ParameterValue
Starting Material4'-Chloromethyl-4,5',8-trimethylthis compound
ReagentPropargylamine
SolventAcetonitrile
BasePotassium Carbonate
Reaction Time12-24 hours
TemperatureRoom Temperature
PurificationColumn Chromatography

Protocol:

  • Suspend 4'-chloromethyl-4,5',8-trimethylthis compound and potassium carbonate in acetonitrile.

  • Add propargylamine and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized this compound.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagent/ParameterValue
Starting MaterialsAlkyne-Psoralen, Biotin-PEG-Azide
Solventt-Butanol/Water (1:1)
CatalystCopper(II) Sulfate (CuSO4)
Reducing AgentSodium Ascorbate
Ligand (optional)THPTA
Reaction Time1-4 hours
TemperatureRoom Temperature
PurificationRP-HPLC

Protocol:

  • Dissolve the alkyne-functionalized this compound and a slight molar excess of Biotin-PEG-Azide in a 1:1 mixture of t-butanol and water.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in water.

  • In another tube, prepare a solution of copper(II) sulfate in water. A copper-stabilizing ligand such as THPTA can be pre-mixed with the copper sulfate solution to improve efficiency and reduce side reactions.[1]

  • Add the copper sulfate solution (with or without ligand) to the this compound/biotin mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.[1]

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.

  • Purify the final biotinylated this compound probe by RP-HPLC.

Synthesis_Click Chloromethyl 4'-Chloromethyl-4,5',8- trimethylthis compound Alkyne_this compound Alkyne-Functionalized This compound Chloromethyl->Alkyne_this compound  Propargylamine  Addition   Biotin_this compound Biotinylated this compound Probe Alkyne_this compound->Biotin_this compound Biotin_Azide Biotin-PEG-Azide Biotin_Azide->Biotin_this compound Catalyst CuSO4 / Sodium Ascorbate Catalyst->Biotin_this compound  Click Reaction  

Caption: Synthesis workflow for biotinylated this compound via Click Chemistry.

Experimental Protocol: Biotinylation of Nucleic Acids

This protocol details the general procedure for labeling DNA or RNA with a biotinylated this compound probe.

Materials:

  • Biotinylated this compound probe stock solution (e.g., 1 mg/mL in DMSO or DMF)

  • Nucleic acid sample (DNA or RNA) in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)

  • Long-wave UV lamp (365 nm)

  • Microcentrifuge tubes or a 96-well plate

  • Ice bath

  • Water-saturated 1-butanol or ethanol for purification

Quantitative Parameters for Labeling Reaction:

ParameterRecommended Value
Nucleic Acid Concentration0.1 - 1.0 µg/µL
Probe Concentration (in reaction)1 probe molecule per 10-50 base pairs
UV Irradiation Wavelength365 nm
UV Irradiation Time15 - 60 minutes
Distance from UV Source< 5 cm
Reaction TemperatureOn ice

Protocol:

  • Dilute the nucleic acid sample to the desired concentration in TE buffer. For double-stranded DNA, denaturation by heating at 95°C for 5 minutes followed by rapid cooling on ice can increase labeling efficiency.

  • In a microcentrifuge tube on ice, add the biotinylated this compound probe stock solution to the nucleic acid sample. The final concentration of the probe should be optimized for the specific application, but a general starting point is one probe molecule for every 10-50 base pairs of nucleic acid.

  • Mix gently by pipetting.

  • Place the open tube on ice, directly under a 365 nm UV lamp. The distance between the lamp and the sample should be minimal (< 5 cm) to ensure efficient photoactivation.

  • Irradiate the sample for 15-60 minutes. The optimal irradiation time may need to be determined empirically.

  • After irradiation, the unreacted probe must be removed. This can be achieved by:

    • Butanol Extraction: Add an equal volume of water-saturated 1-butanol, vortex, and centrifuge. The butanol (upper phase) will contain the unreacted hydrophobic probe. Repeat the extraction 2-3 times.

    • Ethanol Precipitation: Add sodium acetate to a final concentration of 0.3 M and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the labeled nucleic acid. Wash the pellet with 70% ethanol.

  • Resuspend the purified biotinylated nucleic acid probe in TE buffer. The probe is now ready for use in downstream applications and can be stored at -20°C.

Labeling_Workflow cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_purification Purification NA_Sample Nucleic Acid Sample (DNA/RNA) Mix Mix on Ice NA_Sample->Mix Psoralen_Probe Biotinylated This compound Probe Psoralen_Probe->Mix UV_Irradiation UVA Irradiation (365 nm) Mix->UV_Irradiation Purify Remove Unreacted Probe (Extraction or Precipitation) UV_Irradiation->Purify Ready_Probe Biotinylated Nucleic Acid Probe Purify->Ready_Probe

Caption: Experimental workflow for nucleic acid biotinylation.

Psoralens and Cellular Signaling

While the primary mechanism of action for this compound-based probes is the direct covalent modification of nucleic acids, studies have shown that psoralens can also influence cellular signaling pathways. For instance, this compound and UVA (PUVA) treatment has been shown to affect the Epidermal Growth Factor (EGF) receptor signaling pathway. This occurs through the activation of a this compound receptor, leading to the phosphorylation of the EGF receptor, which in turn reduces its affinity for EGF and inhibits its tyrosine kinase activity. This disruption of growth factor signaling may contribute to the therapeutic effects of PUVA in hyperproliferative skin disorders.

EGF_Signaling cluster_normal Normal EGF Signaling cluster_puva PUVA-Treated EGF EGF EGFR EGF Receptor EGF->EGFR EGF_EGFR EGF-EGFR Complex EGFR->EGF_EGFR TK_Activation Tyrosine Kinase Activation EGF_EGFR->TK_Activation Downstream Downstream Signaling (Proliferation) TK_Activation->Downstream PUVA This compound + UVA Psoralen_R This compound Receptor PUVA->Psoralen_R EGFR_p Phosphorylated EGF Receptor Psoralen_R->EGFR_p  Phosphorylates   TK_Inhibition Tyrosine Kinase Inhibition EGFR_p->TK_Inhibition Prolif_Inhibition Inhibition of Proliferation TK_Inhibition->Prolif_Inhibition

Caption: this compound's effect on the EGF receptor signaling pathway.

References

Psoralen Crosslinking in Living Cells: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Induction and Analysis of DNA and RNA Crosslinks

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psoralens are a class of naturally occurring tricyclic compounds that have become invaluable tools in molecular biology and drug development for their ability to form covalent crosslinks within nucleic acids upon photoactivation.[1] These compounds readily penetrate cellular membranes and intercalate into DNA and RNA duplexes.[1][2] Subsequent exposure to long-wave ultraviolet light (UVA, 365 nm) triggers a [2+2] photocycloaddition between the psoralen molecule and pyrimidine bases (primarily thymine and uracil) on opposing strands, resulting in interstrand crosslinks (ICLs).[3][4] This process effectively halts cellular processes that require strand separation, such as replication and transcription, making psoralens potent anti-proliferative agents.[1]

This document provides a comprehensive protocol for performing this compound crosslinking in living cells, including methodologies for assessing crosslinking efficiency and cellular viability. Additionally, it outlines the key signaling pathways activated by this compound-induced DNA damage and presents the data in a clear, accessible format for researchers.

Mechanism of this compound Crosslinking

The process of this compound-induced crosslinking is a two-step photochemical reaction. Initially, the planar this compound molecule intercalates into the DNA or RNA double helix. Upon irradiation with UVA light, the this compound molecule forms a monoadduct with a pyrimidine base.[5] With continued UVA exposure, a second photoreaction can occur, leading to the formation of a diadduct, or an interstrand crosslink, with a pyrimidine on the complementary strand.[5]

Experimental Protocols

This section details the materials and step-by-step procedures for this compound crosslinking in living cells, followed by methods for analyzing the resulting crosslinks and assessing cell viability.

Materials
  • This compound Compounds:

    • 8-methoxythis compound (8-MOP) (e.g., from a 2 mM stock in ethanol)[5]

    • Trimethylthis compound (TMP)[2]

    • 4'-Aminomethyl-4,5',8-trimethylthis compound (AMT)[4]

    • Amotosalen[4]

    • Biotinylated this compound derivatives (e.g., AP3B) for enrichment applications[6][7]

  • Cell Culture:

    • Adherent or suspension cells of interest

    • Appropriate cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Cell culture plates (e.g., 10 cm or 15 cm dishes)[8]

  • UVA Irradiation Source:

    • A UV crosslinker equipped with 365 nm bulbs[8]

    • Calibrated UVA light source to deliver a precise dose (J/cm²)

  • Reagents for Analysis:

    • DNA/RNA extraction kits

    • Reagents for cell viability assays (e.g., CellTiter-Glo®)[9]

    • Reagents for apoptosis assays (e.g., Annexin V staining)

    • Primers for qPCR or primer extension analysis

    • Reagents for Western blotting to detect DNA damage response proteins

Protocol for this compound Crosslinking in Adherent Cells
  • Cell Seeding: Seed adherent cells in appropriate culture dishes to reach approximately 70-80% confluency on the day of the experiment.[8]

  • This compound Incubation:

    • Prepare a working solution of the desired this compound compound in pre-warmed PBS or cell culture medium. Common concentrations range from 10 µM to 50 µM.[5][9]

    • Remove the culture medium from the cells and wash once with PBS.[8]

    • Add the this compound-containing solution to the cells. For a 10 cm plate, use approximately 0.4 mL of solution.[8]

    • Incubate the cells for a period of 10 to 30 minutes at 37°C and 5% CO₂ to allow for this compound intercalation.[8]

  • UVA Irradiation:

    • Place the cell culture dish on a pre-chilled surface (e.g., a cold block or on ice) to minimize cellular repair processes during irradiation.

    • Expose the cells to UVA light (365 nm) for a specified time or dose. Doses can range from 0.25 to 1.0 J/cm².[9] The optimal dose will vary depending on the cell type and the desired level of crosslinking.

  • Post-Irradiation:

    • Immediately after irradiation, remove the this compound-containing solution and wash the cells twice with PBS.

    • Add fresh, pre-warmed culture medium to the cells.

    • The cells can now be harvested for immediate analysis (e.g., DNA/RNA extraction) or returned to the incubator for further studies (e.g., cell viability, apoptosis assays).

Analysis of this compound-Induced Crosslinks

A common method to quantify the formation of interstrand crosslinks is through the analysis of DNA renaturation after denaturation. Crosslinked DNA will rapidly reanneal, while non-crosslinked DNA will remain single-stranded.

  • DNA Extraction: Extract genomic DNA from treated and control cells using a standard DNA extraction kit.

  • Denaturation and Renaturation:

    • Denature the DNA by heating to 95°C for 5 minutes, followed by rapid cooling on ice.

    • Allow the DNA to renature for a short period.

  • Quantification: The fraction of double-stranded (crosslinked) DNA can be quantified using various methods, including agarose gel electrophoresis with a fluorescent dye that preferentially binds to double-stranded DNA.

Cell Viability and Apoptosis Assays

This compound-induced crosslinks are cytotoxic and can induce apoptosis.[10]

  • Cell Viability Assay:

    • Seed cells in a 96-well plate and perform the this compound crosslinking protocol as described above.

    • At desired time points post-treatment (e.g., 24, 48, 72 hours), assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels.[9]

  • Apoptosis Assay:

    • Treat cells with this compound and UVA light.

    • At various time points, harvest the cells and stain with Annexin V and a viability dye (e.g., propidium iodide).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Data Presentation

The following tables summarize quantitative data related to the efficacy and cellular effects of this compound crosslinking.

Table 1: this compound Derivative Efficacy

This compound DerivativeKey FeatureRelative EfficacyReference
8-methoxythis compound (8-MOP)Standard this compoundBaseline[5]
Trimethylthis compound (TMP)Higher lymphotoxicity than 8-MOP~10,000-fold more lymphotoxic than 8-MOP[10]
4'-aminomethyltrioxsalen (AMT)Improved water solubility7.2-fold increase in crosslinking compared to UV alone[4]
AmotosalenHigh water solubility7-fold increase in crosslinked RNA with a 10-fold higher concentration vs. AMT[4]
AP3B (biotinylated AMT)Biotinylated for enrichment8-fold more effective at labeling DNA in cells than commercial biotinylated this compound[7]

Table 2: Cell Viability After this compound Treatment

Cell LineThis compound ConcentrationUVA Dose (J/cm²)% Cell Viability Reduction (approx.)Reference
CT2A40 µM 8-MOP0.2520%[9]
CT2A40 µM 8-MOP0.540%[9]
CT2A40 µM 8-MOP1.060%[9]
Other Cell Lines40 µM 8-MOP0.25 - 1.0Dose-dependent decrease[9]

Signaling Pathways and Experimental Workflow

This compound-induced DNA damage triggers a cellular response, primarily through the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, leading to the activation of the p53 tumor suppressor protein.[1] This signaling cascade can ultimately lead to cell cycle arrest and apoptosis.

Diagrams

Psoralen_Mechanism cluster_cell Living Cell This compound This compound Intercalation Intercalation This compound->Intercalation Enters Cell DNA Duplex DNA/RNA Monoadduct Monoadduct Formation DNA->Monoadduct UVA (365 nm) Intercalation->DNA Crosslink Interstrand Crosslink Monoadduct->Crosslink UVA (365 nm)

Caption: Mechanism of this compound-induced interstrand crosslink formation in living cells.

Psoralen_Workflow start Seed Cells incubation Incubate with this compound start->incubation irradiation Irradiate with UVA (365 nm) incubation->irradiation wash Wash and Add Fresh Medium irradiation->wash analysis Analysis wash->analysis viability Cell Viability Assay analysis->viability apoptosis Apoptosis Assay analysis->apoptosis extraction DNA/RNA Extraction analysis->extraction end End viability->end apoptosis->end extraction->end

Caption: Experimental workflow for this compound crosslinking in living cells.

p53_Activation_Pathway Psoralen_UVA This compound + UVA ICL Interstrand Crosslinks Psoralen_UVA->ICL ATR ATR Activation ICL->ATR p53 p53 Phosphorylation and Stabilization ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of p53 activation following this compound-induced DNA damage.

References

Applications of Psoralen Photochemistry in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring or synthetic compounds that, upon activation by ultraviolet A (UVA) light, exhibit potent photochemical activity. This unique property allows for the formation of covalent cross-links with the pyrimidine bases of nucleic acids (DNA and RNA), leading to a range of biological effects. This document provides detailed application notes and protocols for the use of psoralen photochemistry in various biological research and therapeutic contexts, including the study of nucleic acid structure and interactions, therapeutic applications for skin diseases, and pathogen inactivation.

Probing Nucleic Acid Structure and Interactions

This compound photochemistry is a powerful tool for elucidating the structure of DNA and RNA, as well as for identifying and characterizing nucleic acid-protein and nucleic acid-nucleic acid interactions. The formation of interstrand cross-links (ICLs) and monoadducts can be used to map regions of duplex formation, identify sites of protein binding that protect the nucleic acid from cross-linking, and trap transient interactions for further analysis.

Quantitative Analysis of this compound-DNA Adduct Formation

The efficiency of this compound-induced DNA adduct formation is dependent on the specific this compound derivative, the dose of UVA light, and the local DNA sequence and structure. The following tables summarize quantitative data on the formation of interstrand cross-links (ICLs) and monoadducts (MAs) by two commonly used this compound derivatives, 8-methoxythis compound (8-MOP) and amotosalen (S-59), in human cells.[1][2]

Table 1: 8-Methoxythis compound (8-MOP) Induced DNA Adducts in Human Cells [1][2]

UVA Dose (J/cm²)8-MOP-MA1 (adducts/10⁶ nucleotides)8-MOP-MA2 (adducts/10⁶ nucleotides)8-MOP-MA3 (adducts/10⁶ nucleotides)Total 8-MOP MAs (adducts/10⁶ nucleotides)
0.57.61.97.220.2
10.02.29.950.866.6

Table 2: Amotosalen (S-59) Induced DNA Adducts in Human Cells [1][2]

UVA Dose (J/cm²)S-59 ICLs (lesions/10³ nucleotides)Total S-59 MAs (adducts/10⁶ nucleotides)
0.53.9319
10.012.8194

Note: The yield of ICLs induced by S-59 was found to be approximately 100-fold greater than that induced by 8-MOP under similar conditions.[1][2]

Experimental Protocol: this compound-DNA Cross-linking in Cultured Cells

This protocol describes a general procedure for inducing this compound-DNA cross-links in cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa cells)

  • This compound derivative stock solution (e.g., 10 mg/mL 8-MOP or 4,5’,8-trimethylthis compound (TMP) in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Long-wave UVA light source (365 nm)

  • Ice

  • DNA extraction kit

  • Equipment for DNA analysis (e.g., agarose gel electrophoresis, qPCR, or mass spectrometry)

Procedure:

  • Cell Culture: Plate cells at an appropriate density in culture dishes and grow to the desired confluency (typically 70-80%).

  • This compound Incubation:

    • Wash the cells twice with PBS.

    • Add fresh, pre-warmed cell culture medium containing the desired final concentration of the this compound derivative (e.g., 10 µg/mL TMP).[3]

    • Incubate the cells for a specific period (e.g., 10-30 minutes) at 37°C in the dark to allow for this compound intercalation into the DNA.

  • UVA Irradiation:

    • Place the culture dishes on ice to halt cellular processes.

    • Expose the cells to a long-wave UVA light source (365 nm). The UVA dose can be varied by adjusting the irradiation time and the distance from the light source. A typical starting dose is 1-5 J/cm².

  • Post-Irradiation:

    • Immediately after irradiation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

    • The cells can now be processed for various downstream analyses.

  • DNA Extraction and Analysis:

    • Lyse the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

    • Analyze the extent of DNA cross-linking using methods such as:

      • Agarose Gel Electrophoresis: Cross-linked DNA will migrate slower than non-cross-linked DNA under denaturing conditions.

      • Quantitative PCR (qPCR): Cross-links can inhibit PCR amplification, allowing for quantification of the damage.

      • Mass Spectrometry: For precise identification and quantification of different types of adducts.

Experimental Controls:

  • No this compound Control: Cells treated with UVA light only to assess the effect of UVA on its own.

  • No UVA Control: Cells incubated with this compound but not exposed to UVA light to demonstrate the light-dependent nature of the cross-linking.

  • Dark Control: Cells incubated with this compound in the dark throughout the experiment to control for any non-photochemical effects.

Experimental Workflow: this compound Cross-linking for Studying RNA-RNA Interactions (PARIS Method)

The this compound Analysis of RNA Interactions and Structures (PARIS) method utilizes this compound cross-linking followed by high-throughput sequencing to identify RNA-RNA interactions on a transcriptome-wide scale.[4][5]

PARIS_Workflow cluster_invivo In Vivo Steps cluster_invitro In Vitro Steps cluster_analysis Data Analysis cell_culture 1. Cell Culture psoralen_treatment 2. This compound (AMT) Treatment cell_culture->psoralen_treatment uva_crosslinking 3. UVA Cross-linking (365 nm) psoralen_treatment->uva_crosslinking rna_extraction 4. Total RNA Extraction uva_crosslinking->rna_extraction rna_fragmentation 5. RNA Fragmentation rna_extraction->rna_fragmentation gel_purification 6. 2D Gel Purification of Cross-linked RNA rna_fragmentation->gel_purification ligation 7. Proximity Ligation gel_purification->ligation reverse_crosslinking 8. Reverse Cross-linking (254 nm) ligation->reverse_crosslinking library_prep 9. Sequencing Library Preparation reverse_crosslinking->library_prep sequencing 10. High-Throughput Sequencing library_prep->sequencing data_analysis 11. Bioinformatics Analysis to Identify RNA-RNA Interactions sequencing->data_analysis

Workflow for this compound Analysis of RNA Interactions and Structures (PARIS).

Therapeutic Applications: PUVA Photochemotherapy

This compound and UVA (PUVA) therapy is a well-established and effective treatment for several skin disorders, most notably psoriasis and vitiligo. The therapeutic effect is primarily attributed to the inhibition of hyperproliferation of keratinocytes and modulation of the immune response.

PUVA Therapy for Psoriasis: Clinical Outcomes

PUVA therapy has demonstrated high efficacy in clearing psoriatic lesions. The following table summarizes typical treatment parameters and outcomes.[6][7][8][9][10]

Table 3: Typical PUVA Treatment Protocol and Efficacy for Psoriasis [6][7][8][9][10]

ParameterValue/Range
This compound 8-Methoxythis compound (8-MOP)
Administration Oral (0.6-0.8 mg/kg) or topical
Time between this compound and UVA 1-3 hours (oral)
UVA Wavelength 320-400 nm
Initial UVA Dose Based on skin type or Minimal Phototoxic Dose (MPD)
Treatment Frequency 2-3 times per week
Number of Treatments for Clearance 12-30
Median Cumulative UVA Dose for Clearance 52 J/cm²
Efficacy (PASI-75) ~80-92% of patients achieve clearance

PASI-75 refers to a 75% or greater reduction in the Psoriasis Area and Severity Index.

Signaling Pathways Modulated by this compound Photochemistry

The therapeutic effects of PUVA are not solely due to DNA damage. This compound photochemistry also modulates key signaling pathways involved in cell proliferation, inflammation, and immune responses.

Photoactivated psoralens can inhibit the binding of EGF to its receptor and reduce its tyrosine kinase activity, thereby interfering with growth-promoting signals in keratinocytes.[11][12][13][14][15]

EGF_Pathway cluster_normal Normal Signaling cluster_puva PUVA Effect EGF EGF EGFR EGF Receptor EGF->EGFR Binds EGFR_active Active EGFR (Tyrosine Kinase Activity) EGFR->EGFR_active Activates EGFR_inactive Inactive EGFR (Phosphorylation, Reduced Affinity for EGF) EGFR->EGFR_inactive Becomes Proliferation Keratinocyte Proliferation EGFR_active->Proliferation Promotes Psoralen_UVA This compound + UVA Psoralen_Receptor This compound Receptor Psoralen_UVA->Psoralen_Receptor Activates Psoralen_Receptor->EGFR Inhibits EGF Binding & Induces Phosphorylation EGFR_inactive->Proliferation Inhibits

This compound/UVA inhibition of EGF receptor signaling.

This compound derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[16][17][18][19][20] This contributes to the therapeutic efficacy of PUVA in inflammatory skin conditions.

NFkB_MAPK_Pathway cluster_inflammatory Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_this compound This compound Effect cluster_response Cellular Response LPS Inflammatory Stimulus MAPK MAPK (p38, JNK) LPS->MAPK Activates IKK IKK LPS->IKK Activates Inflammation Inflammatory Gene Expression (e.g., iNOS, COX-2, Pro-inflammatory Cytokines) MAPK->Inflammation Promotes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus NFkB_active->Inflammation Promotes This compound This compound Derivatives This compound->MAPK Inhibits This compound->IKK Inhibits Pathogen_Inactivation cluster_process Pathogen Inactivation Process cluster_mechanism Mechanism of Action Blood_Product 1. Blood Product (Platelets or Plasma) Add_this compound 2. Add Amotosalen (S-59) Blood_Product->Add_this compound UVA_Irradiation 3. UVA Irradiation (320-400 nm) Add_this compound->UVA_Irradiation Intercalation Amotosalen Intercalates into Pathogen Nucleic Acids Add_this compound->Intercalation Psoralen_Removal 4. Removal of Residual Amotosalen (Adsorption Device) UVA_Irradiation->Psoralen_Removal Crosslinking UVA activation leads to irreversible cross-linking of DNA and RNA UVA_Irradiation->Crosslinking Pathogen_Inactivated_Product 5. Pathogen-Inactivated Blood Product Psoralen_Removal->Pathogen_Inactivated_Product Replication_Blocked Pathogen Replication Blocked Crosslinking->Replication_Blocked

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are naturally occurring tricyclic compounds that intercalate into duplex DNA.[1][2] Upon photoactivation with long-wave ultraviolet light (UVA), psoralens form covalent monoadducts and interstrand crosslinks (ICLs) with thymine bases, preferentially at 5'-TpA sites.[1][3] ICLs are highly cytotoxic lesions as they block fundamental DNA metabolic processes such as replication and transcription.[1][4] Consequently, cells have evolved complex DNA repair pathways to remove these lesions. The deliberate induction of ICLs using psoralens provides a powerful experimental system to study the mechanisms of DNA repair and to screen for drugs that modulate these pathways. This document provides detailed application notes and protocols for utilizing psoralen ICL assays in DNA repair studies.

Principle of the Assay

The this compound ICL assay is based on the controlled induction of DNA damage by a this compound derivative (e.g., 8-methoxythis compound (8-MOP), 4,5',8-trimethylthis compound (TMP), or synthetic derivatives like 8-propargyloxythis compound (8-POP)) and subsequent activation by a precise dose of UVA light.[1][5] The formation of ICLs triggers a cellular DNA damage response, leading to the activation of specific repair pathways. The efficiency of ICL formation and the subsequent repair can be quantified using various molecular and cellular techniques. By analyzing the rate of ICL removal or the cellular consequences of unrepaired lesions, researchers can gain insights into the functionality of DNA repair pathways and identify potential therapeutic targets.

Applications in Research and Drug Development

  • Elucidation of DNA Repair Pathways: this compound-induced ICLs are repaired by a network of pathways, including Nucleotide Excision Repair (NER), Homologous Recombination (HR), and the Fanconi Anemia (FA) pathway.[3][6] By studying cells deficient in specific repair proteins, the roles of these pathways in ICL recognition, unhooking, and repair can be dissected.

  • High-Throughput Screening for DNA Repair Inhibitors: The assay can be adapted for high-throughput screening to identify small molecules that inhibit ICL repair.[7] Such inhibitors have potential as sensitizing agents for cancer chemotherapeutics that induce ICLs (e.g., cisplatin, mitomycin C).

  • Evaluation of Genotoxicity: The this compound ICL assay can be used to assess the genotoxic potential of chemical compounds or physical agents by measuring their ability to induce DNA crosslinks.

  • Cancer Therapy Research: Many anti-cancer drugs function by inducing ICLs.[8] Understanding the repair mechanisms for this compound-induced ICLs can provide insights into the development of drug resistance and strategies to overcome it.

Signaling Pathways in this compound ICL Repair

The repair of this compound-induced ICLs is a complex process involving multiple enzymatic activities and signaling cascades. The specific pathway utilized can depend on the phase of the cell cycle and the nature of the crosslink. A simplified overview of the key steps is depicted below.

Psoralen_ICL_Repair_Pathway cluster_detection ICL Recognition & Unhooking cluster_repair Lesion Bypass & Repair ICL This compound ICL ReplicationFork Stalled Replication Fork ICL->ReplicationFork NER_MMR NER / MMR Proteins (XPC, XPA, MutSβ) ReplicationFork->NER_MMR FA_Core Fanconi Anemia Core Complex ReplicationFork->FA_Core Incisions Dual Incisions (XPF-ERCC1) NER_MMR->Incisions FA_Core->Incisions Unhooking ICL Unhooking Incisions->Unhooking TLS Translesion Synthesis (TLS Polymerases) Unhooking->TLS DSB Double-Strand Break (DSB) Formation Unhooking->DSB Repaired_DNA Repaired DNA TLS->Repaired_DNA HR Homologous Recombination (HR) Repair DSB->HR HR->Repaired_DNA

Figure 1: Simplified this compound ICL Repair Pathway. This diagram illustrates the major steps in the repair of a this compound-induced interstrand crosslink, including recognition, unhooking, lesion bypass, and final repair.

Experimental Protocols

Protocol 1: Induction of this compound ICLs in Cultured Cells

This protocol describes the general procedure for treating cultured mammalian cells with a this compound derivative and UVA light to induce ICLs.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, primary fibroblasts)

  • Complete cell culture medium

  • This compound derivative stock solution (e.g., 8-MOP in DMSO)

  • Phosphate-buffered saline (PBS)

  • UVA light source (365 nm) with a calibrated radiometer

  • Cell culture dishes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture dishes and grow to the desired confluency (typically 70-80%).

  • This compound Incubation: Aspirate the culture medium and wash the cells once with PBS. Add fresh medium containing the desired final concentration of the this compound derivative (e.g., 1-50 µM for 8-MOP or 8-POP).[1] Incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark to allow for this compound intercalation into the DNA.

  • UVA Irradiation: Remove the this compound-containing medium and wash the cells twice with PBS. Add a thin layer of PBS to the cells to prevent drying during irradiation.

  • UVA Exposure: Place the cell culture dish on a pre-chilled plate on ice and irradiate with a UVA light source (365 nm). The UVA dose (in J/m²) should be carefully controlled and measured with a radiometer.[1]

  • Post-Irradiation: After irradiation, remove the PBS and add fresh, pre-warmed complete culture medium.

  • Incubation for Repair: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for DNA repair before proceeding with downstream analysis.

Protocol 2: Quantification of ICLs using a Modified Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, can be modified to detect ICLs. ICLs physically link the two DNA strands, reducing the migration of DNA out of the nucleus under denaturing conditions.

Materials:

  • This compound-treated and control cells

  • Low-melting-point agarose

  • Frosted microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Gold)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding in Agarose: Mix 10 µL of the cell suspension with 120 µL of molten low-melting-point agarose (0.5% in PBS) at 37°C.[8] Pipette the mixture onto a pre-coated frosted microscope slide and cover with a coverslip. Allow the agarose to solidify on a chilled plate.

  • Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides from the tank and neutralize them by washing three times with neutralization buffer for 5 minutes each. Stain the DNA with a fluorescent dye.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. The "comet tail moment" is quantified using specialized software. A decrease in the tail moment in this compound-UVA treated cells compared to control cells (treated with a DNA-breaking agent like H₂O₂) indicates the presence of ICLs.[1]

Comet_Assay_Workflow A Cell Treatment (this compound + UVA) B Harvest & Embed in Agarose A->B C Cell Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F Neutralization & Staining E->F G Fluorescence Microscopy F->G H Image Analysis (Comet Scoring) G->H

Figure 2: Workflow for the Modified Alkaline Comet Assay. This diagram outlines the key steps for quantifying interstrand crosslinks using the comet assay.

Protocol 3: LC-MS/MS for Absolute Quantification of ICLs and Monoadducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the absolute quantification of this compound-DNA adducts.

Materials:

  • Genomic DNA isolated from treated and control cells

  • Nuclease P1

  • LC-MS/MS system

  • Stable isotope-labeled internal standards for ICLs and monoadducts

Procedure:

  • Genomic DNA Isolation: Isolate high-purity genomic DNA from cells using a standard DNA extraction kit or protocol.

  • Enzymatic Digestion: Digest the genomic DNA to individual nucleotides and adducts. A key step is the use of nuclease P1, which can liberate the this compound-ICL as a tetranucleotide.[9]

  • Sample Preparation: Prepare the digested DNA samples for LC-MS/MS analysis, which may include solid-phase extraction for sample cleanup and concentration. Spike the samples with known amounts of stable isotope-labeled internal standards.

  • LC-MS/MS Analysis: Separate the digested DNA components using liquid chromatography and detect the specific ICL and monoadduct species by tandem mass spectrometry.

  • Quantification: Quantify the amount of each adduct by comparing the signal intensity of the native adduct to its corresponding internal standard. The results are typically expressed as the number of adducts per 10⁶ or 10³ nucleotides.[9]

Data Presentation

Quantitative data from this compound ICL assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Quantification of 8-MOP Induced DNA Adducts by LC-MS/MS

UVA Dose (J/cm²)8-MOP-ICL (lesions/10³ nucleotides)8-MOP-MA1 (adducts/10⁶ nucleotides)8-MOP-MA2 (adducts/10⁶ nucleotides)8-MOP-MA3 (adducts/10⁶ nucleotides)
0.5Not specified7.61.97.2
10.0Not specified2.29.950.8
Data synthesized from a study on human cells treated with 8-MOP and varying doses of UVA light.[9] "MA" refers to monoadduct.

Table 2: Quantification of S59 Induced DNA Adducts by LC-MS/MS

UVA Dose (J/cm²)S59-ICL (lesions/10³ nucleotides)S59-MA1 (adducts/10⁶ nucleotides)S59-MA2 (adducts/10⁶ nucleotides)S59-MA3 (adducts/10⁶ nucleotides)S59-MA4 (adducts/10⁶ nucleotides)S59-MA5 (adducts/10⁶ nucleotides)
0.53.9214.7105.725.032.321.6
10.012.818.939.521.0146.226.1
Data synthesized from a study on human cells treated with the this compound derivative S59.[9] This demonstrates the differential formation of ICLs and various monoadducts with different this compound compounds and UVA doses.

Conclusion

The this compound interstrand crosslink assay is a versatile and informative tool for studying the intricate processes of DNA repair. The protocols and data presentation formats provided here offer a framework for researchers, scientists, and drug development professionals to effectively utilize this assay in their work. The ability to control the timing and dose of a specific type of DNA damage makes the this compound ICL assay particularly valuable for dissecting cellular responses to genotoxic stress and for the development of novel therapeutic strategies targeting DNA repair pathways.

References

Troubleshooting & Optimization

troubleshooting low efficiency in psoralen cross-linking experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficiency in psoralen cross-linking experiments.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you identify and resolve problems in your this compound cross-linking experiments.

Question: I am not observing any cross-linking in my gel. What are the possible causes and solutions?

Answer:

Several factors could lead to a complete lack of cross-linking. Here's a systematic approach to troubleshooting this issue:

  • UVA Light Source:

    • Is the UVA lamp functional and emitting at the correct wavelength? Psoralens are activated by UVA light, typically around 365 nm.[1] Verify the lamp's output using a UVA meter. Ensure the lamp has been properly warmed up according to the manufacturer's instructions.

    • Is the distance between the lamp and the sample appropriate? The intensity of UVA light decreases with distance. Ensure the distance is consistent and as specified in your protocol.

  • This compound Compound:

    • Is the this compound stock solution prepared correctly and not degraded? Psoralens are light-sensitive and should be stored in the dark. Prepare fresh stock solutions, especially if you suspect degradation. Some this compound derivatives have limited solubility in aqueous solutions.[2] Consider making stock solutions in ethanol or DMSO.[3]

    • Is the this compound intercalating into the DNA? Psoralens must intercalate into the DNA double helix before they can form cross-links upon UVA irradiation.[4][5] Factors like high salt concentration or the presence of intercalating agents can inhibit this process.

  • Experimental Conditions:

    • Is the incubation time of this compound with the DNA sufficient? Allow enough time for the this compound to intercalate into the DNA before UVA irradiation. Incubation times can vary depending on the this compound derivative and concentration.

    • Is oxygen present in the reaction? While some this compound photochemistry is oxygen-independent, the presence of oxygen can sometimes lead to side reactions and reduce cross-linking efficiency.[6][7][8][9][10] If you suspect this is an issue, you can try de-gassing your solutions.

Question: The cross-linking efficiency is very low or inconsistent. What can I do to improve it?

Answer:

Low or variable cross-linking efficiency can be frustrating. Here are several factors to consider for optimization:

  • This compound Concentration:

    • Are you using an optimal concentration of this compound? The efficiency of cross-linking is dose-dependent.[11] Titrate the concentration of your this compound derivative to find the optimal range for your specific application. See the table below for typical concentration ranges.

  • UVA Dose:

    • Is the UVA irradiation time or intensity sufficient? The formation of interstrand cross-links (ICLs) is dependent on the total UVA dose.[11] Increasing the irradiation time or using a more intense UVA source can increase the number of cross-links. However, excessive UVA can lead to DNA damage.[4]

  • Choice of this compound Derivative:

    • Are you using the most suitable this compound for your experiment? Different this compound derivatives have varying efficiencies for ICL formation. For example, 8-methoxythis compound (8-MOP) is a commonly used this compound that can form a high yield of ICLs.[12] Trimethylthis compound (TMP) has also been shown to be effective.[3] For targeted cross-linking, psoralens conjugated to oligonucleotides can be used, and the linker length between the this compound and the oligonucleotide can significantly impact efficiency.[13]

  • Sample Composition:

    • Does your sample contain inhibitors? Components in your sample buffer could be quenching the photoreaction. For example, high concentrations of glycerol (above 0.5%) have been shown to enhance cross-link formation in some systems.[14]

Question: I am working with cultured cells and see low cross-linking efficiency. What are the specific challenges in a cellular context?

Answer:

Working with cells introduces additional complexities. Here are some points to consider:

  • Cellular Uptake:

    • Is the this compound efficiently entering the cells? Some this compound derivatives, particularly biotinylated versions, may have low cellular uptake.[2][4] You may need to permeabilize the cells with a mild detergent like digitonin (e.g., 0.01%) to improve uptake.[2][4]

  • DNA Accessibility:

    • Is the target DNA accessible within the cell? The chromatin structure can influence the ability of this compound to intercalate and cross-link DNA.

  • Cellular Repair Mechanisms:

    • Are cellular repair pathways removing the cross-links? Cells have active DNA repair mechanisms that can remove this compound-induced cross-links.[15] The timing of your experiment, from this compound treatment to cell lysis, should be optimized to capture the cross-links before they are repaired.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound cross-linking?

A1: Psoralens are planar molecules that intercalate into the DNA double helix, preferentially at 5'-TA sites.[16] Upon exposure to long-wave UVA light (around 365 nm), the this compound becomes photoactivated and can form covalent bonds with pyrimidine bases (primarily thymine) on one or both strands of the DNA. The formation of a covalent bond with both strands results in an interstrand cross-link (ICL).[4][5][16]

Q2: How can I quantify the efficiency of this compound cross-linking?

A2: A common method for quantifying this compound cross-linking is through denaturing gel electrophoresis.[17][18] DNA containing ICLs will not fully denature and will migrate slower on the gel compared to single-stranded DNA. The relative intensity of the cross-linked DNA band can be used to estimate the cross-linking efficiency. Other methods include the alkaline comet assay, which can sensitively measure the formation of ICLs in cells.[11][12]

Q3: What is the difference between monoadducts and interstrand cross-links (ICLs)?

A3: A monoadduct is formed when a photoactivated this compound molecule covalently binds to a single pyrimidine base on one strand of the DNA. An interstrand cross-link (ICL) is formed when the this compound molecule binds to pyrimidine bases on both strands of the DNA, effectively tethering the two strands together.[1] The formation of ICLs typically requires a second photoactivation event after the initial monoadduct is formed.[1]

Q4: Can psoralens cross-link RNA?

A4: Yes, psoralens can also intercalate into double-stranded regions of RNA and form cross-links upon UVA irradiation.[2][4][5] However, prolonged UV exposure can also lead to RNA damage. The use of singlet quenchers like acridine orange has been shown to protect RNA from photodamage during this compound cross-linking experiments.[4][5]

Q5: Are there safety precautions I should take when working with psoralens?

A5: Yes. Psoralens are potent photosensitizers and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound stock solutions and experimental samples should be protected from light to prevent unintended photoactivation. When using a UVA lamp, ensure proper shielding is in place to avoid exposure to your skin and eyes.

Data Presentation

Table 1: Typical Experimental Parameters for this compound Cross-Linking

ParameterIn Vitro (Purified DNA)In Cellulo (Cultured Cells)
This compound Derivative 8-MOP, TMP, AMT8-MOP, AMT, HMT
This compound Concentration 1 - 50 µM10 - 100 µM[11]
Incubation Time 10 - 60 minutes30 - 60 minutes
UVA Wavelength ~365 nm[1]~365 nm[1]
UVA Dose 1 - 10 J/cm²0.05 - 1 J/cm²[11]
Irradiation Time 5 - 60 minutes1 - 30 minutes

Experimental Protocols

Protocol 1: this compound Cross-Linking of Purified DNA
  • Prepare this compound Stock Solution: Dissolve the this compound derivative (e.g., 8-MOP) in ethanol or DMSO to a stock concentration of 1-10 mM. Store protected from light.

  • Reaction Setup: In a microcentrifuge tube, combine the purified DNA (e.g., plasmid DNA or PCR product) with the desired final concentration of this compound in a suitable buffer (e.g., TE buffer).

  • Incubation: Incubate the mixture in the dark at room temperature for 15-30 minutes to allow for this compound intercalation.

  • UVA Irradiation: Place the tube on a cold block or on ice and expose it to a UVA light source (365 nm). The irradiation time will depend on the intensity of the lamp and the desired level of cross-linking.

  • Analysis: Analyze the cross-linking efficiency by denaturing agarose or polyacrylamide gel electrophoresis.

Protocol 2: this compound Cross-Linking in Cultured Cells
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Prepare a working solution of the this compound derivative (e.g., 8-MOP) in cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for 30-60 minutes at 37°C in the dark.

  • UVA Irradiation: Wash the cells with PBS to remove excess this compound. Add a thin layer of PBS to the cells and irradiate with a UVA source (365 nm).

  • Cell Lysis and DNA Extraction: Immediately after irradiation, lyse the cells and extract the genomic DNA using a standard protocol.

  • Analysis: Analyze the cross-linking efficiency using methods such as the alkaline comet assay or by running the extracted DNA on a denaturing agarose gel followed by Southern blotting with a probe specific to a target region.

Mandatory Visualization

Psoralen_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA_Sample DNA Sample (Purified or in Cells) Incubation Incubation (Dark) DNA_Sample->Incubation Psoralen_Stock This compound Stock Solution Psoralen_Stock->Incubation Add UVA_Irradiation UVA Irradiation (~365 nm) Incubation->UVA_Irradiation Intercalation DNA_Extraction DNA Extraction (for cells) UVA_Irradiation->DNA_Extraction Cross-linking Denaturing_Gel Denaturing Gel Electrophoresis UVA_Irradiation->Denaturing_Gel Cross-linking (in vitro) DNA_Extraction->Denaturing_Gel Quantification Quantification Denaturing_Gel->Quantification

Caption: General experimental workflow for this compound cross-linking.

Troubleshooting_Logic Start Low/No Cross-linking Efficiency Check_UVA Check UVA Source (Wavelength, Intensity) Start->Check_UVA Check_this compound Check this compound (Freshness, Concentration) Start->Check_this compound Check_Protocol Review Protocol (Incubation, Irradiation Time) Start->Check_Protocol Optimize_Params Optimize Parameters (Concentration, UVA Dose) Check_UVA->Optimize_Params Check_this compound->Optimize_Params Check_Protocol->Optimize_Params Consider_Cellular Cellular Factors? (Uptake, Repair) Optimize_Params->Consider_Cellular Still Low Success Improved Efficiency Optimize_Params->Success Improved Consider_Cellular->Success

Caption: A logical flowchart for troubleshooting low this compound cross-linking efficiency.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reversal of psoralen crosslinks in nucleic acids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound crosslink reversal experiments.

Question: Why am I observing low efficiency in photoreversal of this compound crosslinks?

Answer: Low efficiency in photoreversal can be attributed to several factors. Here are some common causes and their solutions:

  • Inadequate Wavelength or Light Source: The wavelength of UV light is critical for efficient photoreversal. This compound crosslinks are typically reversed by short-wavelength UV light (e.g., 254 nm). Ensure your UV source emits at the correct wavelength and has sufficient power.

  • Suboptimal Chromophore: The choice of photosensitizer or chromophore can significantly impact reversal efficiency. While direct photoreversal is possible, using external chromophores like pyrenes can enhance the process.[1] Consider using a pyrene-conjugated molecule to facilitate the photoelectron transfer required for crosslink reversal.[1]

  • Presence of Quenchers: Components in your reaction buffer could be quenching the photoreversal reaction. Acridine orange has been used to reduce RNA damage during photoreversal by acting as a singlet-state quencher, which might paradoxically interfere with the desired reversal reaction if not used correctly.[2] Ensure your buffers are free from interfering substances.

  • Formation of Photoproducts: Inefficient reversal might be due to the formation of stable monoadducts or other photoproducts that are not easily reversed.[1] The reversal process is a two-step mechanism, and the removal of the monoadduct might be the rate-limiting step.[1]

Question: I am seeing significant degradation of my nucleic acid sample during photoreversal. How can I minimize this?

Answer: Nucleic acid degradation is a common issue with UV irradiation. Here are some strategies to mitigate this problem:

  • Optimize UV Exposure Time: Minimize the duration of UV exposure to the shortest time necessary for effective reversal. This can be determined by performing a time-course experiment.

  • Use Protective Agents: The addition of singlet-state quenchers like acridine orange has been shown to protect RNA from degradation during UV exposure.[2] In the presence of acridine orange, 30% of RNA remained intact after 30 minutes of irradiation, compared to less than 0.5% without it.[2]

  • Work at Low Temperatures: Performing the irradiation on ice or in a cold room can help to reduce heat-induced degradation of the nucleic acid.

Question: My chemical reversal of this compound crosslinks is incomplete. What could be the reason?

Answer: Incomplete chemical reversal using alkaline conditions can be due to several factors related to the protocol.

  • Incorrect pH and Temperature: The efficiency of base-catalyzed reversal is highly dependent on pH and temperature. The protocol specifies a pH of 12 and a temperature of 65°C or 90°C for different methods.[3][4] Ensure your solutions are at the correct pH and the incubation is performed at the specified temperature.

  • Insufficient Incubation Time: The incubation times are critical for the reaction to go to completion. The provided protocol suggests two incubations of 2-4 hours each in the urea-containing solution.[3]

  • Urea Concentration: Urea is a key component for denaturing the nucleic acid and making the crosslink accessible. Ensure the urea concentration is 3M as specified.[3]

  • Inefficient Removal of Reagents: After the reversal reaction, it is crucial to wash the gel or sample thoroughly to remove urea and other reagents that might interfere with downstream applications.[3]

Frequently Asked Questions (FAQs)

What are the primary methods for reversing this compound crosslinks?

There are three main approaches to reversing this compound interstrand crosslinks (ICLs):

  • Photoreversal: This method utilizes UV light, typically at a shorter wavelength (e.g., 254 nm), to cleave the cyclobutane rings formed between the this compound molecule and the pyrimidine bases. The efficiency of this process can be enhanced by using external chromophores that facilitate photoelectron transfer.[1]

  • Chemical Reversal: This approach employs chemical reagents under specific conditions to break the crosslink. A common method involves incubation in an alkaline solution (pH 12) containing urea at an elevated temperature (65°C).[3] Another method uses a base-catalyzed rearrangement at 90°C.[4]

  • Enzymatic Repair: In living organisms, this compound ICLs are repaired by cellular DNA repair machinery. In bacteria like E. coli, this involves a combination of Nucleotide Excision Repair (NER) and homologous recombination.[5] In mycobacteria, the Lhr and Nei2 proteins are specifically involved in the repair of this compound-induced damage.[6][7][8] In mammalian cells, the repair process is more complex and involves multiple pathways, including those involving NER proteins.[9][10][11]

How efficient are the different reversal methods?

The efficiency of this compound crosslink reversal can vary significantly depending on the method and the specific conditions.

Reversal MethodKey ParametersReported Efficiency/RateReference
Photoreversal (with pyrene chromophore) 350 nm lightComparable to classical photocaging groups (e.g., DMNB group).[1]
Chemical Reversal (Base-catalyzed) 90°C, alkaline conditionsMore efficient than photoreversal.[4]
Enzymatic Repair (in human cells) Cellular processesHalf of this compound-induced ICLs are unhooked within 2.5 hours. The rate in normal human diploid fibroblasts is approximately 20,000 ICLs/h/cell.[12]

What is the mechanism of photoreversal?

Photoreversal of this compound crosslinks is a photolyase-like process that involves the injection of a photoelectron into the crosslink.[1] This can be stimulated by an external chromophore. The reversal occurs in a two-step mechanism: first, one of the covalent bonds between the this compound and a pyrimidine base is broken, resulting in a monoadduct. Subsequently, the second bond is cleaved, releasing the this compound from the nucleic acid.[1]

What cellular pathways are activated in response to this compound crosslinks?

This compound interstrand crosslinks are potent DNA lesions that can block both DNA replication and transcription, triggering cellular stress responses.[13][14] In human cells, this compound ICLs are strong inducers of the p53 tumor suppressor protein.[13][14] This induction is dependent on the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, but not the Ataxia-Telangiectasia Mutated (ATM) kinase.[13][14] The activation of p53 can lead to cell cycle arrest and apoptosis, which is a crucial mechanism to prevent the propagation of cells with damaged DNA.[13][14]

Experimental Protocols

Protocol 1: Chemical Reversal of this compound Crosslinks in an Agarose Gel

This protocol is adapted from the Heyer Lab protocol for the chemical reversal of this compound crosslinks in a gel.[3]

Materials:

  • ddH₂O

  • 5 mM Sodium Phosphate (Na₃PO₄), pH 12

  • 1 mM Sodium Phosphate (Na₃PO₄), 3M Urea, pH 12

  • Incubation trays

  • Shaker

  • 65°C water bath or incubator

Procedure:

  • After electrophoresis, incubate the gel in a 10-fold excess of ddH₂O for 15 minutes at room temperature with gentle shaking. Repeat this step once.

  • Incubate the gel in 5 mM Na₃PO₄ (pH 12) for 15 minutes at 65°C. Repeat this step once.

  • Incubate the gel in 1 mM Na₃PO₄, 3M Urea (pH 12) for 2-4 hours at 65°C with gentle shaking. Repeat this step once.

  • Wash the gel in ddH₂O for 15 minutes at room temperature to remove the urea. Repeat this step once.

  • The gel is now ready for downstream processing, such as Southern blotting.

Protocol 2: General Workflow for Photoreversal of this compound Crosslinks

This protocol outlines a general workflow for the photoreversal of this compound crosslinks in a solution.

Materials:

  • This compound-crosslinked nucleic acid sample in a suitable buffer (e.g., TE buffer).

  • UV transilluminator or a similar UV light source with a defined wavelength (e.g., 254 nm or 350 nm if using a specific chromophore).

  • Quartz cuvette or UV-transparent microplate.

  • Ice bucket.

Procedure:

  • Place the nucleic acid sample in a quartz cuvette or a UV-transparent plate.

  • Place the container on ice to minimize heat-induced degradation.

  • Expose the sample to UV light of the appropriate wavelength. For direct photoreversal, 254 nm is commonly used. If using a pyrene-based chromophore, 350 nm light may be more appropriate.[1]

  • The duration of exposure will need to be optimized for the specific sample and crosslinking density. A time-course experiment (e.g., 1, 5, 10, 20 minutes) is recommended to determine the optimal exposure time that maximizes reversal while minimizing degradation.

  • After irradiation, the sample can be analyzed by gel electrophoresis, HPLC, or other methods to assess the extent of crosslink reversal.

Visualizations

Psoralen_Crosslink_Reversal_Workflow cluster_photoreversal Photoreversal Workflow cluster_chemical_reversal Chemical Reversal Workflow P_Start This compound-Crosslinked Nucleic Acid P_UV UV Irradiation (e.g., 254 nm) P_Start->P_UV P_Reversed Reversed Nucleic Acid + Monoadducts P_UV->P_Reversed P_Analysis Analysis (e.g., Gel Electrophoresis) P_Reversed->P_Analysis C_Start This compound-Crosslinked Nucleic Acid C_Alkaline Alkaline/Urea Incubation (65°C) C_Start->C_Alkaline C_Wash Washing C_Alkaline->C_Wash C_Reversed Reversed Nucleic Acid C_Wash->C_Reversed C_Analysis Analysis (e.g., Gel Electrophoresis) C_Reversed->C_Analysis

Caption: Experimental workflows for photoreversal and chemical reversal of this compound crosslinks.

Psoralen_ICL_Signaling ICL This compound Interstrand Crosslink (ICL) Block Blocks Transcription & Replication ICL->Block ATR ATR Kinase Activation Block->ATR p53 p53 Phosphorylation (Ser15) ATR->p53 ATM ATM Kinase Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway activated by this compound interstrand crosslinks leading to p53 activation.

References

Technical Support Center: Investigating Off-Target Effects of Psoralen and UVA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of psoralen and ultraviolet A (PUVA) treatment.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of PUVA treatment?

A1: The primary on-target effect of PUVA treatment is the formation of covalent adducts with DNA. Psoralens intercalate into the DNA helix and, upon UVA irradiation, form monoadducts and interstrand crosslinks (ICLs) with pyrimidine bases, primarily thymine.[1][2] This DNA damage inhibits replication and transcription, leading to cell cycle arrest and apoptosis, which is the desired therapeutic effect in hyperproliferative skin disorders.[3][4]

Off-target effects are diverse and can significantly influence experimental outcomes. These include:

  • Cell Membrane and Receptor Signaling: Photoactivated psoralens can interact with cell membranes and alter their properties.[5] A key off-target effect is the inhibition of the Epidermal Growth Factor (EGF) receptor, which can disrupt normal growth factor signaling.[5] PUVA can also impact the Phosphatidylinositol 3-kinase (PI3K) signaling pathway by preventing the recruitment of effector kinases like Akt to the plasma membrane.[6]

  • Mitochondrial Dysfunction: PUVA treatment can induce mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore (PTP).[7][8] This leads to the collapse of the mitochondrial membrane potential, release of cytochrome c, and activation of the intrinsic apoptotic pathway.[9]

  • Generation of Reactive Oxygen Species (ROS): The photoactivation of this compound can lead to the generation of ROS, which can cause oxidative damage to lipids, proteins, and DNA, contributing to apoptosis.[7]

Q2: How do I prepare and handle this compound for in vitro experiments?

A2: this compound and its derivatives (e.g., 8-methoxythis compound or 8-MOP) have low aqueous solubility.[10][11]

  • Stock Solutions: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[11][12] this compound is soluble in DMSO at approximately 30 mg/mL and in ethanol at about 1 mg/mL.[11]

  • Working Solutions: For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration immediately before use. To avoid precipitation, it is recommended to first dilute the stock in a small volume of serum-free medium and then add it to the final volume of complete medium. For maximum solubility in aqueous buffers, this compound can be first dissolved in DMF and then diluted.[11]

  • Storage and Stability: Store the stock solution at -20°C, protected from light. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[11]

Q3: What are the critical parameters for UVA irradiation in in vitro experiments?

A3: Consistent and accurate UVA dosage is crucial for reproducible results.

  • UVA Source: Use a calibrated UVA light source with a peak emission in the 320-400 nm range. The spectral output of the lamp should be known.[13][14]

  • Calibration: Regularly calibrate the UVA lamp to ensure a consistent and accurate dose delivery. The irradiance (W/cm²) should be measured at the same distance as your cell culture plates.[13][15]

  • Dosage: The UVA dose (J/cm²) is calculated by multiplying the irradiance (W/cm²) by the exposure time (seconds).[13] Doses used in research vary widely depending on the cell type and the this compound concentration. For example, low doses of 1-2 J/cm² have been shown to be cytotoxic to lymphocytes when combined with 10 ng/mL 8-MOP.[3] In other studies, UVA doses up to 96 J/cm² have been used to induce 50% cell death in a squamous cell carcinoma cell line.[16]

  • Experimental Setup: Ensure a consistent distance between the UVA source and the cells. Remove the lids of the culture plates during irradiation to avoid blocking the UVA light, unless the plate material is certified as UVA-transparent.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability/Apoptosis Between Replicates
Possible Cause Troubleshooting Step
Uneven UVA Exposure Ensure a uniform distance between the UVA lamp and all wells of the culture plate. Check for any obstructions that might cast shadows.
Inconsistent this compound Concentration Prepare a master mix of this compound-containing medium for all replicate wells to ensure a consistent final concentration. Vortex the diluted this compound solution before adding it to the cells.
Cell Clumping Ensure a single-cell suspension before seeding to promote uniform exposure to both this compound and UVA.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium.
Fluctuations in Lamp Output Allow the UVA lamp to warm up for the manufacturer-recommended time before each experiment to ensure a stable output. Recalibrate the lamp if significant fluctuations are observed.
Problem 2: High Levels of Apoptosis in Control Groups
Possible Cause Troubleshooting Step
This compound Toxicity (without UVA) Perform a dose-response experiment with this compound alone (no UVA) to determine a non-toxic concentration for your specific cell line. This compound itself can be toxic at high concentrations.[12]
UVA-induced Apoptosis (without this compound) Irradiate cells with UVA in the absence of this compound to determine the level of apoptosis induced by UVA alone. High doses of UVA can cause cell death.[16] Adjust the UVA dose if necessary.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.1%.
Phototoxicity from Culture Medium Components Some components in cell culture medium (e.g., phenol red, riboflavin) can act as photosensitizers. If high background apoptosis is a persistent issue, consider using a medium without these components during the PUVA treatment.
Problem 3: Difficulty Detecting this compound-DNA Adducts
Possible Cause Troubleshooting Step
Insufficient PUVA Dose Increase the concentration of this compound and/or the UVA dose. The formation of DNA adducts is dose-dependent.
Rapid DNA Repair Harvest cells at an earlier time point after PUVA treatment. Cells can repair DNA adducts over time.[1]
Insensitive Detection Method Consider using a more sensitive method for adduct detection. Methods like LC-MS/MS or specialized immunoassays can provide higher sensitivity.[2] A "clickable" this compound probe (e.g., 8-propargyloxythis compound) allows for fluorescent tagging and easier quantification.[17]
Inefficient DNA Isolation Ensure your DNA isolation protocol is efficient and yields high-quality DNA. The presence of crosslinks can sometimes interfere with standard DNA isolation procedures.

Quantitative Data Summary

Table 1: this compound Concentrations and UVA Doses in In Vitro Studies

Cell TypeThis compound DerivativeThis compound ConcentrationUVA Dose (J/cm²)Observed EffectReference
Human T-lymphocytes8-MOP10 ng/mL1-2High cytotoxicity and apoptosis[3]
Human Squamous Carcinoma (A431)8-MOP100 ng/mL1650% cell death[16]
Human Keratinocytes (NCTC-2544)8-MOP, 5-MOP, Angelicin, TMANot specifiedNot specifiedG1 cell cycle arrest and apoptosis[9]
Human Breast Cancer (MCF-7/ADR)This compound>21.5 µMNot specifiedInhibition of proliferation[12]
K562 CellsThis compound10, 20, 40, 80 µg/mlNot specified (5 min irradiation)Apoptosis[18]

Experimental Protocols

Protocol 1: Induction of Apoptosis by PUVA Treatment and Analysis by Flow Cytometry
  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • This compound Incubation: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 8-MOP). Incubate for 1-2 hours at 37°C to allow for cellular uptake and DNA intercalation.

  • UVA Irradiation:

    • Remove the plate lids.

    • Place the plate under a calibrated UVA source at a fixed distance.

    • Irradiate the cells with the desired UVA dose.

  • Post-Irradiation Incubation: Replace the this compound-containing medium with fresh, pre-warmed complete medium and incubate for the desired time (e.g., 24, 48, or 72 hours) to allow for the development of apoptosis.

  • Cell Harvesting:

    • Collect floating cells from the supernatant.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the floating and adherent cells and wash with cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome) and PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 2: Quantification of this compound-DNA Adducts using a "Click" Chemistry Approach

This protocol is adapted from a method using a modified this compound, 8-propargyloxythis compound (8-POP), which contains an alkyne group for click chemistry-based detection.[17]

  • Cell Treatment: Treat cells with 8-POP and UVA as described in Protocol 1.

  • Cell Lysis and Fixation: After the desired incubation period for repair studies (or immediately after treatment for initial adduct quantification), lyse the cells hypotonically and fix them.

  • Click Reaction: Perform a copper-catalyzed click reaction by adding an azide-tagged fluorescent reporter (e.g., Alexa Fluor 488 azide) to the fixed cells.

  • Staining and Analysis: Counterstain the nuclei with a DNA dye (e.g., propidium iodide or DAPI).

  • Quantification:

    • Fluorescence Microscopy: Visualize and quantify the fluorescent signal within the nucleus.

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cell population.

Visualizations

PUVA_Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUVA PUVA Membrane_Alteration Membrane Alteration PUVA->Membrane_Alteration Direct Interaction EGFR EGF Receptor PUVA->EGFR Inhibition PI3K_Pathway PI3K Pathway PUVA->PI3K_Pathway Inhibition ROS Reactive Oxygen Species (ROS) PUVA->ROS Generation DNA DNA PUVA->DNA Crosslinking (On-Target) Apoptosis Apoptosis EGFR->Apoptosis PI3K_Pathway->Apoptosis Mitochondrion Mitochondrion ROS->Mitochondrion Damage Mitochondrion->Apoptosis Cytochrome c Release p53 p53 Activation DNA->p53 DNA Damage Response p53->Apoptosis

Caption: Off-target signaling pathways of PUVA treatment.

PUVA_Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells This compound Incubate with this compound start->this compound uva UVA Irradiation This compound->uva post_incubation Post-Irradiation Incubation uva->post_incubation harvest Harvest Cells post_incubation->harvest viability Cell Viability Assay (e.g., MTT, XTT) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) harvest->apoptosis dna_damage DNA Damage Assay (e.g., Comet Assay, Adduct Quantification) harvest->dna_damage gene_expression Gene Expression Analysis (e.g., qPCR, Microarray) harvest->gene_expression

Caption: General experimental workflow for PUVA studies.

Troubleshooting_Logic cluster_controls Check Controls cluster_parameters Verify Parameters cluster_assay Review Assay start Unexpected Results control_this compound This compound only (no UVA) start->control_this compound control_uva UVA only (no this compound) start->control_uva control_solvent Solvent only start->control_solvent param_this compound This compound Concentration & Solubility start->param_this compound param_uva UVA Dose & Calibration start->param_uva param_cells Cell Density & Health start->param_cells assay_protocol Protocol Adherence start->assay_protocol assay_reagents Reagent Quality start->assay_reagents control_this compound->param_this compound control_uva->param_uva

Caption: Troubleshooting logic for PUVA experiments.

References

Technical Support Center: Optimizing UVA Dosage for Efficient Psoralen Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for psoralen and UVA (PUVA) experimental design. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments for efficient this compound activation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your PUVA experiments.

Q1: My PUVA treatment shows low or no observable effect on my cells.

A1: Several factors could be contributing to a lack of efficacy. Consider the following troubleshooting steps:

  • This compound Concentration and Incubation: Ensure the this compound concentration is adequate and that there is sufficient incubation time for cellular uptake and DNA intercalation. A common starting point for in vitro experiments is a 1-2 hour incubation period.[1]

  • UVA Dose: The UVA dose may be too low. Verify the output of your UVA lamp with a radiometer before each experiment, as lamp output can decrease over time.[1] The required UVA dose is dependent on the this compound derivative and cell type.

  • This compound Derivative: Different this compound derivatives have varying efficiencies. For instance, 4,5',8-trimethylthis compound (TMP) and 7-methylpyridothis compound (MPP) have shown lower IC50 values than 8-methoxythis compound (8-MOP) in some melanoma cell lines.[2]

  • Cellular Resistance: Some cell lines may be more resistant to PUVA-induced apoptosis. For example, regulatory T cells (Tregs) have shown greater resistance to 8-MOP/UVA induced apoptosis compared to other T cell populations.[3][4]

Q2: I'm observing high levels of cell death in my control groups.

A2: This indicates potential issues with either the this compound compound, the solvent, or the UVA exposure itself.

  • Inherent this compound Toxicity (Dark Toxicity): To determine if the this compound derivative is toxic without UVA activation, perform a dose-response experiment in the dark (no UVA irradiation). Select a concentration for your photoactivation experiments that demonstrates minimal dark toxicity.[1]

  • Solvent Toxicity: If you are using a solvent such as DMSO to dissolve the this compound, ensure the final concentration in your cell culture medium is non-toxic. Typically, this is less than or equal to 0.1%. Always include a solvent-only control group.[1]

  • UVA-Induced Cytotoxicity: High doses of UVA can be cytotoxic on their own.[1] Conduct a UVA dose-response experiment without any this compound to identify the maximum non-toxic UVA dose for your specific cell line.

  • Overheating: High-power UVA lamps can generate significant heat, which can be detrimental to cells. Ensure your experimental setup includes a cooling system, or use shorter irradiation times to prevent a significant temperature increase in the cell culture medium.[1]

Q3: My experimental results are inconsistent between replicates.

A3: Inconsistency in results often points to variability in experimental parameters.

  • UVA Lamp Output Fluctuations: The output of UVA lamps can degrade over time. It is crucial to calibrate your lamp regularly with a radiometer to ensure a consistent and accurate UVA dose is delivered in every experiment.[1]

  • This compound Solution Stability: Prepare fresh this compound solutions for your experiments, as the compound may degrade over time, affecting its efficacy.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can all influence cellular responses to PUVA treatment.

Quantitative Data Tables

The following tables summarize key quantitative data from various studies to aid in your experimental design.

Table 1: In Vitro this compound Concentrations and UVA Dosages for Cytotoxicity in Cancer Cell Lines

This compound DerivativeCell Line(s)This compound Concentration (µM)UVA Dose (J/cm²)Observed Effect (IC50/EC50)
8-Methoxythis compound (8-MOP)Human Melanoma (unspecified)10.79 ± 1.850.3IC50 after 72h[2]
8-Methoxythis compound (8-MOP)Amelanotic Melanoma (C32)131.0 / 105.31.3 / 2.6EC50[5]
5-Methoxythis compound (5-MOP)Amelanotic Melanoma (C32)22.7 / 7.91.3 / 2.6EC50[5]
5-Methoxythis compound (5-MOP)Melanotic Melanoma (COLO829)24.2 / 7.01.3 / 2.6EC50[5]
4,5',8-trimethylthis compound (TMP)Human Melanoma (unspecified)0.13 ± 0.0030.3IC50 after 72h[2]
7-methylpyridothis compound (MPP)Human Melanoma (unspecified)0.05 ± 0.010.3IC50 after 72h[2]
This compound (PSO)K56210, 20, 40, 80 µg/ml5 min irradiationConcentration-dependent effects[6]

Table 2: this compound Administration and UVA Doses in Animal Models

This compound DerivativeAnimal ModelAdministration Route & DoseUVA Dose (J/cm²)
8-Methoxythis compound (8-MOP)Hairless (HRA/Skh) Mice50, 100, 625, or 1250 ppm in diet0.2 or 48
5-Methoxythis compound (5-MOP)Hairless (HRA/Skh) Mice50, 100, 625, or 1250 ppm in diet0.2 or 48
8-Methoxythis compound (8-MOP)C3H MiceSubcarcinogenic dose followed by PUVANot specified
8-Methoxythis compound (8-MOP)Healthy Human Subjects0.6 mg/kg (oral)Not applicable (pharmacokinetic study)
8-Methoxythis compound (8-MOP)Healthy Human Subjects0.1% cream (topical)Not applicable (pharmacokinetic study)[7]
8-Methoxythis compound (8-MOP)Healthy Human Subjects3 mg/L bath (topical)Not applicable (pharmacokinetic study)[7]

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Based on WST-1 Assay)

  • Cell Seeding: Plate cells (e.g., C32 or COLO829 human melanoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • This compound Incubation: Prepare various concentrations of the this compound derivative (e.g., 0.1-100 µM of 8-MOP or 5-MOP) in cell culture medium.[5] Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours to allow for cellular uptake.[1]

  • UVA Irradiation:

    • Calibrate the UVA lamp output using a radiometer.

    • Remove the lid of the 96-well plate.

    • Irradiate the cells with the desired UVA dose (e.g., 1.3 or 2.6 J/cm²).[5]

  • Post-Irradiation Incubation: Following irradiation, replace the this compound-containing medium with fresh medium and incubate for a specified period (e.g., 24-72 hours).[2]

  • Cell Viability Assessment: Evaluate cell viability using a WST-1 assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the EC50/IC50 values based on the dose-response curves.

Protocol 2: Apoptosis Analysis by Annexin V Staining

  • PUVA Treatment: Treat cells with the desired concentration of this compound and UVA dose as described in Protocol 1.

  • Cell Harvesting: At various time points post-treatment (e.g., 24, 48, 72 hours), harvest the cells.

  • Annexin V Staining:

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add FITC-labeled Annexin V and incubate at room temperature in the dark for 10 minutes.[4]

    • (Optional) Add a viability dye such as propidium iodide to distinguish between apoptotic and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[4]

Mandatory Visualizations

Signaling Pathways in PUVA-Induced Cellular Response

PUVA_Signaling cluster_stimulus Stimulus cluster_damage DNA Damage cluster_response Cellular Response cluster_membrane Membrane Signaling This compound This compound DNA_Intercalation DNA_Intercalation This compound->DNA_Intercalation EGF_Receptor EGF Receptor This compound->EGF_Receptor Binds UVA_Light UVA_Light Monoadducts Monoadducts UVA_Light->Monoadducts DNA_Intercalation->Monoadducts UVA ICLs Interstrand Cross-links (ICLs) Monoadducts->ICLs Second UVA Photon ATR ATR Kinase ICLs->ATR Activates p53 p53 ATR->p53 Phosphorylates (Ser15) Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Tyrosine_Kinase_Inhibition Tyrosine Kinase Inhibition EGF_Receptor->Tyrosine_Kinase_Inhibition UVA-activated this compound inhibits binding & activity

Caption: PUVA-induced DNA damage and cell signaling pathways.

Experimental Workflow for In Vitro PUVA Studies

PUVA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, C32) Incubation 3. This compound Incubation (1-2 hours) Cell_Culture->Incubation Psoralen_Prep 2. Prepare this compound Solution (e.g., 10-100 µM 8-MOP) Psoralen_Prep->Incubation UVA_Irradiation 4. UVA Irradiation (Calibrate dose, e.g., 1-3 J/cm²) Incubation->UVA_Irradiation Post_Incubation 5. Post-Treatment Incubation (24-72 hours) UVA_Irradiation->Post_Incubation Viability_Assay 6a. Cell Viability Assay (e.g., WST-1, MTT) Post_Incubation->Viability_Assay Apoptosis_Assay 6b. Apoptosis Assay (e.g., Annexin V) Post_Incubation->Apoptosis_Assay DNA_Adduct_Quant 6c. DNA Adduct Quantification (e.g., LC-MS/MS) Post_Incubation->DNA_Adduct_Quant

Caption: General experimental workflow for in vitro PUVA studies.

References

addressing psoralen solubility challenges in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Psoralen and its derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with this compound solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling of this compound in experimental settings.

Q1: Why is this compound poorly soluble in aqueous buffers?

This compound is the parent compound of a family of natural organic compounds called linear furanocoumarins[1]. Its chemical structure is largely non-polar and hydrophobic, meaning it does not readily dissolve in water-based solutions like most experimental buffers[1]. The aqueous solubility of this compound is reported to be approximately 65.16 mg/L (or 0.065 mg/mL) at 25°C[2]. This low solubility is a critical factor to consider for pharmacokinetics and requires careful preparation for in-vitro and in-vivo studies[1].

Q2: What are the recommended organic solvents for creating a this compound stock solution?

To work with this compound, it is standard practice to first dissolve it in an organic solvent to create a concentrated stock solution. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This compound is significantly more soluble in these solvents compared to aqueous solutions.[3]

Q3: What is "solvent-shifting" precipitation and how can I avoid it?

Solvent-shifting precipitation is a common problem encountered when a concentrated stock solution of a hydrophobic compound (like this compound in DMSO) is diluted into an aqueous buffer. The this compound is soluble in the organic solvent but precipitates when the solvent environment becomes predominantly aqueous upon dilution.

To avoid this:

  • Ensure Rapid Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring the buffer. This helps to disperse the this compound molecules quickly, preventing localized high concentrations that lead to precipitation.

  • Control Final Co-solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible. For most cell-based assays, the final DMSO concentration should be below 0.5% (v/v), and ideally at or below 0.1%, to prevent solvent-induced artifacts.

  • Respect the Solubility Limit: Do not attempt to make a final aqueous solution that exceeds this compound's solubility limit under those specific buffer and co-solvent conditions. For example, the solubility of this compound is approximately 0.5 mg/mL in a 1:1 solution of DMF and PBS (pH 7.2)[3].

Q4: For how long can I store an aqueous working solution of this compound?

It is not recommended to store aqueous solutions of this compound for more than one day[3]. The compound's stability in aqueous media can be limited, and the risk of precipitation increases over time, especially with temperature fluctuations. For consistent experimental results, it is best to prepare fresh aqueous working solutions for each experiment.

Q5: Are there advanced methods to improve this compound's aqueous solubility?

Yes, several formulation strategies can enhance the solubility and delivery of this compound:

  • Cyclodextrins: Complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the aqueous solubility of this compound and 5-methoxythis compound (5-MOP)[4]. Studies have shown up to a 10-fold increase in this compound solubility with this method[4].

  • Liposomes and Ethosomes: Encapsulating this compound in nanocarriers like liposomes or ethosomes can improve its delivery into and through the skin[5][6][7]. Ethosomes, in particular, have been shown to increase the skin deposition of this compound by over 6.5 times compared to a standard tincture[7].

  • Niosomes: Formulating 8-methoxythis compound (8-MOP) into nanosized niosomal vesicles is another effective method to enhance skin penetration and deposition[8].

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue / Observation Potential Cause Recommended Solution
This compound precipitates immediately upon addition to the aqueous buffer. The final concentration of this compound exceeds its solubility limit in the buffer/co-solvent mixture.Decrease the final working concentration of this compound. Refer to the solubility data tables to ensure you are within the acceptable range.
Inefficient mixing is creating localized areas of high concentration, causing precipitation.Add the this compound stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring to ensure rapid and uniform dispersion[9].
The solution is initially clear but becomes cloudy or forms a precipitate over time. The solution is supersaturated and thermodynamically unstable.The initial dissolution may have been successful, but the concentration is above the stable solubility limit. Reduce the final concentration for future experiments. Prepare the solution fresh immediately before use.
The temperature of the solution has decreased, reducing the solubility of this compound.Maintain a constant temperature throughout your experiment. If solutions are stored in the cold, allow them to fully return to the experimental temperature and ensure all precipitate has redissolved before use.
Inconsistent or non-reproducible results in biological assays. The actual concentration of soluble this compound is lower than the calculated concentration due to undetected microprecipitation.After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will remove precipitated compound.
The this compound has degraded in the aqueous buffer.Prepare solutions fresh before each experiment and avoid storing them for extended periods[3].

Quantitative Data Summary

The following tables provide key solubility data for this compound and its common derivatives.

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference
Water (25°C)65.16 mg/L (0.065 mg/mL)[2]
DMSO (Dimethyl Sulfoxide)~30 mg/mL[3]
DMF (Dimethylformamide)~30 mg/mL[3]
Ethanol~1 mg/mL[3]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[3]

Table 2: Physicochemical Properties and Hydrophobicity of this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP*Notes on Hydrophobicity
This compound (P)C₁₁H₆O₃186.161.67The parent compound.
8-Methoxythis compound (8-MOP)C₁₂H₈O₄216.191.93More hydrophobic than this compound.
5-Methoxythis compound (5-MOP)C₁₂H₈O₄216.192.00More hydrophobic than 8-MOP.
4,5',8-Trimethylthis compound (TMP)C₁₄H₁₂O₃228.243.14The most hydrophobic among this group.

*LogP (octanol/water partition coefficient) is a measure of lipophilicity/hydrophobicity. A higher LogP value indicates greater hydrophobicity. Data from a comparative study of psoralens[10].

Experimental Protocols & Workflows

Following standardized protocols is crucial for obtaining reproducible results.

Diagram: Workflow for Preparing an Aqueous this compound Solution```dot

G D D E E D->E Begin Dilution

Caption: A logical workflow for troubleshooting this compound precipitation issues.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Determining the precise concentration of this compound in solutions is often necessary. Reversed-phase HPLC is a common method for this purpose.[11]

  • Objective: To determine the concentration of this compound in a prepared solution.

  • General Method:

    • System: An HPLC system equipped with a UV detector is required.

    • Column: A C18 analytical column is typically used for separating this compound and its derivatives.[12]

    • Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water is commonly employed.[12] The exact gradient will depend on the specific this compound derivative and column used.

    • Detection: this compound has characteristic UV absorbance maxima at approximately 246, 290, and 331 nm.[3] The detector should be set to one of these wavelengths for quantification.

    • Standard Curve: Prepare a series of standard solutions of known this compound concentrations (e.g., from 1 µg/mL to 100 µg/mL).

    • Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. Then, inject the unknown sample.

    • Calculation: Determine the concentration of this compound in the unknown sample by comparing its peak area to the standard curve.

References

Technical Support Center: Psoralen-Induced Phototoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with psoralen and UVA (PUVA) in cell culture. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize this compound-induced phototoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced phototoxicity?

A1: this compound-induced phototoxicity is a multi-step process. Psoralens are compounds that are biologically inert on their own but become highly active upon exposure to ultraviolet A (UVA) radiation (320-400 nm).[1][2] The primary mechanism involves the intercalation of this compound molecules between the base pairs of cellular DNA.[1][3] When activated by UVA photons, these psoralens form covalent bonds with pyrimidine bases (primarily thymine), creating monoadducts and, with subsequent photon absorption, interstrand cross-links (ICLs).[1][4] These DNA lesions block transcription and replication, leading to cell cycle arrest and ultimately apoptosis (programmed cell death), which is considered the main mechanism of action for PUVA therapy.[1][4][5]

Q2: Does this compound phototoxicity involve mechanisms other than direct DNA damage?

A2: Yes. While DNA damage is the most well-characterized effect, photoactivated psoralens also exert effects independent of DNA intercalation. They can induce the production of reactive oxygen species (ROS) and singlet oxygen, which can damage cellular components like lipids and proteins, particularly in cell membranes.[5] Additionally, studies have shown that PUVA can modulate cell signaling pathways. For instance, it can inhibit the epidermal growth factor (EGF) receptor, impacting cell growth and proliferation.[6] There is also evidence for specific, high-affinity this compound binding sites on cells that may mediate phototoxicity.[7][8][9]

Q3: What cellular signaling pathways are activated by PUVA treatment?

A3: PUVA treatment triggers several signaling cascades that culminate in apoptosis. Key pathways include:

  • p53-Dependent Pathway: DNA damage, particularly interstrand cross-links, can activate the p53 tumor suppressor protein.[1][4] This leads to the upregulation of pro-apoptotic proteins like Bax and PUMA and the downregulation of anti-apoptotic proteins like Bcl-2.[10][11]

  • Mitochondrial Pathway: PUVA can decrease the mitochondrial membrane potential, a key step in initiating apoptosis.[12] This is associated with the increased expression of pro-apoptotic genes such as Bax and BAK.[10][11]

  • JAK-STAT Pathway: In some cell types, such as cutaneous T-cell lymphoma (CTCL) cells, interferons can augment PUVA-induced apoptosis through the JAK1-STAT1 signaling pathway.[10][11]

Troubleshooting Guide

Issue 1: Excessive Cell Death or No Viable Cells Post-Treatment

  • Potential Cause: this compound concentration is too high.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a low concentration (e.g., 0.1 µM) and titrate upwards. Psoralens alone, without UVA, should not be significantly toxic.[13]

  • Potential Cause: UVA dose is too high.

    • Solution: Calibrate your UVA source and perform a dose-response experiment for the UVA radiation. Start with a very low dose (e.g., 0.1-0.5 J/cm²) and increase it gradually.[14] Remember that the dose-response curve for PUVA-induced erythema (a clinical marker of phototoxicity) can be steep.[15]

  • Potential Cause: High sensitivity of the cell line.

    • Solution: Different cell lines exhibit varying sensitivities to PUVA. If possible, compare your results with published data for the same or similar cell lines. Cells with high proliferation rates can be more susceptible to PUVA-induced apoptosis.[1]

  • Potential Cause: Unintended exposure to ambient light after this compound incubation.

    • Solution: Psoralens are potent photosensitizers. After adding this compound to your cultures, all subsequent steps until the intended UVA irradiation must be performed in the dark or under subdued red light to prevent premature activation.

Issue 2: High Variability and Poor Reproducibility Between Experiments

  • Potential Cause: Inconsistent this compound incubation time.

    • Solution: Standardize the incubation time with this compound before UVA exposure. A typical pre-incubation time is 15-60 minutes, but this should be optimized and kept constant for all experiments.

  • Potential Cause: Fluctuation in UVA lamp output.

    • Solution: UVA lamp intensity can decrease with age. Use a UVA meter to measure the irradiance (in W/cm²) at the level of your cell culture plate before each experiment. Calculate the exposure time needed to deliver the precise dose (J/cm²).

  • Potential Cause: Uneven UVA exposure across the culture plate.

    • Solution: Ensure the UVA source provides uniform illumination over the entire plate. Remove the plate lid during irradiation, as plastic can block a significant amount of UVA. Replace it with a sterile, UVA-transparent cover if necessary, or work in a sterile field.

  • Potential Cause: Variable peak serum levels of this compound if using an in vivo model.

    • Solution: For in vivo or clinical studies, be aware that peak serum levels of this compound can vary significantly between subjects, which can affect results.[14]

Issue 3: Off-Target Effects or Unexplained Cellular Stress

  • Potential Cause: Generation of Reactive Oxygen Species (ROS).

    • Solution: Photoactivated psoralens can generate singlet oxygen and other ROS, leading to oxidative stress and damage to lipids and proteins.[5] Consider including an antioxidant in your culture medium to mitigate these effects. Antioxidants like α-tocopherol (Vitamin E) and butylated hydroxytoluene (BHT) have been shown to inhibit the photochemical stage of this compound-induced damage.[16]

  • Potential Cause: Media components are reacting with the photoactivated this compound.

    • Solution: Phenol red and other components in cell culture media can act as photosensitizers. Before UVA irradiation, consider washing the cells and replacing the complete medium with a clear, serum-free, phenol red-free buffer or medium to avoid confounding reactions.

Data & Protocols

Quantitative Data on PUVA Parameters

The optimal concentrations of this compound and doses of UVA are highly dependent on the cell line and the specific this compound derivative used. The following table summarizes some experimentally determined values.

Cell LineThis compound DerivativeThis compound Conc. (µM)UVA Dose (J/cm²)Outcome (EC₅₀)
C32 (amelanotic melanoma)8-MOP131.01.3Cytotoxicity
C32 (amelanotic melanoma)8-MOP105.32.6Cytotoxicity
C32 (amelanotic melanoma)5-MOP22.71.3Cytotoxicity
C32 (amelanotic melanoma)5-MOP24.22.6Cytotoxicity
COLO829 (melanotic melanoma)5-MOP7.91.3Cytotoxicity
COLO829 (melanotic melanoma)5-MOP7.02.6Cytotoxicity
Various8-MOP400.25 - 1.0Decreased Viability

Data synthesized from references[17][18]. EC₅₀ is the concentration required to inhibit cell viability by 50%.

Experimental Protocol: Cell Viability Assay Post-PUVA Treatment

This protocol outlines a standard procedure for assessing cell viability after treatment with 8-methoxythis compound (8-MOP) and UVA light using a WST-1 or similar metabolic assay.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • This compound Incubation (Perform in the dark):

    • Prepare a stock solution of 8-MOP in DMSO. Dilute to final working concentrations in pre-warmed, serum-free medium.

    • Remove the culture medium from the cells.

    • Add the 8-MOP working solutions to the appropriate wells. Include a "no this compound" control and a "DMSO vehicle" control.

    • Incubate for 60 minutes at 37°C in the dark.

  • UVA Irradiation:

    • Measure the output of your UVA source (peak emission ~365 nm) with a UVA meter.

    • Remove the 96-well plate from the incubator.

    • Remove the plate lid to prevent UVA blockage.

    • Place the plate directly under the UVA source, ensuring even illumination.

    • Expose the cells to the desired UVA dose (e.g., 1 J/cm²). Include a "no UVA" control plate that is handled identically but not irradiated.

  • Post-Irradiation Incubation:

    • Immediately after irradiation, wash the cells with PBS.

    • Add fresh, pre-warmed complete culture medium to all wells.

    • Return the plate to the incubator and incubate for an appropriate time (e.g., 48-72 hours) to allow for the induction of apoptosis.[4]

  • Viability Assessment:

    • Assess cell viability using a WST-1, MTT, or similar colorimetric assay according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations: Pathways and Workflows

PUVA-Induced Apoptosis Signaling

The diagram below illustrates the major signaling pathways activated by this compound + UVA (PUVA) treatment, leading to programmed cell death.

PUVA_Apoptosis_Pathway PUVA This compound + UVA DNA_Damage DNA Interstrand Cross-links (ICLs) PUVA->DNA_Damage Blocks Replication/ Transcription ROS ROS Production PUVA->ROS p53 p53 Activation DNA_Damage->p53 Bax_PUMA ↑ Bax, PUMA p53->Bax_PUMA Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondria Mitochondrial Disruption Bax_PUMA->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Membrane_Damage Membrane/Lipid Damage ROS->Membrane_Damage Membrane_Damage->Apoptosis PUVA_Workflow Start Start: Plan PUVA Experiment Dose_Response 1. Titrate this compound & UVA Separately Start->Dose_Response Combine 2. Combine Optimal Doses Dose_Response->Combine Assess_Viability 3. Assess Cell Viability Combine->Assess_Viability Check Viability Too Low? Assess_Viability->Check Reduce_Dose Reduce this compound or UVA Dose Check->Reduce_Dose Yes Add_Antioxidant Add Antioxidant (e.g., Vit E) Check->Add_Antioxidant Yes Optimize_Media Use Phenol Red-Free Media Check->Optimize_Media Yes Success Proceed with Experiment Check->Success No Re_Assess Re-Assess Viability Reduce_Dose->Re_Assess Add_Antioxidant->Re_Assess Optimize_Media->Re_Assess Re_Assess->Check

References

Technical Support Center: Strategies to Reduce Non-specific Psoralen-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with psoralen and UVA (PUVA) therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific DNA damage in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced DNA damage?

A1: this compound-induced DNA damage, when activated by UVA light (PUVA), occurs through two main pathways:

  • Type 1 Reaction: An oxygen-independent pathway where this compound intercalates into the DNA and, upon UVA activation, forms covalent bonds with pyrimidine bases (primarily thymine). This results in the formation of monoadducts and interstrand cross-links (ICLs). ICLs are particularly cytotoxic as they block DNA replication and transcription.[1]

  • Type 2 Reaction: An oxygen-dependent pathway that involves the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide anions.[1] These ROS can cause oxidative damage to DNA, as well as to other cellular components like lipids and proteins.

Q2: What is the difference between this compound monoadducts and interstrand cross-links (ICLs)?

A2: this compound monoadducts and ICLs are both forms of DNA adducts formed in the Type 1 reaction.

  • Monoadducts: A single this compound molecule covalently binds to a pyrimidine base on one strand of the DNA.

  • Interstrand Cross-links (ICLs): A single this compound molecule forms covalent bonds with pyrimidine bases on opposite strands of the DNA, effectively linking the two strands together.[1] ICLs are considered more cytotoxic than monoadducts because they pose a more significant block to DNA replication and transcription.[1]

Q3: How does the cell respond to this compound-induced DNA damage?

A3: Cells have evolved complex DNA damage response (DDR) pathways to deal with lesions like those created by PUVA. Key responses include:

  • Cell Cycle Arrest: The cell cycle can be halted to provide time for DNA repair before the damage is passed on to daughter cells. This compound-induced ICLs can induce an arrest at the G1/S border of the cell cycle.

  • DNA Repair: Several DNA repair pathways are activated to remove this compound-DNA adducts. These include:

    • Nucleotide Excision Repair (NER): This is a major pathway for repairing bulky DNA lesions, including this compound adducts.

    • Base Excision Repair (BER): Recent studies have shown that BER enzymes, such as the DNA glycosylase NEIL1, can also play a role in the removal of this compound monoadducts.

    • Fanconi Anemia (FA) Pathway and Homologous Recombination (HR): These pathways are particularly important for the repair of ICLs.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of mutations. The tumor suppressor protein p53 is a key player in this process and is activated in response to PUVA-induced ICLs.

Troubleshooting Guide

Issue 1: High levels of non-specific DNA damage in control (UVA only or this compound only) samples.

  • Possible Cause 1: this compound degradation. this compound compounds can be sensitive to light and prolonged storage. Degraded this compound may have altered reactivity.

    • Solution: Store this compound stock solutions protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: UVA source emitting UVB. Some UVA lamps can emit a small amount of UVB radiation, which is more energetic and can directly cause DNA damage.

    • Solution: Use a radiometer to verify the spectral output of your UVA source. If necessary, use filters to block UVB radiation. Glass filters can be effective in this regard.[2]

  • Possible Cause 3: Cellular photosensitizers. Some components of the cell culture medium (e.g., riboflavin, tryptophan) can act as photosensitizers, generating ROS upon UVA exposure.

    • Solution: Consider using a medium with reduced levels of these components during UVA irradiation. You can replace the medium with phosphate-buffered saline (PBS) immediately before and during the irradiation.

Issue 2: Inconsistent or no reduction in DNA damage with antioxidant treatment.

  • Possible Cause 1: Inappropriate antioxidant concentration. The effective concentration of an antioxidant can vary depending on the cell type, the this compound and UVA dose, and the specific antioxidant used.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of your antioxidant.

  • Possible Cause 2: Timing of antioxidant treatment. For antioxidants that act as ROS scavengers, their presence during UVA irradiation is crucial.

    • Solution: Ensure that the antioxidant is added to the cells before and is present during the UVA exposure. Pre-incubation times may need to be optimized.

  • Possible Cause 3: Antioxidant instability. Some antioxidants are unstable in solution or can be degraded by light.

    • Solution: Prepare fresh antioxidant solutions for each experiment and protect them from light.

  • Possible Cause 4: Incorrect mechanism of action. The chosen antioxidant may not be effective against the primary type of non-specific damage in your system (e.g., using a scavenger of hydroxyl radicals when singlet oxygen is the main ROS).

    • Solution: Review the literature to understand the primary ROS generated by PUVA in your experimental model and select an antioxidant with a known mechanism against that species.

Strategies to Reduce Non-specific DNA Damage

Use of Antioxidants and ROS Scavengers

The Type 2 photosensitization reaction of psoralens generates ROS, which contribute to non-specific DNA damage. The addition of antioxidants can help mitigate this oxidative stress.

Table 1: Examples of Antioxidants Used to Mitigate PUVA-induced Oxidative Stress

AntioxidantProposed MechanismKey Findings
N-acetylcysteine (NAC) A precursor to glutathione, a major intracellular antioxidant. Directly scavenges ROS.Supplementation with NAC can counteract the decrease in glutathione levels and reduce ROS generation in PUVA-treated fibroblasts.[3]
α-Lipoic Acid (α-LA) A potent antioxidant that can regenerate other antioxidants like vitamin C and glutathione.Can abrogate increased ROS generation and rescue fibroblasts from PUVA-induced cellular senescence.[3]
α-Tocopherol (Vitamin E) A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.Supplementation can protect against PUVA-induced oxidative stress responses.[3]
Polypodium leucotomos A fern extract with antioxidant and anti-inflammatory properties.Inhibits phototoxic reactions following this compound-UVA therapy.
Curcumin The active compound in turmeric, with known antioxidant and anti-inflammatory effects.Can reduce inflammation and oxidative stress.
Resveratrol A polyphenol found in grapes and other plants with antioxidant properties.Can upregulate DNA repair pathways.
Modification of UVA Irradiation Protocol
  • Fractionated Dosing: Instead of a single high dose of UVA, delivering the total dose in several smaller fractions may allow for cellular repair mechanisms to act between exposures, potentially reducing the accumulation of non-specific damage.

  • Optimizing UVA Dose: The amount of DNA damage is directly related to the UVA dose. Carefully titrate the UVA dose to the minimum level required to achieve the desired therapeutic or experimental effect.

Use of Alternative this compound Derivatives

Research is ongoing to develop new this compound derivatives with improved specificity and reduced side effects.

Table 2: Comparison of DNA Adduct Formation by Different this compound Derivatives

This compound DerivativeRelative ICL Formation (Compared to 8-MOP)Notes
8-Methoxythis compound (8-MOP) BaselineCommonly used in PUVA therapy.
Amotosalen (S-59) Approximately 100-fold higherUsed for pathogen inactivation in blood products. The higher ICL yield is desirable for this application but indicates higher potential for DNA damage.
5-Methoxythis compound (5-MOP) Lower phototoxicity than 8-MOPOften considered a less phototoxic alternative to 8-MOP in clinical settings.[1]
Pyridazinothis compound Higher photochemotherapeutic activity than 8-MOPA novel tetracyclic derivative with enhanced antiproliferative properties.

Experimental Protocols

Protocol 1: Quantification of this compound-DNA Adducts by HPLC-MS/MS

This method allows for the simultaneous quantification of this compound monoadducts and ICLs.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with the this compound derivative for a specified time, then irradiate with UVA.

  • Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.

  • Enzymatic Digestion: Digest the DNA to nucleosides. A common method involves a two-step digestion with nuclease P1 followed by alkaline phosphatase.

  • HPLC-MS/MS Analysis: Analyze the digested DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use synthetic standards for the specific this compound-DNA adducts to create a calibration curve for accurate quantification.

Protocol 2: Assessment of General DNA Damage using the Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites, which can be indicative of oxidative damage.

  • Cell Preparation: After PUVA treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA "nucleoids".

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the amount of DNA in the comet tail, which is proportional to the amount of DNA damage.

Visualizations

Signaling Pathways and Experimental Workflows

PUVA_DNA_Damage_Response cluster_0 PUVA Treatment cluster_1 DNA Damage Induction cluster_2 Cellular Response cluster_3 DNA Repair Pathways This compound This compound Intercalation UVA UVA Activation Type1 Type 1 Reaction (Oxygen Independent) UVA->Type1 Type2 Type 2 Reaction (Oxygen Dependent) UVA->Type2 Monoadducts Monoadducts Type1->Monoadducts ICLs Interstrand Cross-links (ICLs) Type1->ICLs ROS Reactive Oxygen Species (ROS) Type2->ROS DDR DNA Damage Response (DDR) Activation (e.g., ATR) Monoadducts->DDR NER Nucleotide Excision Repair (NER) Monoadducts->NER BER Base Excision Repair (BER) Monoadducts->BER ICLs->DDR FA_HR Fanconi Anemia (FA) & Homologous Recombination (HR) ICLs->FA_HR OxidativeDamage Oxidative DNA Damage ROS->OxidativeDamage OxidativeDamage->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis NER->CellCycleArrest BER->CellCycleArrest FA_HR->CellCycleArrest

Caption: PUVA-Induced DNA Damage and Cellular Response Pathway.

Experimental_Workflow cluster_0 Treatment Phase cluster_1 Damage Quantification start Cell Culture treatment This compound Incubation +/- Antioxidant start->treatment irradiation UVA Irradiation treatment->irradiation harvest Cell Harvesting irradiation->harvest dna_isolation DNA Isolation harvest->dna_isolation comet Comet Assay dna_isolation->comet hplc HPLC-MS/MS dna_isolation->hplc analysis Data Analysis comet->analysis hplc->analysis

References

factors affecting the efficiency of psoralen interstrand crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for psoralen interstrand crosslinking (ICL) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the factors affecting the efficiency of this compound ICL formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound interstrand crosslinking?

A1: this compound interstrand crosslinking is a two-step photochemical reaction. First, the planar, tricyclic this compound molecule intercalates into the DNA double helix, showing a preference for 5'-TA and 5'-AT sites.[1] This initial binding is a non-covalent "dark complex."[2] Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), the intercalated this compound absorbs a photon, leading to the formation of a covalent monoadduct with a pyrimidine base (primarily thymine) on one strand of the DNA.[2][3][4] This is typically a cyclobutane ring formation.[3] If this initial monoadduct, specifically the furan-side monoadduct, absorbs a second photon, it can react with a thymine on the opposite strand, resulting in an interstrand crosslink.[1][4]

Q2: Which factors have the most significant impact on the efficiency of ICL formation?

A2: Several key factors influence the efficiency of this compound ICL formation:

  • This compound Derivative: The specific this compound compound used is critical. For instance, 4,5',8-trimethylthis compound (TMP) can achieve over 90% of its total adducts as ICLs, demonstrating high efficiency.[1] Different derivatives also have varying DNA binding affinities and quantum yields for photoaddition.[5]

  • UVA Dose: The amount of UVA irradiation directly affects the conversion of monoadducts to ICLs. Increasing the UVA dose generally increases the yield of ICLs, although it can also lead to photodestruction of the this compound.[5][6]

  • DNA Sequence: Psoralens preferentially intercalate and form crosslinks at 5'-TpA dinucleotide sequences.[7] The local DNA sequence context can therefore significantly influence crosslinking efficiency at specific sites.

  • Chromatin Structure: In eukaryotic cells, chromatin accessibility plays a major role. This compound crosslinking occurs more readily in the linker DNA between nucleosomes, while the DNA wrapped around histone octamers is protected.[8][9][10] Actively transcribed regions of chromatin are generally more accessible to this compound crosslinking.[11]

  • Oxygen Concentration: The presence of oxygen can reduce ICL yield by quenching the excited triplet state of the this compound molecule, which is a key intermediate in the photoreaction.[12]

Q3: How does the formation of monoadducts relate to interstrand crosslinks?

A3: Monoadducts are obligatory intermediates in the formation of interstrand crosslinks. The initial photoreaction between an intercalated this compound and a thymine base forms a monoadduct.[4] Only the furan-side monoadduct can absorb a second photon to form an ICL.[4] The ratio of monoadducts to ICLs can be influenced by the specific this compound derivative and the UVA irradiation conditions.[6] For example, using nanosecond ultraviolet laser pulses can allow for the controlled production of monoadducts with the initial pulse, followed by ICL formation with subsequent pulses.[13] The yield of this compound monoadducts can be three times higher than that of ICLs, though ICLs are considered more cytotoxic.[14]

Q4: Can this compound crosslinking be reversed?

A4: Yes, this compound ICLs can be reversed by exposure to short-wave UV light (around 250 nm). This photoreversal is a key feature exploited in some experimental protocols to simplify data analysis, for instance, in methods for studying RNA structure like PARIS (this compound Analysis of RNA Interactions and Structures).[15][16][17] However, this process can be inefficient and may cause RNA degradation.[15]

Troubleshooting Guide

Issue 1: Low or No Detectable Interstrand Crosslinking

Possible Cause Troubleshooting Step
Inactive this compound Compound Verify the integrity and purity of the this compound derivative. If possible, test with a fresh batch.
Insufficient UVA Exposure Calibrate your UVA source to ensure the correct wavelength (320-400 nm) and dose are being delivered. Increase the irradiation time or intensity and re-test.[6]
Inappropriate Buffer Conditions Ensure the buffer used during irradiation does not contain components that quench the photoreaction. Simple buffers are recommended.[18] Avoid high concentrations of scavenging molecules.
This compound Concentration Too Low Optimize the concentration of the this compound derivative. A concentration that is too low will result in insufficient intercalation.[19]
Poor Intercalation Confirm that the incubation time of the this compound with the DNA is sufficient to allow for intercalation before UVA irradiation. For topical applications in cells, a delay may be necessary to allow for perfusion.[20][21]
Inaccessible DNA Target If working with chromatin, consider that the target region may be in a compacted, inaccessible state.[8][9]

Issue 2: High Levels of DNA Damage Unrelated to Crosslinking

Possible Cause Troubleshooting Step
Excessive UVA Exposure While UVA is required for crosslinking, high doses can cause other forms of DNA damage. Reduce the UVA dose or irradiation time.[7]
UV Damage from Reversal Step If using short-wave UV to reverse crosslinks, this can cause significant DNA/RNA damage. Consider using singlet quenchers like acridine orange to protect the nucleic acids.[15][22][23]
Photodegradation of this compound High UVA doses can lead to the photodestruction of the this compound molecule itself, which may generate reactive species.[5] Titrate the UVA dose to find a balance between ICL formation and degradation.

Issue 3: Inconsistent or Poorly Reproducible Results

Possible Cause Troubleshooting Step
Variable UVA Source Output Regularly check the output of your UVA lamp as intensity can decrease over time. Use a radiometer to ensure consistent dosage between experiments.
Inconsistent Cell State If working with cell cultures, ensure that cells are in a consistent growth phase (e.g., logarithmic phase) for each experiment, as the cell cycle can influence DNA repair and chromatin structure.[24]
Variability in this compound Stock Prepare a large batch of this compound stock solution and aliquot for single use to avoid repeated freeze-thaw cycles. Protect stock solutions from light.[18]

Quantitative Data Summary

The efficiency of ICL formation varies significantly between different this compound derivatives and is dependent on the UVA dose.

Table 1: ICL and Monoadduct (MA) Formation by 8-Methoxythis compound (8-MOP) in Human Cells

UVA Dose (J/cm²)8-MOP-MA1 (lesions/10⁶ nucleotides)8-MOP-MA2 (lesions/10⁶ nucleotides)8-MOP-MA3 (lesions/10⁶ nucleotides)Total 8-MOP MAs (lesions/10⁶ nucleotides)
0.57.61.97.220.2
10.02.29.950.866.6
Data sourced from[6].

Table 2: ICL and Monoadduct (MA) Formation by Amotosalen (S-59) in Human Cells

UVA Dose (J/cm²)S-59 ICLs (lesions/10³ nucleotides)Total S-59 MAs (lesions/10⁶ nucleotides)
0.53.9319
10.012.8194
Data sourced from[25]. Note the different units for ICLs and MAs.

Experimental Protocols

Protocol 1: General this compound-UVA Crosslinking in Cultured Cells

  • Cell Culture: Plate cells to be approximately 70-80% confluent on the day of the experiment.[17]

  • This compound Incubation: Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Add a solution of the desired this compound derivative (e.g., 0.5 mg/mL 4'-aminomethyltrioxsalen - AMT) in PBS to the cells.[17] The optimal concentration and incubation time should be determined empirically.

  • UVA Irradiation: Place the culture plates in a UVA crosslinker (e.g., Stratalinker 2400) and irradiate with 365 nm UVA light.[17] The dose of UVA will need to be optimized for the specific cell type and this compound derivative.

  • Post-Irradiation: After irradiation, wash the cells with PBS to remove the this compound solution. The cells can then be harvested for downstream analysis (e.g., DNA extraction, cell viability assays).

Protocol 2: Quantification of ICLs using a qPCR-based Assay

This protocol provides an estimation of the number of crosslinks within a specific DNA region.[19][26]

  • DNA Extraction: Extract genomic DNA from both control and this compound-UVA treated cells using a standard DNA extraction kit.

  • qPCR Primer Design: Design two sets of qPCR primers. One set (P) should flank the DNA region of interest where crosslinks are expected. The second set (A) should amplify a control region on the same DNA molecule that is not expected to have a high density of crosslinks.[26]

  • qPCR Reaction: Perform qPCR on the extracted DNA from both control and treated samples using both primer sets.

  • Data Analysis: The presence of ICLs will inhibit the amplification of the target region. The percentage of qPCR inhibition at the crosslink site can be calculated as 1 - (P/A), where P is the amount of amplified DNA at the crosslink site and A is the amount at the control region.[26] This gives a relative measure of crosslink density.

Visualizations

Psoralen_ICL_Formation cluster_step1 Step 1: Intercalation (Dark Reaction) cluster_step2 Step 2: Monoadduct Formation cluster_step3 Step 3: Interstrand Crosslink Formation This compound Free this compound Intercalated Intercalated this compound (Non-covalent complex) This compound->Intercalated Binds to DNA DNA DNA Double Helix (5'-TA site) UVA1 UVA Photon (λ1) Monoadduct Furan-side Monoadduct (MAf) Intercalated->Monoadduct Photoreaction 1 UVA1->Monoadduct UVA2 UVA Photon (λ2) ICL Interstrand Crosslink (ICL) Monoadduct->ICL Photoreaction 2 UVA2->ICL

Caption: Mechanism of this compound interstrand crosslink (ICL) formation.

ICL_Quantification_Workflow start Start: Cell Culture treatment This compound Incubation + UVA Irradiation start->treatment control Control (No Treatment) start->control dna_extraction_t DNA Extraction treatment->dna_extraction_t dna_extraction_c DNA Extraction control->dna_extraction_c qpcr qPCR with Target (P) and Control (A) Primers dna_extraction_t->qpcr dna_extraction_c->qpcr analysis Data Analysis: Calculate Inhibition = 1 - (P/A) qpcr->analysis end Result: Relative ICL Quantification analysis->end

Caption: Experimental workflow for qPCR-based ICL quantification.

ICL_Repair_Pathway ICL This compound ICL in DNA Recognition ICL Recognition (e.g., by NER or FA pathway proteins) ICL->Recognition Unhooking Strand Unhooking (Incisions on one strand) Recognition->Unhooking Translesion_Synthesis Translesion Synthesis (TLS) or Homologous Recombination (HR) Unhooking->Translesion_Synthesis Monoadduct_Remnant Monoadduct Remnant Translesion_Synthesis->Monoadduct_Remnant NER Nucleotide Excision Repair (NER) (Removal of monoadduct) Monoadduct_Remnant->NER Repaired_DNA Repaired DNA NER->Repaired_DNA

Caption: Simplified overview of a cellular repair pathway for this compound ICLs.

References

improving the specificity of psoralen-based RNA labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for psoralen-based RNA labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the specificity and efficiency of your RNA labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-based RNA labeling and what are its advantages?

This compound-based RNA labeling is a technique used to covalently crosslink RNA molecules. Psoralens are photosensitive compounds that intercalate into double-stranded regions of nucleic acids.[][2][3] Upon exposure to long-wavelength ultraviolet (UVA) light (365 nm), this compound forms covalent bonds with pyrimidine bases (primarily uridine and thymine) on opposite strands, effectively locking the interacting RNA strands together.[2][3][4]

The main advantages of this method include:

  • In vivo application: this compound derivatives are cell-permeable, allowing for the capture of RNA-RNA interactions within living cells.[5]

  • Specificity for double-stranded RNA: Psoralens preferentially intercalate into helical RNA regions, providing information about RNA secondary and tertiary structures.[2][4]

  • Reversibility: The crosslinks can be reversed by irradiation with short-wavelength UV (UVC) light (254 nm), allowing for the separation and analysis of the individual RNA strands.[][2]

Q2: Which this compound derivative should I choose for my experiment?

The choice of this compound derivative can significantly impact the efficiency and specificity of your experiment. Here are some commonly used derivatives:

  • 4'-aminomethyl-trioxsalen (AMT): A water-soluble derivative that is widely used for detecting RNA-RNA interactions.[2] However, its solubility is limited, which can affect crosslinking efficiency.[6]

  • Amotosalen: A more soluble this compound derivative that exhibits higher crosslinking efficiency compared to AMT, even at similar concentrations.[6]

  • Biotinylated this compound: These derivatives contain a biotin tag, which allows for the enrichment of crosslinked RNA fragments using streptavidin beads.[4][7] This can significantly improve the sensitivity of detection.[4][7] A derivative where biotin is appended to the 4'-position of AMT (AP3B) has shown improved efficiency in biotinylating DNA.[4][8][9]

Q3: How can I improve the specificity of this compound labeling to a target RNA?

To target this compound crosslinking to a specific RNA molecule, a site-directed this compound (SSP) approach can be used. This involves attaching a this compound derivative to a DNA oligonucleotide that is complementary to the target RNA sequence.[10][11] Hybridization of the oligonucleotide to the target RNA positions the this compound at a specific site, and subsequent UV irradiation induces a localized crosslink.[10][11] To be effective, an intercalation site at an unpaired nucleotide in the RNA strand within the heteroduplex region should be designed.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Crosslinking Efficiency Low this compound Concentration: Insufficient this compound to intercalate into RNA duplexes.Increase the concentration of the this compound derivative. For AMT, concentrations up to 0.5 mg/mL are used. For the more soluble amotosalen, higher concentrations can be tested.[5][6]
Poor this compound Permeability: Inefficient entry of this compound into cells.For in vivo crosslinking, consider adding a low concentration of a permeabilizing agent like digitonin (e.g., 0.01%) to the media during this compound incubation.[4][7][12]
Suboptimal UV Irradiation: Incorrect wavelength or insufficient duration of UV exposure.Ensure you are using a UVA (365 nm) light source for crosslinking. Optimize the irradiation time; longer exposure can increase crosslinking but also lead to RNA damage.[2][3]
Inefficient Recovery of Crosslinked RNA: Crosslinked RNA can be lost during standard RNA extraction methods.This compound crosslinking increases the hydrophobicity of RNA, causing it to partition into the interphase or organic phase during TRIzol extraction.[6] Use a total nucleic acid (TNA) extraction method to recover all RNA species.[6][13]
RNA Degradation UV-induced Damage: Exposure to UV light, especially during crosslink reversal with UVC, can cause significant RNA damage.[4][6]To minimize RNA damage during UVC (254 nm) reversal, consider using a singlet-state quencher like acridine orange. This has been shown to protect RNA from photodamage.[4][7][9]
High Background/ Non-specific Crosslinking Excessive this compound Concentration: High concentrations can lead to non-specific intercalation and crosslinking.Titrate the this compound concentration to find the optimal balance between crosslinking efficiency and specificity.
Random Proximity Ligation: In methods like PARIS and SPLASH, non-crosslinked RNAs that are in close proximity can be ligated, leading to false positives.[14]Enhance the enrichment of truly crosslinked fragments. This can be achieved by combining methods like two-dimensional gel electrophoresis (as in PARIS) with biotin-based pulldown (as in SPLASH).[14]
Difficulty in Analyzing Crosslinked RNA Crosslinks Inhibit Reverse Transcription: The covalent adducts formed by this compound can block the progression of reverse transcriptase.The crosslinks must be reversed using UVC (254 nm) irradiation before downstream applications like reverse transcription and sequencing.[2]

Quantitative Data Summary

The efficiency of this compound-based RNA labeling can be influenced by the choice of this compound derivative and its concentration.

This compound Derivative Concentration Relative Crosslinking Efficiency Reference
AMT0.5 mg/mLBaseline[6]
Amotosalen0.5 mg/mLMore efficient than AMT at the same concentration[6]
Amotosalen5 mg/mL~5.7-fold increase in total crosslinked fragments compared to 0.5 mg/mL AMT[6]
Biotinylated this compoundNot specifiedSensitivity increased from ~0.45 (this compound) to ~0.75[4][7]
AP3B (AMT-PEG3-Biotin)Not specified for RNA4 to 5 times more effective at labeling DNA in cells than a commercially available this compound-biotin conjugate[8]

Experimental Protocols

Protocol 1: In Vivo this compound Crosslinking of RNA in Mammalian Cells

This protocol is adapted from the PARIS (this compound Analysis of RNA Interactions and Structures) method.[5]

Materials:

  • Adherent mammalian cells (e.g., HeLa)

  • Phosphate-buffered saline (PBS), RNase-free

  • 4'-aminomethyltrioxsalen (AMT) or Amotosalen

  • UVA (365 nm) crosslinker (e.g., Stratalinker 2400)

  • TRIzol or a total nucleic acid extraction kit

Procedure:

  • Culture adherent cells to approximately 70% confluency in 10 cm plates.

  • Prepare a fresh solution of the this compound derivative (e.g., 0.5 mg/mL AMT or a higher concentration of amotosalen) in 1x PBS.

  • Aspirate the culture medium and wash the cells once with 1x PBS.

  • Add 0.4 mL of the this compound solution (or 1x PBS as a negative control) to each 10 cm plate, ensuring the cell monolayer is covered.

  • Incubate the plates at 37°C in a CO2 incubator for 10-30 minutes to allow for this compound intercalation.

  • Place the plates on ice in a pre-cooled UVA (365 nm) crosslinker.

  • Irradiate the cells with a total energy of ~5 J/cm².

  • Immediately after crosslinking, proceed with RNA extraction. For optimal recovery of crosslinked RNA, use a total nucleic acid extraction method.[6][13]

Protocol 2: Reversal of this compound Crosslinks

Materials:

  • Crosslinked RNA sample

  • UVC (254 nm) light source

  • Ice

Procedure:

  • Place the tube containing the crosslinked RNA sample on ice.

  • Expose the sample to UVC (254 nm) light. The duration of exposure needs to be optimized, but typically ranges from 5 to 15 minutes.[5]

  • The photoreversed RNA is now ready for downstream applications such as reverse transcription, PCR, or library preparation for sequencing.

Visualizations

Experimental_Workflow cluster_invivo In Vivo Steps cluster_extraction RNA Processing cluster_analysis Downstream Analysis cell_culture 1. Cell Culture psoralen_incubation 2. This compound Incubation cell_culture->psoralen_incubation uva_crosslinking 3. UVA (365nm) Crosslinking psoralen_incubation->uva_crosslinking rna_extraction 4. Total RNA Extraction uva_crosslinking->rna_extraction rna_fragmentation 5. RNA Fragmentation (Optional) rna_extraction->rna_fragmentation enrichment 6. Enrichment of Crosslinked RNA rna_fragmentation->enrichment uvc_reversal 7. UVC (254nm) Reversal enrichment->uvc_reversal rt_pcr 8. Reverse Transcription & PCR uvc_reversal->rt_pcr sequencing 9. High-Throughput Sequencing rt_pcr->sequencing Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Crosslinking Efficiency? cause1 Low this compound Concentration start->cause1 Yes cause2 Poor Cell Permeability start->cause2 Yes cause3 Suboptimal UV Exposure start->cause3 Yes cause4 Inefficient RNA Recovery start->cause4 Yes solution1 Increase this compound Concentration (e.g., use Amotosalen) cause1->solution1 solution2 Add Permeabilizing Agent (e.g., Digitonin) cause2->solution2 solution3 Optimize UVA (365nm) Irradiation Time cause3->solution3 solution4 Use Total Nucleic Acid Extraction Method cause4->solution4 end Problem Solved? solution1->end Re-evaluate solution2->end Re-evaluate solution3->end Re-evaluate solution4->end Re-evaluate

References

Technical Support Center: Overcoming Challenges in Psoralen Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the delivery of psoralen to target cells.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound delivery.

Problem Potential Cause Suggested Solution
Low this compound Solubility in Aqueous Buffers This compound is a poorly water-soluble compound.[1]- Use of Co-solvents: Employ solvents like ethanol or DMSO to initially dissolve this compound before adding it to the aqueous phase. - Complexation with Cyclodextrins: Utilize hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes that significantly enhance the aqueous solubility of psoralens.[1] - Solid Dispersion Technique: Prepare solid dispersions of this compound with a carrier to improve its dissolution rate.[2]
Poor this compound Stability in Formulation This compound can be susceptible to degradation, especially when exposed to light.- Light Protection: Conduct all experimental steps involving this compound under light-protected conditions (e.g., using amber vials, covering glassware with aluminum foil). - Encapsulation: Encapsulate this compound within nanocarriers like liposomes or nanoparticles to protect it from the external environment.[3][4]
Inefficient Cellular Uptake of this compound The cell membrane acts as a barrier to the passive diffusion of this compound.- Nanocarrier-Mediated Delivery: Formulate this compound into nanoparticles (e.g., liposomes, ethosomes, niosomes) to facilitate cellular entry via endocytosis.[5][6][7][8][9] - Surface Modification of Nanocarriers: Modify the surface of nanocarriers with ligands (e.g., RGD peptides) that target specific cell surface receptors to enhance uptake.[10] - Use of Penetration Enhancers: For topical delivery, incorporate penetration enhancers in the formulation to disrupt the stratum corneum and improve skin penetration.[11]
Off-Target Effects and Systemic Toxicity Non-specific distribution of this compound can lead to adverse effects in non-target cells and tissues.- Targeted Delivery Systems: Develop nanocarriers functionalized with targeting moieties (e.g., antibodies, aptamers) that specifically recognize and bind to receptors overexpressed on target cells. - Localized Delivery: For skin disorders, utilize topical formulations (creams, gels) to confine the delivery of this compound to the affected area.[12]
Variability in Experimental Results Inconsistent formulation preparation or characterization can lead to reproducible outcomes.- Standardized Protocols: Adhere strictly to well-defined protocols for the preparation and characterization of this compound formulations. - Thorough Characterization: Consistently measure key parameters of your delivery system, such as particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency, to ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)

1. What are the main challenges in delivering this compound to target cells?

The primary challenges stem from this compound's inherent physicochemical properties and the biological barriers it needs to overcome. These include:

  • Poor aqueous solubility: This limits its bioavailability and formulation options.[1]

  • Low stability: this compound can degrade, particularly upon exposure to light.

  • Inefficient cellular uptake: The cell membrane restricts its entry into cells.[10]

  • Lack of target specificity: Systemic administration can lead to off-target effects and toxicity.[12]

cluster_Challenges Challenges in this compound Delivery cluster_Solutions Potential Solutions Challenge1 Poor Aqueous Solubility Solution1 Solubilization Techniques (e.g., Cyclodextrins) Challenge1->Solution1 Challenge2 Low Stability Solution2 Encapsulation in Nanocarriers Challenge2->Solution2 Challenge3 Inefficient Cellular Uptake Solution3 Nanoparticle-Mediated Delivery Challenge3->Solution3 Challenge4 Lack of Target Specificity Solution4 Targeted Delivery Systems Challenge4->Solution4 cluster_Workflow This compound-Loaded Liposome Preparation Workflow A 1. Dissolve Lipids and this compound in Organic Solvent B 2. Evaporate Solvent to Form a Thin Lipid Film A->B C 3. Hydrate the Lipid Film with Aqueous Buffer B->C D 4. Sonication or Extrusion for Size Reduction C->D E 5. Purify to Remove Unencapsulated this compound D->E F 6. Characterize Liposomes (Size, Zeta Potential, Encapsulation Efficiency) E->F

References

Validation & Comparative

Psoralen vs. Formaldehyde: A Comparative Guide to Crosslinking for Chromatin Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of chromatin immunoprecipitation (ChIP), the choice of crosslinking agent is a critical experimental parameter. This guide provides an objective comparison of two commonly employed crosslinking agents: psoralen and formaldehyde. By examining their mechanisms of action, experimental protocols, and performance characteristics, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific research questions.

The stability of protein-DNA interactions is paramount for successful chromatin immunoprecipitation. Crosslinking agents are employed to covalently link proteins to DNA, preserving these interactions during the subsequent steps of the ChIP protocol. Formaldehyde has long been the gold standard for ChIP, while this compound, a naturally occurring compound, offers an alternative with distinct properties, primarily utilized for investigating chromatin structure.

At a Glance: this compound vs. Formaldehyde Crosslinking

FeatureThis compoundFormaldehyde
Mechanism of Action Intercalates into DNA and forms covalent interstrand crosslinks with pyrimidine bases upon UVA irradiation.[1][2]Forms Schiff bases with primary amines on proteins (primarily lysine) and then reacts with nucleophiles on DNA (e.g., guanine) to create a methylene bridge.
Crosslink Type Primarily DNA-DNA (interstrand), can also form protein-DNA crosslinks.[1]Primarily protein-DNA and protein-protein.[3]
Specificity Preferentially crosslinks at 5'-TA dinucleotides in negatively supercoiled or open chromatin regions.[4][5]Less sequence-specific, crosslinking occurs more broadly across the genome.
Crosslinker Length Zero-length (after intercalation).Short-range (2 Å).
Reversibility Reversible by short-wavelength UV irradiation or base-catalyzed rearrangement.[1]Reversible by heat and/or low pH.
Primary Application in Chromatin Biology Probing chromatin structure, DNA supercoiling, and nucleosome positioning.[4][6]Standard method for Chromatin Immunoprecipitation (ChIP) of histones and transcription factors.[7]
Reported ChIP Application Limited direct application for immunoprecipitation of protein-DNA complexes; more commonly used to study DNA topology.[5]The most widely used crosslinker for ChIP and ChIP-seq experiments.[8]

Delving Deeper: Mechanisms of Action

The distinct mechanisms of this compound and formaldehyde underpin their different applications in chromatin research.

This compound: This planar molecule readily intercalates into the DNA double helix. Upon activation by long-wave ultraviolet (UVA) light (around 365 nm), it forms covalent bonds with pyrimidine bases, primarily thymine, on opposite DNA strands, creating interstrand crosslinks.[1][2] This process is more efficient in less compact chromatin, making this compound an excellent tool for distinguishing between open and closed chromatin regions.[4][9]

Formaldehyde: As a small, highly reactive aldehyde, formaldehyde rapidly penetrates cell and nuclear membranes. It reacts with primary amino groups on proteins, most notably the ε-amino group of lysine, to form a Schiff base. This intermediate then reacts with a nucleophilic group on a nearby molecule, such as the amino group of a guanine base in DNA, to form a stable methylene bridge.[3] This creates a direct, covalent link between the protein and the DNA. Formaldehyde can also mediate protein-protein crosslinks.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for both this compound and formaldehyde crosslinking for use in chromatin studies.

This compound Crosslinking Protocol (General)

This protocol is adapted for the general application of this compound crosslinking to study chromatin structure. Its use as a primary crosslinker for ChIP is not well-established, and thus, this protocol focuses on the crosslinking step itself.

Materials:

  • Cells in culture

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound derivative stock solution (e.g., 4,5',8-trimethylthis compound, TMP)

  • Long-wave UV light source (365 nm)

Procedure:

  • Cell Preparation: Harvest cells and wash them twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS at a desired concentration (e.g., 1 x 10^7 cells/mL).[5]

  • This compound Addition: Add the this compound stock solution to the cell suspension to the final desired concentration (e.g., 10-50 µg/mL). Incubate in the dark on ice for 10-15 minutes to allow for this compound intercalation into the DNA.[5]

  • UV Irradiation: Place the cell suspension on a petri dish on ice and expose it to a 365 nm UV light source for a predetermined time (e.g., 5-30 minutes). The duration of irradiation will influence the density of crosslinks.[10]

  • Cell Lysis and Downstream Processing: After irradiation, pellet the cells by centrifugation. The crosslinked chromatin can then be isolated for analysis of DNA structure or, in principle, for immunoprecipitation.

Reversal of this compound Crosslinks:

  • Photoreversal: Expose the purified crosslinked DNA to short-wavelength UV light (254 nm) on ice.[1]

  • Base-Catalyzed Reversal: Treatment with a base at elevated temperatures can also reverse the crosslinks.[1]

Formaldehyde Crosslinking Protocol for ChIP

This is a standard protocol for crosslinking protein-DNA complexes for use in ChIP experiments.[7]

Materials:

  • Cells in culture

  • Formaldehyde (37% solution)

  • Glycine (2.5 M)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

Procedure:

  • Crosslinking: To the cell culture medium, add formaldehyde to a final concentration of 1% (v/v).[7] Gently swirl the plate and incubate at room temperature for 10 minutes.[7]

  • Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM.[7] Incubate at room temperature for 5 minutes.[7]

  • Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing: Scrape the cells in ice-cold PBS containing protease inhibitors. Pellet the cells by centrifugation. The cell pellet is then lysed, and the chromatin is sheared, typically by sonication, to an average size of 200-1000 base pairs.

  • Immunoprecipitation: The sheared chromatin is then used for immunoprecipitation with an antibody specific to the protein of interest.

Reversal of Formaldehyde Crosslinks:

  • Incubate the immunoprecipitated material or the input control at 65°C for several hours to overnight in the presence of a high salt concentration to reverse the protein-DNA crosslinks.[7]

Visualizing the Processes

To better understand the workflows and mechanisms, the following diagrams have been generated using the DOT language.

Experimental Workflow for Chromatin Immunoprecipitation

ChIP_Workflow cluster_crosslinking Crosslinking cluster_processing Chromatin Processing cluster_ip Immunoprecipitation cluster_analysis Analysis start Cells in Culture crosslink Add Crosslinking Agent (this compound + UVA or Formaldehyde) start->crosslink quench Quench Reaction (if applicable) crosslink->quench lysis Cell Lysis quench->lysis shearing Chromatin Shearing (Sonication or Enzymatic Digestion) lysis->shearing ip Immunoprecipitation with Specific Antibody shearing->ip wash Wash to Remove Non-specific Binding ip->wash elution Elute Protein-DNA Complexes wash->elution reverse Reverse Crosslinks elution->reverse purify Purify DNA reverse->purify analysis Downstream Analysis (qPCR, Sequencing) purify->analysis Crosslinking_Mechanisms cluster_this compound This compound Crosslinking cluster_formaldehyde Formaldehyde Crosslinking p1 This compound Intercalates into DNA Helix p2 UVA Irradiation (365 nm) p1->p2 p3 Formation of Cyclobutane Ring with Pyrimidine Base p2->p3 p4 Interstrand Crosslink p3->p4 f1 Formaldehyde Reacts with Protein (e.g., Lysine) f2 Formation of Schiff Base f1->f2 f3 Reaction with DNA (e.g., Guanine) f2->f3 f4 Methylene Bridge (Protein-DNA Crosslink) f3->f4

References

Mapping RNA Architecture: A Comparative Guide to Psoralen-Based Methods and SHAPE-MaP Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of RNA structure analysis, the choice of methodology is paramount. This guide provides a detailed comparison of two powerful in vivo techniques: psoralen-based RNA structure mapping and Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP). We delve into their fundamental principles, experimental workflows, and performance characteristics, supported by experimental data, to inform the selection of the most suitable approach for specific research questions.

At the heart of understanding RNA function lies the elucidation of its three-dimensional structure. This compound-based methods and SHAPE-MaP have emerged as leading technologies for probing RNA structure within the native cellular environment, each offering distinct advantages and limitations. While this compound-based techniques directly capture base-pairing interactions through chemical crosslinking, SHAPE-MaP provides a nucleotide-resolution map of local structural flexibility.

Unveiling the Mechanisms: A Tale of Two Strategies

This compound-based methods, such as PARIS (this compound Analysis of RNA Interactions and Structures) and SPLASH (Sequencing of this compound crosslinked, Ligated, and Selected Hybrids), utilize this compound derivatives that intercalate into RNA helices.[1][2] Upon exposure to long-wave UV light (365 nm), this compound forms covalent crosslinks between pyrimidine bases (uracil or cytosine) on opposite strands of a duplex.[1][3] This direct capture of base-paired regions makes these methods particularly adept at identifying long-range intramolecular interactions, intermolecular RNA-RNA interactions, and complex structures like pseudoknots.[4][5]

In contrast, SHAPE-MaP employs electrophilic reagents that acylate the 2'-hydroxyl group of the ribose backbone.[6][7] The reactivity of each nucleotide to the SHAPE reagent is inversely proportional to its involvement in base-pairing or other structural constraints.[7][8] Flexible, single-stranded regions are readily modified, while nucleotides in double-stranded or protein-bound regions are less accessible.[6][8] The locations of these modifications are then identified by reverse transcription, where the adducts cause mutations that are detected by high-throughput sequencing.[3] This provides a quantitative, single-nucleotide resolution profile of local RNA flexibility.[3][6]

Performance at a Glance: A Quantitative Comparison

The choice between this compound-based methods and SHAPE-MaP often depends on the specific structural features of interest. The following table summarizes key performance metrics to guide this decision.

FeatureThis compound-Based Methods (e.g., PARIS, SPLASH)SHAPE-MaP Analysis
Principle Direct crosslinking of base-paired pyrimidines.[1]Acylation of flexible 2'-hydroxyl groups.[6]
Information Obtained Direct evidence of base-pairing, including long-range and intermolecular interactions.[4][5]Nucleotide-resolution flexibility, inferring single-stranded and double-stranded regions.[3][6]
Resolution Near base-pair for crosslinked sites.[9]Single-nucleotide.[3]
Detection of Complex Structures Effective for pseudoknots and tertiary interactions.[4]Can infer, but does not directly detect, complex structures.
Nucleotide Bias Specific for pyrimidines (U, C).[10]Generally low bias, acylates all four nucleotides.[10]
Throughput High-throughput, transcriptome-wide.[2][5]High-throughput, transcriptome-wide.[3]
Data Analysis Requires specialized pipelines to identify chimeric reads from crosslinked fragments.[11]Involves calculating mutation rates to derive reactivity profiles.[3]
Key Advantage Direct identification of interacting partners.[4]High resolution and quantitative measure of local structure.[6]
Key Limitation Limited to pyrimidine-containing helices and potential for UV-induced damage.[12][13]Indirect inference of base-pairing and potential for reagent accessibility issues.[6]

Experimental Workflows: A Step-by-Step Overview

The experimental protocols for this compound-based methods and SHAPE-MaP, while both culminating in high-throughput sequencing, involve distinct steps tailored to their unique chemistries.

This compound-Based RNA Structure Mapping (PARIS Workflow)

The PARIS protocol is a multi-step process designed to isolate and identify this compound-crosslinked RNA duplexes.[5]

PARIS_Workflow cluster_invivo In Vivo Steps cluster_extraction RNA Processing cluster_enrichment Enrichment of Crosslinked RNA cluster_library_prep Library Preparation & Sequencing cell_treatment 1. Cell Treatment with this compound Derivative (e.g., AMT) uv_crosslinking 2. UV Irradiation (365 nm) to Induce Crosslinks cell_treatment->uv_crosslinking rna_extraction 3. Total RNA Extraction uv_crosslinking->rna_extraction rna_fragmentation 4. RNA Fragmentation rna_extraction->rna_fragmentation gel_electrophoresis 5. 2D Gel Electrophoresis to Separate Crosslinked RNA rna_fragmentation->gel_electrophoresis elution 6. Elution of Crosslinked RNA from Gel gel_electrophoresis->elution proximity_ligation 7. Proximity Ligation to Join Crosslinked Fragments elution->proximity_ligation reverse_transcription 8. Reverse Transcription proximity_ligation->reverse_transcription sequencing 9. High-Throughput Sequencing reverse_transcription->sequencing

This compound Analysis of RNA Interactions and Structures (PARIS) Workflow.

Experimental Protocol for PARIS:

  • In Vivo Crosslinking: Cells are incubated with a this compound derivative, such as 4'-aminomethyltrioxsalen (AMT), which permeates the cell membrane.[5] The cells are then exposed to 365 nm UV light to induce covalent crosslinks between psoralens and pyrimidines in double-stranded RNA regions.[5]

  • RNA Extraction and Fragmentation: Total RNA is extracted from the crosslinked cells. The RNA is then fragmented using methods like RNase III digestion to a suitable size for sequencing.[10]

  • Enrichment of Crosslinked RNA: A key step in PARIS is the enrichment of crosslinked RNA fragments. This is typically achieved using two-dimensional (2D) gel electrophoresis, where the crosslinked molecules migrate differently from linear RNA fragments.[4][5]

  • Proximity Ligation: The ends of the crosslinked RNA fragments are ligated together, creating a single chimeric RNA molecule from the two interacting strands.[5]

  • Reverse Crosslinking and Library Preparation: The this compound crosslinks are reversed by exposure to short-wave UV light (254 nm).[11] The ligated RNA is then reverse-transcribed into cDNA, and sequencing libraries are prepared.

  • High-Throughput Sequencing and Data Analysis: The libraries are sequenced, and the resulting reads are analyzed to identify the chimeric sequences that represent the original RNA-RNA interactions.[11]

SHAPE-MaP Analysis Workflow

The SHAPE-MaP protocol focuses on quantifying the flexibility of each nucleotide in an RNA molecule.[6]

SHAPE_MaP_Workflow cluster_invivo In Vivo Steps cluster_extraction RNA Processing cluster_rt Mutational Profiling cluster_library_prep Library Preparation & Sequencing cluster_analysis Data Analysis cell_treatment 1. Cell Treatment with SHAPE Reagent (e.g., 1M7) rna_extraction 2. Total RNA Extraction cell_treatment->rna_extraction reverse_transcription 3. Reverse Transcription with Mutational Readout rna_extraction->reverse_transcription library_construction 4. Sequencing Library Construction reverse_transcription->library_construction sequencing 5. High-Throughput Sequencing library_construction->sequencing data_processing 6. Mutation Rate Calculation to Determine SHAPE Reactivity sequencing->data_processing

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) Workflow.

Experimental Protocol for SHAPE-MaP:

  • In-Cell Modification: Cells are treated with a SHAPE reagent, such as 1M7 (1-methyl-7-nitroisatoic anhydride), which acylates the 2'-hydroxyl groups of flexible nucleotides.[8] A control experiment without the SHAPE reagent is also performed.

  • RNA Extraction: Total RNA is isolated from both the treated and control cells.

  • Mutational Profiling (MaP): The modified RNA is subjected to reverse transcription under conditions that promote the reverse transcriptase to misincorporate nucleotides opposite the SHAPE adducts, thus creating mutations in the resulting cDNA.[3]

  • Library Preparation and Sequencing: Sequencing libraries are prepared from the cDNA and subjected to high-throughput sequencing.[3]

  • Data Analysis: The sequencing reads are aligned to a reference transcriptome. The mutation frequency at each nucleotide position in the SHAPE-treated sample is compared to the background mutation rate in the control sample to calculate a SHAPE reactivity score for each nucleotide.[3] These reactivity scores are then used as constraints in RNA secondary structure prediction algorithms.

Logical Relationship: From Experimental Data to Structural Insights

The data generated by these two methods provide complementary information that leads to a more comprehensive understanding of RNA structure.

Logical_Relationship cluster_this compound This compound-Based Methods cluster_shape SHAPE-MaP Analysis cluster_interpretation Structural Interpretation psoralen_data Direct Base-Pairing Information (Long-range, Intermolecular) structure_model Comprehensive RNA Structure Model psoralen_data->structure_model Defines Global Architecture shape_data Nucleotide Flexibility Profile (Single-nucleotide Resolution) shape_data->structure_model Refines Local Structure

Complementary nature of this compound-based and SHAPE-MaP data for RNA structure modeling.

Conclusion: Choosing the Right Tool for the Job

Both this compound-based RNA structure mapping and SHAPE-MaP analysis are powerful techniques for elucidating RNA structure in vivo. The choice between them hinges on the specific research question. For studies focused on identifying long-range interactions, defining the overall architecture of large RNAs, or mapping RNA-RNA interaction networks, this compound-based methods like PARIS and SPLASH are invaluable.[2][4] Conversely, for researchers seeking to understand the local structural environment of every nucleotide with high precision, to identify functionally important single-stranded regions, or to quantitatively assess structural changes, SHAPE-MaP is the method of choice.[6] Ultimately, an integrative approach, potentially combining data from both methodologies, will provide the most complete and accurate picture of the dynamic and intricate world of RNA structure.

References

Validating Psoralen Cross-Linking: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with psoralen-based therapies, rigorous validation of DNA and RNA cross-linking is paramount. This guide provides a comparative overview of key methodologies used to confirm and quantify the extent of this compound-induced cross-links, supported by experimental data and detailed protocols.

Psoralens, when activated by UVA light, form covalent adducts with pyrimidine bases in nucleic acids, leading to the formation of monoadducts and interstrand cross-links (ICLs). These ICLs are potent roadblocks to essential cellular processes like DNA replication and transcription, forming the basis of their therapeutic applications.[1][2] Accurate and reliable methods to validate the formation and frequency of these cross-links are therefore critical for mechanistic studies and drug development.

Comparative Analysis of Validation Methods

A variety of techniques, each with its own advantages and limitations, can be employed to validate the results of this compound cross-linking studies. The choice of method often depends on the specific research question, the biological system under investigation (in vitro, in cells, or in vivo), and the desired level of quantification. Below is a summary of commonly used methods with available quantitative data.

MethodPrincipleSample TypeQuantitative OutputAdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Enzymatic digestion of DNA to nucleosides followed by separation and mass analysis to identify and quantify cross-linked adducts.Purified DNA, Cellular DNAAbsolute quantification (e.g., lesions/10^6 nucleotides).[1]High specificity and sensitivity; provides absolute quantification.Requires specialized equipment; complex sample preparation.
Modified Alkaline Comet Assay Single-cell gel electrophoresis under denaturing conditions. Cross-linked DNA renatures and migrates slower than un-cross-linked DNA.Single cellsSemi-quantitative (e.g., arbitrary units of DNA damage).[2]Single-cell analysis; relatively high throughput.Indirect measurement of cross-links; susceptible to other types of DNA damage.
In Vitro Plasmid-Based Assay Linearized plasmid DNA is treated with this compound and UVA, then denatured. Cross-linked strands reanneal and migrate as double-stranded DNA on an agarose gel.[2]Purified plasmid DNARelative quantification (band intensity).Simple and cost-effective; provides a clear visual confirmation of cross-linking.In vitro system may not fully recapitulate cellular conditions.
Fluorescence Microscopy and Flow Cytometry with Clickable Psoralens A modified this compound with a "clickable" chemical handle is introduced into cells. After cross-linking, a fluorescent probe is attached via click chemistry for visualization and quantification.[2][3]Fixed cellsRelative quantification (fluorescence intensity).[2]Enables in situ visualization and high-throughput quantification at the single-cell level.Requires synthesis of modified this compound; potential for steric hindrance from the tag.
Primer Extension Assay A radiolabeled primer is annealed to a DNA template that has been subjected to this compound cross-linking. DNA polymerase is blocked at the site of a cross-link, and the resulting truncated products are resolved on a gel.[4]Purified DNA, Cellular DNAMaps the location of cross-links at nucleotide resolution.High resolution mapping of cross-link sites.Labor-intensive; not suitable for genome-wide analysis.
Nuclease S1 Digestion Assay Single-strand specific S1 nuclease digests denatured, uncross-linked DNA, while cross-linked DNA remains double-stranded and resistant to digestion.[5]Purified DNARelative quantification (fraction of S1-resistant DNA).[5]Simple and straightforward biochemical assay.Indirect; may be influenced by DNA secondary structures.

Experimental Protocols

In Vitro Plasmid-Based Cross-Linking Assay

This protocol is adapted from a study using a clickable this compound probe, 8-propargyloxythis compound (8-POP), but can be applied to other this compound derivatives.[2]

Materials:

  • Linearized plasmid DNA (e.g., pEGFP-PCNA linearized with NdeI)

  • This compound compound (e.g., 8-POP) dissolved in DMSO

  • Reaction buffer (e.g., 35 mM HEPES, pH 7.4)

  • Handheld UVA lamp (365 nm)

  • Agarose gel electrophoresis system

  • DNA denaturation solution (e.g., formamide-based loading dye)

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Prepare a reaction mixture containing linearized plasmid DNA (e.g., 40 ng/μL) and the this compound compound (e.g., 31 μM 8-POP) in the reaction buffer. A control reaction with DMSO vehicle should be included.

  • Expose the reaction mixtures to UVA light (365 nm) for varying durations (e.g., 0-30 minutes) at room temperature.

  • Following irradiation, add a DNA denaturation solution to the samples and heat at 95°C for 5 minutes to denature the DNA.

  • Immediately place the samples on ice to prevent reannealing of non-cross-linked strands.

  • Analyze the samples by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands. Cross-linked DNA will appear as a slower-migrating band corresponding to the double-stranded plasmid size, while denatured, single-stranded DNA will migrate faster.

Cellular Cross-Linking Validation using a Clickable this compound and Fluorescence Microscopy

This protocol describes the in situ detection of this compound-DNA adducts in cultured cells.[2]

Materials:

  • Adherent cells (e.g., HeLa cells)

  • Clickable this compound (e.g., 8-POP)

  • UVA light source

  • Cell fixation solution (e.g., 4% paraformaldehyde)

  • Cell permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (containing an azide-tagged fluorescent reporter, copper(II) sulfate, and a reducing agent like sodium ascorbate)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Treat cultured cells with the clickable this compound (e.g., 50 μM 8-POP) for a specified time (e.g., 60 minutes).

  • Irradiate the cells with a specific dose of UVA light (e.g., 100 J/m²). Include a non-irradiated control.

  • Pre-extract the cells with a detergent-containing buffer to remove soluble proteins.

  • Fix the cells with the cell fixation solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Perform the click reaction by incubating the cells with the click chemistry reaction cocktail to ligate the fluorescent reporter to the this compound-DNA adducts.

  • Wash the cells to remove excess reagents.

  • Counterstain the nuclei with DAPI.

  • Mount the samples on microscope slides and visualize using a fluorescence microscope. The fluorescent signal will indicate the location and extent of this compound-DNA adduct formation.

Visualizing the Validation Workflow and Method Comparison

To better illustrate the process and the relationship between different validation strategies, the following diagrams were generated using Graphviz.

G cluster_experiment This compound Cross-Linking Experiment cluster_validation Validation of Cross-Linking cluster_biochemical_methods cluster_cellular_methods cluster_analytical_methods cluster_outcome Validation Outcome start This compound Treatment & UVA Activation sample Cross-Linked Biological Sample (DNA, RNA, Cells) start->sample biochemical Biochemical Assays sample->biochemical Purified Nucleic Acids cellular Cell-Based Assays sample->cellular Intact Cells analytical Analytical Techniques sample->analytical Digested Nucleic Acids plasmid In Vitro Plasmid Assay biochemical->plasmid s1 S1 Nuclease Digestion biochemical->s1 primer Primer Extension biochemical->primer comet Alkaline Comet Assay cellular->comet microscopy Fluorescence Microscopy cellular->microscopy flow Flow Cytometry cellular->flow lcms LC-MS/MS analytical->lcms quant Quantification of Cross-Links plasmid->quant s1->quant mapping Mapping of Cross-Link Sites primer->mapping comet->quant microscopy->quant flow->quant lcms->quant

Caption: Workflow for validating this compound cross-linking studies.

G cluster_methods Comparison of this compound Cross-Link Validation Methods LCMS LC-MS/MS Principle: Mass-based detection of adducts Output: Absolute Quantification Pros: High Specificity Cons: Requires specialized equipment Comet Alkaline Comet Assay Principle: DNA migration in gel Output: Semi-Quantitative Pros: Single-cell analysis Cons: Indirect measurement ClickChem Click Chemistry Approaches Principle: Fluorescent tagging of modified this compound Output: Relative Quantification Pros: In situ visualization Cons: Requires probe synthesis Biochem Biochemical Assays (Plasmid, S1 Nuclease) Principle: Nuclease or gel mobility shift Output: Relative Quantification Pros: Simple, cost-effective Cons: In vitro limitations

Caption: Comparison of different validation methods.

References

Navigating the Supercoiled Genome: A Comparative Guide to Bioinformatic Analysis of Psoralen-Sequencing Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of DNA topology, psoralen-sequencing (Psora-seq) has emerged as a powerful technique to map negative DNA supercoiling across the genome. This guide provides a comprehensive comparison of bioinformatic analysis strategies for Psora-seq data, offering insights into alternative methods, a breakdown of analysis pipelines, and the influence of cellular signaling on DNA topology.

The three-dimensional structure of DNA is not a static entity. The winding and unwinding of the DNA double helix, a property known as supercoiling, plays a critical role in regulating fundamental cellular processes including transcription, replication, and DNA repair.[1][2] this compound, a naturally occurring compound, intercalates into the DNA double helix and, upon UV irradiation, forms covalent crosslinks, preferentially in regions of high negative supercoiling. Psora-seq leverages this property by enriching for these crosslinked DNA fragments, which are then sequenced to generate a genome-wide map of negative supercoiling.[3][4][5][6][7]

Alternative Methods for Probing DNA Supercoiling

While Psora-seq provides a high-resolution view of negative supercoiling, other techniques offer complementary perspectives on DNA topology. A notable alternative is GapR-seq , which maps positive supercoiling.[8][9][10][11][12] GapR, a bacterial protein that preferentially binds to over-twisted DNA, is used in a chromatin immunoprecipitation (ChIP-seq) like workflow to enrich for positively supercoiled regions.[8][9][10][11][12]

A direct comparison of Psora-seq and GapR-seq in S. cerevisiae revealed little to no correlation between the regions identified by each method, highlighting that they capture distinct aspects of DNA topology.[8] While Psora-seq enrichment is indicative of under-wound DNA, GapR-seq pinpoints overwound regions.

FeaturePsora-seqGapR-seq
Target Negatively supercoiled DNAPositively supercoiled DNA
Probe Biotinylated this compoundGapR protein
Principle UV-induced crosslinking and affinity purificationChromatin Immunoprecipitation (ChIP)
Primary Output Genome-wide map of negative supercoilingGenome-wide map of positive supercoiling

Bioinformatic Analysis of this compound-Sequencing Data: A Step-by-Step Workflow

The bioinformatic analysis of Psora-seq data shares similarities with other enrichment-based sequencing techniques like ChIP-seq and ATAC-seq. The fundamental goal is to identify and quantify regions of the genome that are over-represented in the "pull-down" sample (this compound-enriched) compared to a control "input" sample.

G cluster_data_generation Data Generation cluster_preprocessing Preprocessing cluster_alignment Alignment cluster_quantification Quantification & Normalization cluster_downstream Downstream Analysis raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (e.g., FastQC) raw_reads->qc trim Adapter & Quality Trimming qc->trim align Alignment to Reference Genome (e.g., Bowtie2, BWA) trim->align filter Filtering (Duplicates, Low Quality) align->filter count Read Counting in Bins filter->count normalize Normalization (e.g., log2(Pull-down/Input)) count->normalize peak Peak Calling (e.g., MACS2, HOMER) normalize->peak diff Differential Enrichment (e.g., DESeq2, edgeR) normalize->diff functional Functional Annotation & Motif Analysis peak->functional diff->functional G cluster_external External Stimuli cluster_pathways Signaling Pathways cluster_regulation Chromatin & Topology Regulation cluster_outcome Cellular Outcome stimuli Growth Factors, Stress, DNA Damage pi3k PI3K/AKT stimuli->pi3k tgf TGF-β stimuli->tgf wnt Wnt stimuli->wnt ddr DDR (ATM/ATR) stimuli->ddr remodel Chromatin Remodeling pi3k->remodel topo Topoisomerase Activity pi3k->topo tgf->remodel wnt->remodel ddr->remodel ddr->topo supercoiling Changes in DNA Supercoiling remodel->supercoiling topo->supercoiling

References

comparative analysis of different psoralen derivatives for cross-linking efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Psoralen Derivatives in DNA Interstrand Cross-Linking

This compound derivatives, a class of naturally occurring and synthetic compounds, are renowned for their ability to form covalent interstrand cross-links (ICLs) in DNA upon photoactivation with ultraviolet A (UVA) light. This potent biological activity underpins their therapeutic applications in conditions like psoriasis and vitiligo, and their use as tools in molecular biology research. The efficiency of ICL formation, however, varies significantly among different this compound derivatives. This guide provides a comparative analysis of the cross-linking efficiency of several key this compound derivatives, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.

Quantitative Comparison of Cross-Linking Efficiency

The ability of a this compound derivative to induce ICLs is a critical determinant of its biological and therapeutic efficacy. The following table summarizes the quantitative data on the ICL-forming capacity of prominent this compound derivatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

This compound DerivativeCommon Name/AbbreviationCross-Linking Efficiency (ICLs per unit)Experimental ConditionsReference
8-Methoxythis compound8-MOP, Methoxsalen~0.039 - 0.128 ICLs / 10³ nucleotidesHuman cells, 500 ng/mL 8-MOP, 0.5 - 10.0 J/cm² UVA[1]
AmotosalenS593.9 - 12.8 ICLs / 10³ nucleotidesHuman cells, 500 ng/mL S59, 0.5 - 10.0 J/cm² UVA[1]
4,5',8-Trimethylthis compoundTMP, TrioxsalenHigh propensity for ICL formation; ICLs constitute a very high percentage of total adducts.[2][3]Varies[2][3]
5-Methoxythis compound5-MOP, BergaptenData for direct quantitative comparison of ICL yield is limited in the reviewed literature.Varies

Key Findings from the Data:

  • Amotosalen (S59) demonstrates a significantly higher cross-linking efficiency, inducing approximately 100-fold more ICLs than 8-MOP under comparable conditions.[1]

  • 4,5',8-Trimethylthis compound (TMP) is noted for its high propensity to form ICLs. This is attributed to a structural feature—the methyl group at the C-4 position—which sterically hinders the formation of pyrone-side monoadducts that cannot be converted to cross-links.[2] This leads to a pronounced bias towards the formation of furan-side monoadducts, which can then absorb a second photon to form an ICL.[2]

  • 8-Methoxythis compound (8-MOP) , a widely used derivative, is a potent cross-linking agent, although less efficient than amotosalen. Studies indicate that up to 40% of 8-MOP-induced adducts can be ICLs.[4] It is also known to form a proportion of pyrone-side monoadducts which are not convertible to ICLs.[2]

Experimental Protocols

The quantification of this compound-induced ICLs is crucial for comparative studies. Below are detailed methodologies for key experiments cited in the literature.

This compound-UVA Treatment of Cultured Cells

A fundamental procedure for studying the effects of this compound derivatives involves treating cultured cells and irradiating them with UVA light.

Materials:

  • This compound derivative stock solution (e.g., in DMSO)

  • Cultured mammalian cells (e.g., human skin fibroblasts, HeLa cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • UVA light source (e.g., a bank of black light bulbs, typically emitting at 365 nm)

  • UVA meter for dose measurement

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere and grow, typically for 24 hours.

  • This compound Incubation: Add the this compound derivative to the cell culture medium at the desired final concentration (e.g., 1-10 µM). Incubate the cells with the this compound-containing medium for a specific duration (e.g., 30-60 minutes) in the dark to allow for cellular uptake and intercalation into DNA.

  • UVA Irradiation: Wash the cells with PBS to remove non-intercalated this compound. Add fresh PBS or medium to the cells.

  • Place the cell culture dishes under the UVA light source.

  • Irradiate the cells with a specific dose of UVA light (e.g., 1-10 J/cm²). The dose is controlled by the intensity of the light source and the duration of exposure.

  • Post-Irradiation: After irradiation, replace the PBS or medium with fresh, complete culture medium.

  • The cells can then be harvested immediately for DNA extraction and cross-link analysis or incubated for various time points to study cellular responses like DNA repair or apoptosis.

Quantification of Interstrand Cross-links by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of DNA adducts, including ICLs.

Procedure:

  • Genomic DNA Isolation: Harvest the this compound-UVA treated cells and isolate genomic DNA using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

  • Enzymatic Digestion: Digest the genomic DNA to individual nucleosides or short oligonucleotides. A common method involves using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[1] This digestion releases the this compound-cross-linked dinucleotides.

  • LC-MS/MS Analysis:

    • Inject the digested DNA sample into a liquid chromatograph to separate the different nucleosides and adducts.

    • The separated components are then introduced into a tandem mass spectrometer.

    • The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the this compound-ICL.

    • Fragmentation of the parent ion (MS/MS) provides structural information and enhances specificity.

  • Quantification: The amount of ICL is quantified by comparing the signal intensity of the sample to that of a known amount of a stable isotope-labeled internal standard of the same ICL. The results are typically expressed as the number of ICLs per 10⁶ or 10³ nucleotides.

Detection of Interstrand Cross-links by the Alkaline Comet Assay

The alkaline comet assay (single-cell gel electrophoresis) is a versatile method to detect DNA damage, including ICLs. The presence of ICLs reduces the migration of DNA in the agarose gel.

Procedure:

  • Cell Embedding: Mix this compound-UVA treated cells with low-melting-point agarose and cast onto a microscope slide.

  • Lysis: Lyse the embedded cells in a high-salt, detergent-containing solution to remove cellular proteins and membranes, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA. Then, subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail," while undamaged or cross-linked DNA will migrate less.

  • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The extent of DNA migration (comet tail length or tail moment) is inversely proportional to the number of ICLs. To specifically quantify ICLs, a DNA-damaging agent (e.g., gamma irradiation or hydrogen peroxide) can be introduced after the initial treatment to induce a known number of strand breaks. The reduction in tail moment in the this compound-treated cells compared to the control cells (treated only with the strand-breaking agent) provides a measure of the number of ICLs.

Signaling Pathways and Experimental Workflows

This compound-induced ICLs are potent inducers of cellular stress responses, primarily activating DNA damage response (DDR) pathways.

ATR-p53 Signaling Pathway in Response to this compound-ICLs

The presence of ICLs in DNA is primarily sensed by the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR activation initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. A key downstream effector of ATR is the tumor suppressor protein p53.

Psoralen_ICL_Signaling cluster_0 DNA Damage cluster_1 Cellular Response Psoralen_UVA This compound + UVA DNA_ICL DNA Interstrand Cross-link (ICL) Psoralen_UVA->DNA_ICL Photoactivation ATR ATR Kinase (Activation) DNA_ICL->ATR Sensing of stalled replication forks p53 p53 (Phosphorylation) ATR->p53 Phosphorylation of Ser15 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

ATR-p53 signaling in response to this compound-ICLs.
Experimental Workflow for Quantifying DNA Cross-linking

The following diagram illustrates a typical workflow for the comparative analysis of this compound derivatives' cross-linking efficiency.

Experimental_Workflow cluster_0 Treatment cluster_1 Sample Processing cluster_2 Analysis Cell_Culture Cell Culture Psoralen_Incubation Incubation with This compound Derivative Cell_Culture->Psoralen_Incubation UVA_Irradiation UVA Irradiation Psoralen_Incubation->UVA_Irradiation Harvesting Cell Harvesting UVA_Irradiation->Harvesting DNA_Extraction Genomic DNA Extraction Harvesting->DNA_Extraction Comet_Assay Alkaline Comet Assay Harvesting->Comet_Assay Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Extraction->Enzymatic_Digestion LC_MSMS LC-MS/MS Analysis Enzymatic_Digestion->LC_MSMS Data_Analysis Quantitative Data Analysis LC_MSMS->Data_Analysis Comet_Assay->Data_Analysis

References

A Comparative Guide to Psoralen Crosslinking and Proximity Ligation for RNA-RNA Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of RNA-RNA interactions is fundamental to numerous cellular processes, from gene regulation to the catalysis of biochemical reactions. Elucidating these interactions is paramount for understanding cellular function and for the development of novel therapeutics. Two powerful techniques employed for studying RNA-RNA interactions are psoralen crosslinking and proximity ligation. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their scientific questions.

At a Glance: this compound Crosslinking vs. Proximity Ligation

FeatureThis compound CrosslinkingProximity Ligation Assay (PLA)
Principle Covalent crosslinking of interacting RNA strands.Enzymatic ligation of proximal RNA termini.
Interaction Type Primarily detects base-pairing interactions.[1][2]Detects spatial proximity (<40 nm), not necessarily direct interaction.[3]
In Vivo Application Yes, this compound derivatives are cell-permeable.[1][4]Yes, can be performed in fixed cells (in situ).[5]
Detection Method Northern blotting, 2D gel electrophoresis, high-throughput sequencing.[1]Microscopy (for in situ PLA), high-throughput sequencing.[5]
Resolution Near base-pair resolution is achievable.[1]Dependent on probe design and imaging resolution.
Throughput Can be low (Northern blot) or high (with sequencing, e.g., PARIS).[1]Can be high-throughput, especially when coupled with sequencing.
Bias Preferentially crosslinks pyrimidines (uracil).[4]Potential for false positives from RNAs in close proximity but not directly interacting.
Reversibility Crosslinks are reversible with short-wavelength UV light.[6]Ligation is not reversible in the same manner.
Sensitivity Sensitivity of biotinylated this compound methods can be high.[3][7]High sensitivity due to signal amplification (e.g., rolling circle amplification).
Validation Often requires validation by mutation-rescue experiments.Requires validation with negative controls (e.g., non-interacting RNA pairs) and can be complemented by other methods.[7]

Delving Deeper: Methodology and Experimental Insights

This compound Crosslinking: Forging a Covalent Bond

Psoralens are compounds that intercalate into nucleic acid duplexes and, upon exposure to long-wavelength UV light (365 nm), form covalent crosslinks between pyrimidine bases on opposite strands.[6][8] This creates a stable, covalently linked RNA-RNA complex that can be isolated and analyzed. The reversibility of these crosslinks with short-wavelength UV light (254 nm) is a key advantage, allowing for the separation of the interacting RNAs for downstream analysis.[6]

Recent advancements have led to the development of various this compound derivatives, such as 4'-aminomethyltrioxsalen (AMT) and amotosalen, with improved solubility and crosslinking efficiency.[9][10] Biotinylated this compound derivatives enable the enrichment of crosslinked RNAs using streptavidin beads, enhancing the sensitivity of detection.[3][4][7]

Experimental Protocol: this compound Crosslinking and Northern Blot Analysis

This protocol outlines the traditional method of this compound crosslinking followed by Northern blotting to detect a specific RNA-RNA interaction.

1. In Vivo this compound Crosslinking:

  • Culture cells to the desired confluency.

  • Incubate cells with a this compound derivative (e.g., 0.5 mg/mL AMT) in PBS for 30 minutes in the dark.[1]

  • Expose the cells to 365 nm UV light on ice for a specified time (e.g., 20 minutes) to induce crosslinking.[4]

  • Harvest the cells.

2. RNA Extraction:

  • Isolate total RNA from the crosslinked cells using a standard method such as guanidinium thiocyanate-phenol-chloroform extraction.[4]

3. Denaturing Gel Electrophoresis:

  • Separate the RNA by denaturing agarose or polyacrylamide gel electrophoresis. The crosslinked RNA-RNA complex will migrate slower than the individual non-crosslinked RNAs.

4. Northern Blotting:

  • Transfer the separated RNA to a nylon membrane.

  • Immobilize the RNA on the membrane by UV crosslinking (254 nm) or baking.

  • Pre-hybridize the membrane in a suitable buffer.

  • Hybridize the membrane with a radiolabeled or fluorescently labeled oligonucleotide probe specific for one of the interacting RNAs.

  • Wash the membrane to remove unbound probe.

5. Detection:

  • Detect the hybridized probe using autoradiography or fluorescence imaging. A band corresponding to the higher molecular weight of the crosslinked complex will indicate an interaction.

6. (Optional) Reversal of Crosslinking:

  • To confirm the identity of the interacting partners, the crosslinked band can be excised from a gel, the RNA eluted, and the crosslink reversed by exposure to 254 nm UV light. The individual RNA species can then be identified by a second round of electrophoresis and blotting with specific probes.[6]

Proximity Ligation: Capturing Spatial Neighbors

Proximity ligation assays for RNA-RNA interactions identify RNA molecules that are in close spatial proximity within a cell, typically within 40 nanometers. This technique does not require direct base-pairing and can therefore capture a broader range of interactions, including those mediated by protein scaffolds.

In a typical in situ RNA-PLA, two oligonucleotide probes, each complementary to one of the RNAs of interest, are introduced into fixed and permeabilized cells.[5] If the target RNAs are in close proximity, the oligonucleotide probes are brought near each other and can be joined by a ligase, often with the help of a connector oligonucleotide, to form a circular DNA molecule. This circular DNA then serves as a template for rolling circle amplification, generating a long, single-stranded DNA product that can be detected by fluorescently labeled probes. The resulting fluorescent puncta indicate an RNA-RNA interaction event.

Experimental Protocol: In Situ RNA Proximity Ligation Assay (RNA-PLA)

This protocol provides a general workflow for performing an in situ RNA-PLA.

1. Cell Preparation:

  • Grow cells on coverslips to the desired confluency.

  • Fix the cells with 4% formaldehyde and permeabilize with a suitable buffer (e.g., 70% ethanol or a detergent-based buffer).

2. Probe Hybridization:

  • Incubate the fixed and permeabilized cells with a pair of PLA probes, each consisting of a sequence complementary to one of the target RNAs and a unique DNA oligonucleotide tail. Hybridization is typically carried out overnight at 37°C.[5]

3. Ligation:

  • Wash the cells to remove unbound probes.

  • Add a ligation solution containing a DNA ligase and connector oligonucleotides that are complementary to the tails of the PLA probes. Incubate to allow for the circularization of the DNA template if the probes are in close proximity.

4. Amplification:

  • Wash the cells to remove the ligation solution.

  • Add an amplification solution containing a DNA polymerase for rolling circle amplification. Incubate to generate a long, single-stranded DNA product.

5. Detection:

  • Wash the cells to remove the amplification solution.

  • Incubate with fluorescently labeled detection oligonucleotides that are complementary to the amplified DNA product.

  • Wash to remove unbound detection probes.

6. Imaging:

  • Mount the coverslips on microscope slides.

  • Visualize the fluorescent puncta using a fluorescence microscope. The number of puncta per cell can be quantified to provide a measure of the RNA-RNA interaction frequency.

Visualizing the Workflows

Psoralen_Crosslinking_Workflow cluster_in_vivo In Vivo cluster_downstream Downstream Analysis A Cells with Interacting RNAs B Add this compound Derivative A->B C UV Irradiation (365 nm) B->C D Covalent Crosslink Formation C->D E RNA Extraction D->E F Denaturing Gel Electrophoresis E->F G Northern Blotting F->G H Detection G->H

Caption: Workflow of this compound Crosslinking with Northern Blotting.

Proximity_Ligation_Workflow cluster_in_situ In Situ cluster_analysis Analysis A Fix & Permeabilize Cells B Hybridize with PLA Probes A->B C Ligation B->C D Rolling Circle Amplification C->D E Hybridize with Detection Probes D->E F Fluorescence Microscopy E->F G Image Analysis & Quantification F->G

Caption: Workflow of In Situ RNA Proximity Ligation Assay.

Conclusion

Both this compound crosslinking and proximity ligation are invaluable tools for the study of RNA-RNA interactions. This compound crosslinking provides direct evidence of base-pairing interactions with high resolution, while proximity ligation offers a sensitive method to detect spatial proximity in an in situ context. The choice between these techniques, or a combination thereof, will depend on the specific biological question, the nature of the expected interaction, and the desired throughput and resolution. For global, unbiased discovery of base-pairing interactions, high-throughput sequencing methods based on this compound crosslinking (e.g., PARIS, SPLASH) are powerful. For visualizing and quantifying specific RNA-RNA proximities within individual cells, in situ PLA is an excellent choice. A thorough understanding of the principles, advantages, and limitations of each method will empower researchers to effectively explore the dynamic world of the RNA interactome.

References

Validating RNA Structures: A Comparative Guide to Psoralen Crosslinking and Enzymatic Probing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the structure of RNA is paramount to understanding its function and developing targeted therapeutics. This guide provides an objective comparison of two powerful techniques for elucidating RNA structure: psoralen-based crosslinking and enzymatic probing. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions about experimental design and data interpretation.

This compound crosslinking and enzymatic probing are complementary techniques that provide distinct yet corroborating information about RNA secondary and tertiary structure. This compound-based methods excel at capturing long-range and intermolecular interactions within living cells, while enzymatic probing offers high-resolution information on single- and double-stranded regions, primarily in vitro. Integrating data from both approaches provides a robust validation of RNA structural models.

Comparative Analysis of this compound Crosslinking and Enzymatic Probing

The following table summarizes the key characteristics of each technique, offering a direct comparison to aid in selecting the most appropriate method for a given research question.

FeatureThis compound CrosslinkingEnzymatic Probing
Principle Intercalates into double-stranded RNA and forms covalent crosslinks between pyrimidines upon UV irradiation (365 nm)[1].Structure-sensitive nucleases cleave the RNA backbone at specific nucleotides based on their accessibility in single- or double-stranded regions[2][3].
Primary Target Pyrimidines (Uracil, Cytosine) in double-stranded regions[1][4].Single-stranded or double-stranded regions, depending on the enzyme used[2][5].
Resolution Lower resolution, identifies interacting regions.High resolution, often at the single-nucleotide level.
Throughput Can be adapted for high-throughput sequencing (e.g., PARIS, SPLASH)[6][7][8][9].Can be adapted for high-throughput sequencing (e.g., SHAPE-MaP, DMS-MaPseq)[10][11].
In Vivo vs. In Vitro Primarily used for in vivo analysis in living cells[6].Traditionally performed in vitro, though some chemical probes can be used in vivo[10][12].
Advantages - Captures transient and long-range interactions.- Identifies intermolecular RNA-RNA interactions.- Provides a snapshot of RNA structure in its native cellular environment.- Provides information on both single- and double-stranded regions.- High resolution allows for precise mapping of structural features.- A wide variety of enzymes with different specificities are available.
Limitations - Sequence bias towards pyrimidine-rich regions.- UV irradiation can potentially damage RNA.- Reversal of crosslinks can be incomplete.- Primarily provides information on secondary structure.- Large enzyme probes can be sterically hindered.- Often performed in vitro, which may not reflect the native cellular conformation.

Common Enzymatic Probes for RNA Structure Analysis

A variety of enzymes are utilized in enzymatic probing, each with a specific cleavage preference. The table below details some of the most commonly used nucleases.

EnzymeSpecificityTarget Region
RNase T1 Cleaves 3' of unpaired Guanine residues[5].Single-stranded regions
RNase A Cleaves 3' of unpaired Cytosine and Uracil residues[5].Single-stranded regions
Nuclease S1 Cleaves single-stranded RNA and DNA[12].Single-stranded regions
RNase V1 Cleaves phosphodiester bonds in helical RNA regions[12].Double-stranded regions
RNase CL3 Cleaves specifically after cytidine in single-stranded RNA[13].Single-stranded regions

Experimental Protocols

This compound Analysis of RNA Interactions and Structures (PARIS) Workflow

The PARIS method is a high-throughput technique that combines this compound crosslinking with next-generation sequencing to map RNA-RNA interactions on a transcriptome-wide scale[6][9].

Psoralen_Crosslinking_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro A 1. Cell Culture and this compound Treatment B 2. UV Crosslinking (365 nm) A->B C 3. RNA Extraction and Fragmentation B->C D 4. 2D Gel Electrophoresis to Isolate Crosslinked RNA C->D E 5. Proximity Ligation D->E F 6. Reverse Crosslinking (254 nm) E->F G 7. Reverse Transcription F->G H 8. Library Preparation and High-Throughput Sequencing G->H I 9. Bioinformatic Analysis to Identify Interacting Regions H->I

This compound crosslinking (PARIS) workflow.

Methodology:

  • Cell Treatment: Cultured cells are treated with a this compound derivative, such as 4’-aminomethyltrioxsalen (AMT), which permeates the cell membrane[6].

  • UV Crosslinking: The cells are irradiated with long-wavelength UV light (365 nm) to induce covalent crosslinks between pyrimidines in base-paired regions of RNA[1].

  • RNA Extraction and Fragmentation: Total RNA is extracted from the cells and partially digested to produce smaller fragments.

  • Isolation of Crosslinked RNA: The RNA fragments are separated using two-dimensional gel electrophoresis to enrich for the crosslinked species[6].

  • Proximity Ligation: The ends of the crosslinked RNA fragments are ligated together to create a single chimeric RNA molecule.

  • Reverse Crosslinking: The this compound crosslinks are reversed by irradiation with short-wavelength UV light (254 nm)[1].

  • Reverse Transcription and Library Preparation: The chimeric RNA is reverse transcribed into cDNA, and a sequencing library is prepared.

  • High-Throughput Sequencing: The library is sequenced using a next-generation sequencing platform.

  • Bioinformatic Analysis: The sequencing reads are mapped to a reference genome or transcriptome to identify the interacting RNA regions.

Enzymatic Probing Workflow

Enzymatic probing is a foundational technique for determining the secondary structure of RNA. This workflow outlines the general steps involved.

Enzymatic_Probing_Workflow A 1. RNA Preparation and End-Labeling B 2. RNA Folding A->B C 3. Partial Digestion with Structure-Specific Nuclease B->C D 4. Quenching of Reaction C->D E 5. Gel Electrophoresis and Autoradiography D->E F 6. Data Analysis to Map Cleavage Sites E->F

Enzymatic probing experimental workflow.

Methodology:

  • RNA Preparation and End-Labeling: The RNA of interest is transcribed in vitro and radiolabeled at either the 5' or 3' end.

  • RNA Folding: The labeled RNA is folded into its native conformation under specific buffer conditions (e.g., temperature, salt concentration).

  • Partial Enzymatic Digestion: The folded RNA is subjected to partial digestion with a structure-specific nuclease (e.g., RNase T1, RNase V1) under conditions that result in, on average, one cleavage event per RNA molecule. A control reaction without the enzyme is also performed.

  • Reaction Quenching: The digestion reaction is stopped, and the RNA is purified.

  • Gel Electrophoresis: The RNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled fragments. The positions of the cleavage sites are determined by comparing the fragment sizes to a sequencing ladder, revealing single- and double-stranded regions.

Complementary Validation of RNA Structure

This compound crosslinking and enzymatic probing provide complementary data that, when used together, can build a highly confident model of RNA structure. This compound data can identify long-range interactions that constrain the overall fold, while enzymatic probing provides detailed information about the local secondary structure.

Validation_Workflow cluster_this compound This compound Crosslinking cluster_enzymatic Enzymatic Probing A Identifies Double-Stranded Helices and Long-Range Interactions D Integrated RNA Structural Model A->D Constraints B Identifies Single-Stranded Loops and Bulges B->D Constraints C Confirms Double-Stranded Helices C->D Validation

Integration of this compound and enzymatic data.

References

A Quantitative Comparison of 8-MOP and 5-MOP Photobinding to DNA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the photobinding characteristics of 8-methoxypsoralen (8-MOP) and 5-methoxythis compound (5-MOP) to DNA. The information is supported by experimental data to facilitate informed decisions in research and therapeutic development.

Psoralens, a class of naturally occurring compounds, are renowned for their photosensitizing properties, which are harnessed in PUVA (this compound + UVA) therapy for various skin disorders. At the molecular level, their therapeutic efficacy stems from their ability to intercalate into DNA and, upon UVA irradiation, form covalent adducts with pyrimidine bases, primarily thymine. This photobinding can result in the formation of monoadducts and interstrand cross-links (ICLs), leading to the inhibition of DNA replication and transcription and ultimately triggering cellular responses such as apoptosis. This guide focuses on a quantitative comparison of two commonly used psoralens, 8-MOP and 5-MOP, detailing their DNA binding affinities, the types and yields of photoadducts formed, and the cellular pathways they impact.

Quantitative Data on DNA Photobinding

The efficiency and nature of DNA photobinding differ significantly between 8-MOP and 5-MOP. These differences are critical for understanding their biological effects and optimizing their therapeutic applications.

Parameter8-Methoxythis compound (8-MOP)5-Methoxythis compound (5-MOP)Reference
Dissociation Constant (KD) 1.1 x 10-3 M (with AT-DNA)1.8 x 10-4 M (with AT-DNA)[1]
Reaction Quantum Yield (ΦR) Not explicitly found in a direct comparison0.017[1]
Primary Photoadduct Type Furan-side monoadducts and interstrand cross-links (ICLs)Presumed pyrone-side monoadducts[1]
Interstrand Cross-link (ICL) Formation Readily forms ICLs upon sequential photon absorption. Up to 40% of adducts can be ICLs.Virtually no ICL formation reported.[2]
Monoadduct to Cross-link Ratio Approximately 20% are non-convertible pyrone-side monoadducts. The remainder are furan-side monoadducts capable of forming ICLs.Primarily forms monoadducts.[3]

Note: The reaction quantum yield (ΦR) represents the efficiency of the photoreaction. A direct comparative value for 8-MOP under the same conditions as 5-MOP was not found in the searched literature. The yields of 8-MOP monoadducts and ICLs are highly dependent on the UVA dose.

Experimental Protocols

The quantitative data presented above are derived from various experimental methodologies. Below are detailed protocols for key experiments used to characterize this compound-DNA photobinding.

Quantification of this compound-DNA Adducts by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify the different types of this compound-DNA adducts (monoadducts and interstrand cross-links).

  • DNA Isolation and this compound Treatment:

    • Isolate genomic DNA from cells of interest.

    • Incubate the DNA with the desired concentration of 8-MOP or 5-MOP in a suitable buffer (e.g., TE buffer).

    • Irradiate the mixture with a controlled dose of UVA light (e.g., 365 nm) to induce photoadduct formation.

  • Enzymatic Digestion:

    • Digest the DNA to individual nucleosides using a cocktail of enzymes, typically including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • HPLC Separation:

    • Inject the digested sample into a reverse-phase HPLC column (e.g., C18).

    • Elute the adducts using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., ammonium acetate).

  • Detection and Quantification:

    • Monitor the elution profile using a UV detector at a wavelength where the adducts absorb strongly (e.g., 330 nm).

    • Quantify the amount of each adduct by comparing the peak area to a standard curve generated with known amounts of purified adducts.

This compound-DNA Photobinding Assay using Immunological Methods (Immunofluorescence)

This technique allows for the visualization and localization of this compound-DNA adducts within cells.

  • Cell Culture and Treatment:

    • Culture cells on coverslips.

    • Treat the cells with 8-MOP or 5-MOP followed by UVA irradiation.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody penetration.

  • Immunostaining:

    • Incubate the cells with a primary antibody specific for this compound-DNA adducts.

    • Wash to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the fluorescent signal using a fluorescence microscope. The intensity and localization of the fluorescence correspond to the amount and distribution of this compound-DNA adducts.

Signaling Pathways and Experimental Workflows

The formation of this compound-DNA adducts triggers various cellular signaling pathways, primarily related to DNA damage response. The experimental workflow for studying these interactions is also crucial for reproducible research.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cell_culture Cell Culture psoralen_incubation This compound Incubation (8-MOP or 5-MOP) cell_culture->psoralen_incubation uva_irradiation UVA Irradiation psoralen_incubation->uva_irradiation dna_isolation DNA Isolation uva_irradiation->dna_isolation cellular_assays Cellular Assays (Viability, Apoptosis) uva_irradiation->cellular_assays adduct_quantification Adduct Quantification (HPLC, LC-MS/MS) dna_isolation->adduct_quantification signaling_analysis Signaling Pathway Analysis (Western Blot, Immunofluorescence) cellular_assays->signaling_analysis

Caption: Experimental workflow for studying this compound-DNA photobinding.

The DNA damage induced by 8-MOP, particularly the formation of ICLs, is a potent trigger for the DNA damage response (DDR) pathway. The Ataxia Telangiectasia and Rad3-related (ATR) kinase plays a central role in sensing these lesions, leading to the activation of downstream effectors like p53, which can induce cell cycle arrest or apoptosis. This compound adducts can also be recognized and processed by the base excision repair (BER) pathway. Furthermore, some evidence suggests a DNA-independent mechanism of action for psoralens, involving a putative membrane receptor and modulation of the epidermal growth factor (EGF) receptor signaling pathway.

signaling_pathway cluster_dna_damage DNA-Dependent Pathway cluster_membrane DNA-Independent Pathway psoralen_uva 8-MOP/5-MOP + UVA dna_adducts DNA Monoadducts & Interstrand Cross-links (ICLs) psoralen_uva->dna_adducts psoralen_receptor This compound Receptor (Putative) psoralen_uva->psoralen_receptor atr_activation ATR Activation dna_adducts->atr_activation ber_pathway Base Excision Repair dna_adducts->ber_pathway p53_activation p53 Activation atr_activation->p53_activation cell_cycle_arrest Cell Cycle Arrest p53_activation->cell_cycle_arrest apoptosis Apoptosis p53_activation->apoptosis egf_receptor_modulation EGF Receptor Modulation psoralen_receptor->egf_receptor_modulation altered_signaling Altered Growth Factor Signaling egf_receptor_modulation->altered_signaling

References

Unveiling Psoralen-Protein Interactions: A Comparative Guide to Mass Spectrometry-Based Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between psoralens and their protein partners is crucial for unraveling disease mechanisms and developing novel therapeutics. Photo-cross-linking with psoralens, coupled with the analytical power of mass spectrometry (MS), offers a robust approach to covalently capture and identify these interactions. This guide provides a comparative overview of mass spectrometry-based methodologies for the cross-validation of psoralen-protein interactions, supported by experimental insights and data presentation.

Psoralens, a class of naturally occurring furocoumarins, are well-known for their ability to intercalate into DNA and, upon UVA irradiation, form covalent adducts. This photoreactivity is not limited to nucleic acids; psoralens can also form photoadducts with proteins, a phenomenon with significant biological implications.[1] The identification and characterization of these this compound-protein adducts are paramount for a comprehensive understanding of this compound's therapeutic and toxicological effects. Mass spectrometry has emerged as an indispensable tool for this purpose, enabling the precise identification of modified proteins and the specific amino acid residues involved in the interaction.

Comparative Analysis of Mass Spectrometry Approaches

While a direct head-to-head comparison of different MS platforms for the analysis of this compound-protein adducts is not extensively documented in the literature, we can draw parallels from the broader field of chemical cross-linking mass spectrometry (XL-MS) and photoaffinity labeling to evaluate potential workflows. The choice of mass spectrometry technique significantly impacts the sensitivity, resolution, and depth of analysis.

Table 1: Comparison of Mass Spectrometry Platforms for this compound-Protein Adduct Analysis

FeatureHigh-Resolution Orbitrap MS (e.g., Q Exactive, Orbitrap Exploris)Quadrupole Time-of-Flight (Q-TOF) MSIon Trap MS
Mass Accuracy High (< 5 ppm)High (5-10 ppm)Moderate (10-100 ppm)
Resolution Very High (>100,000)High (20,000-60,000)Low to Moderate
Sensitivity HighHighModerate
Fragmentation HCD, CID, ETD, UVPDCID, ETDCID, ETD
Strengths Confident identification of modified peptides and localization of modification sites.[2]Good for both identification and quantification.Cost-effective for routine identification.
Limitations Higher instrument cost.Lower resolution compared to Orbitrap.Lower mass accuracy can lead to ambiguity.
Best Suited For In-depth characterization of cross-linking sites and complex samples.General proteomics and identification of abundant adducts.Initial screening and identification of known adducts.

Table 2: Comparison of Quantitative Proteomics Strategies for this compound-Protein Interaction Studies

StrategyLabel-Free Quantification (LFQ)Isobaric Tagging (e.g., TMT, iTRAQ)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Principle Compares peptide signal intensities across different LC-MS runs.Chemically labels peptides with mass-balanced tags for multiplexing.Metabolic labeling of proteins with "heavy" and "light" amino acids.
Advantages Simple sample preparation, no labeling required.High multiplexing capacity, accurate relative quantification.High accuracy, low variability.
Disadvantages Susceptible to run-to-run variation, requires robust data alignment.Can have ratio compression issues, higher cost.Limited to cell culture, can be expensive.
Application Identifying differentially abundant this compound-adducted proteins between treated and untreated samples.Comparing this compound-protein interactions across multiple conditions or time points.Precisely quantifying changes in protein adduction in response to stimuli.

Experimental Protocols

The successful identification of this compound-protein interactions via mass spectrometry relies on a meticulously executed experimental workflow. The following protocols are generalized from established photoaffinity labeling and cross-linking mass spectrometry procedures.

Protocol 1: this compound Photo-Cross-Linking in Live Cells
  • Cell Culture and this compound Treatment:

    • Culture cells to 70-80% confluency.

    • Incubate cells with the desired concentration of the this compound derivative (e.g., 8-methoxythis compound, 8-MOP) for a specified duration to allow for cellular uptake and binding to target proteins.[3][4]

  • UVA Irradiation:

    • Wash the cells with phosphate-buffered saline (PBS) to remove excess this compound.

    • Expose the cells to UVA light (typically 365 nm) for a defined period to induce covalent cross-linking between the this compound and interacting proteins. The UVA dose should be optimized to maximize cross-linking while minimizing cell damage.

  • Cell Lysis and Protein Extraction:

    • Lyse the irradiated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the protein lysate by centrifugation.

  • Enrichment of this compound-Adducted Proteins (Optional but Recommended):

    • If a this compound analog with an affinity tag (e.g., biotin) is used, perform affinity purification (e.g., using streptavidin beads) to enrich for the cross-linked proteins. This step is crucial for identifying low-abundance interactors.

  • Protein Digestion:

    • Reduce and alkylate the protein disulfide bonds.

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[2][5]

  • Data Analysis:

    • Use specialized software to search the MS/MS spectra against a protein sequence database to identify the this compound-modified peptides and their corresponding proteins. The mass shift corresponding to the this compound adduct must be specified in the search parameters.

Protocol 2: In Vitro this compound Photo-Cross-Linking with Purified Proteins
  • Incubation:

    • Incubate the purified protein of interest with the this compound derivative in a suitable buffer.

  • UVA Irradiation:

    • Expose the protein-psoralen mixture to UVA light to induce cross-linking.

  • Sample Preparation for MS:

    • Perform in-solution or in-gel digestion of the cross-linked protein.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by LC-MS/MS and identify the modified peptides as described above.

Visualizing Workflows and Pathways

Experimental Workflow

Psoralen_Protein_Interaction_Workflow cluster_cell_based In-Cell Cross-linking cluster_purification Sample Preparation cluster_analysis Mass Spectrometry Analysis Cells Cells This compound Incubation This compound Incubation Cells->this compound Incubation 1. Treatment UVA Irradiation UVA Irradiation This compound Incubation->UVA Irradiation 2. Cross-linking Cell Lysis Cell Lysis UVA Irradiation->Cell Lysis 3. Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion 4. Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup 5. Desalting LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS 6. Analysis Data Analysis Data Analysis LC-MS/MS->Data Analysis 7. Identification Identified Proteins Identified Proteins Data Analysis->Identified Proteins

This compound-protein cross-linking and mass spectrometry workflow.
This compound-Modulated Signaling Pathways

Psoralens have been shown to influence various cellular signaling pathways, which can be a consequence of their interactions with key regulatory proteins.

Psoralen_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound + UVA This compound + UVA IKK IKK Complex This compound + UVA->IKK Modulation MAP3K MAP3K This compound + UVA->MAP3K Modulation IκBα IκBα IKK->IκBα NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Inflammatory Genes MAP2K MAP2K MAP3K->MAP2K MAPK MAPK MAP2K->MAPK AP-1 AP-1 MAPK->AP-1 Activation Nucleus_AP1 Nucleus AP-1->Nucleus_AP1 Translocation Gene Expression_AP1 Gene Expression Nucleus_AP1->Gene Expression_AP1 Cell Proliferation, Inflammation

This compound's influence on NF-κB and MAPK signaling pathways.

Conclusion

The cross-validation of this compound-protein interactions using mass spectrometry is a powerful strategy for elucidating the molecular targets of these important compounds. While direct comparative studies are still emerging, the principles and workflows established in the broader fields of chemical proteomics and photoaffinity labeling provide a solid foundation for designing and executing these experiments. The combination of high-resolution mass spectrometry with appropriate quantitative strategies and robust experimental protocols will continue to shed light on the complex biological roles of psoralens, paving the way for new therapeutic interventions.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Psoralen

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety protocols, personal protective equipment (PPE) requirements, and procedural steps for researchers, scientists, and drug development professionals handling Psoralen. Adherence to these guidelines is critical to mitigate health risks associated with this compound.

Hazard Identification and Summary

This compound is classified as a hazardous substance and requires careful handling.[1][2] It is harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[1][3] this compound is also a potent photosensitizing agent, making skin and eyes highly sensitive to ultraviolet (UV) light after exposure.[4]

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed. Ingestion may cause serious health damage.[1][2][3]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[1][3] The material may accentuate pre-existing dermatitis.[2]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3] If applied to the eyes, it can cause severe damage.[2]Ocular Contact
STOT - Single Exposure May cause respiratory irritation.[1][3]Inhalation
Photosensitization This compound makes skin and eyes sensitive to sunlight and UVA radiation for up to 24 hours after contact or ingestion.[4]Dermal Contact, Ingestion

Personal Protective Equipment (PPE) Requirements

A risk assessment should be conducted to determine the specific PPE needed for any procedure. The following table summarizes the minimum recommended PPE for handling this compound.

Body AreaRequired PPESpecifications and Best Practices
Eye/Face Chemical Safety Goggles or GlassesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1] A face shield may be required if there is a splash hazard.
Skin/Hands Protective GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are commonly used. Always wash hands with soap and water after handling and before leaving the work area.[2][5]
Body Protective ClothingA lab coat or gown with long sleeves should be worn to protect the forearms.[1][2] Contaminated work clothes should be laundered separately before reuse.[2]
Respiratory NIOSH-approved RespiratorA dust respirator or particle filter is recommended if dust or aerosols will be generated or if working outside of a certified chemical fume hood.[5] Avoid breathing dust.[3][5]

Operational and Disposal Plans

This section provides step-by-step guidance for the safe handling, storage, and disposal of this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area.[2] A certified chemical fume hood is recommended, especially when handling the powdered form, to prevent dust dispersion.

    • Ensure a safety shower and eye wash station are readily accessible and have been recently tested.

    • Keep the container tightly closed when not in use.[1][5]

    • Avoid all personal contact with the chemical.[2] Do not eat, drink, or smoke in the handling area.[2]

  • Handling this compound :

    • Don all required PPE as specified in the table above.

    • Handle the substance carefully to avoid creating dust.[1][2]

    • If creating solutions, add the solid this compound to the solvent slowly to minimize splashing.

    • Keep containers securely sealed when not in use.[2]

  • Post-Handling and Decontamination :

    • After handling, wash hands and face thoroughly with soap and water.[5]

    • Decontaminate all work surfaces and equipment used during the procedure.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be taken off and washed before reuse.

  • Special Photosensitivity Precaution :

    • After handling this compound, protect the skin and eyes from sunlight and other sources of UVA radiation (even through window glass) for at least 24 hours.[4] This is crucial as this compound makes the skin and eyes extremely sensitive to UV light.[4] If oral ingestion has occurred as part of a clinical protocol, protective glasses must be worn.[6]

Disposal Plan
  • Waste Material : All waste containing this compound, including contaminated consumables (e.g., gloves, wipes, pipette tips), should be collected in a suitable, labeled, and sealed container.[2]

  • Disposal Method : Dispose of the waste container through an approved waste disposal plant.[1] Do not allow the product to enter drains or water courses.[3][5] Follow all local, state, and federal regulations for hazardous waste disposal.

Accidental Release Measures
  • Minor Spills :

    • Restrict access to the area.

    • Ensure proper PPE is worn.

    • Use dry clean-up procedures; sweep up the material, taking care not to generate dust.[2]

    • Place the spilled material into an airtight, labeled container for waste disposal.[2]

  • Major Spills :

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the location and nature of the hazard.[2]

    • Control personal contact by wearing appropriate protective clothing and respiratory protection.[2]

    • Prevent spillage from entering drains or water courses by any means available.[2]

Visual Workflow for Safe Handling

Psoralen_Handling_Workflow Safe this compound Handling Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling cluster_disposal Disposal & Final Steps A 1. Verify Engineering Controls (Fume Hood, Eyewash) B 2. Assemble All Required PPE A->B C 3. Don Full PPE (Gloves, Gown, Goggles) B->C D 4. Handle this compound (Avoid Dust/Contact) C->D E 5. Decontaminate Surfaces & Equipment D->E F 6. Doff PPE Correctly E->F G 7. Wash Hands Thoroughly F->G H 8. Dispose of Waste (Sealed, Labeled Container) G->H I 9. UV Precaution (Avoid Sunlight for 24h) H->I

Caption: A workflow diagram outlining the essential steps for safely handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.